AC260584
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2O2/c1-2-3-5-16-8-12-22(13-9-16)10-4-11-23-18-7-6-17(21)14-19(18)25-15-20(23)24/h6-7,14,16H,2-5,8-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAKMLKESHKOHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)COC3=C2C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560083-42-3 | |
| Record name | AC-260584 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560083423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AC-260584 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4PN46N313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of AC260584
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G-protein coupled receptor implicated in cognitive function and the pathophysiology of neuropsychiatric disorders. This technical guide delineates the mechanism of action of this compound, summarizing its pharmacological profile, downstream signaling cascades, and functional outcomes observed in preclinical studies. The document provides detailed experimental methodologies for key assays and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding for research and development purposes.
Core Mechanism of Action: Selective M1 Receptor Agonism
This compound functions as an allosteric agonist at the M1 muscarinic acetylcholine receptor.[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor. This interaction with the allosteric site induces a conformational change in the M1 receptor, leading to its activation. A key characteristic of this compound is its functional selectivity for the M1 subtype over the M2, M3, M4, and M5 muscarinic receptor subtypes.[1][2] This selectivity is crucial as activation of other muscarinic subtypes is associated with a range of undesirable side effects.
Quantitative Pharmacological Profile
The potency of this compound at the human M1 receptor has been determined through various in vitro functional assays, including cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization.[1]
| Receptor Subtype | Assay Type | Parameter | Value | Efficacy (% of Carbachol) |
| M1 | Functional Assays | pEC50 | 7.6 - 7.7 | 90 - 98% |
| M2 | Functional Assays | pEC50 | Data not available | Data not available |
| M3 | Functional Assays | pEC50 | Data not available | Data not available |
| M4 | Functional Assays | pEC50 | Data not available | Data not available |
| M5 | Functional Assays | pEC50 | Data not available | Data not available |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
While specific pEC50 values for M2-M5 receptors are not publicly available, studies consistently report a high degree of functional selectivity for the M1 receptor.[1][2]
Downstream Signaling Pathways
Activation of the M1 receptor by this compound initiates a cascade of intracellular signaling events. The M1 receptor is coupled to the Gq/11 family of G proteins.[3]
Phospholipase C Activation and Second Messenger Generation
Upon activation by this compound, the Gαq subunit of the G protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The resulting increase in cytosolic calcium concentration is a key signaling event that can be measured to quantify M1 receptor activation.
Extracellular Signal-Regulated Kinase (ERK) Pathway Activation
A significant downstream consequence of M1 receptor activation by this compound is the phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] This activation has been observed in key brain regions associated with cognition, including the hippocampus, prefrontal cortex, and perirhinal cortex.[1] The activation of the ERK1/2 pathway is dependent on M1 receptor engagement, as this effect is absent in M1 knockout mice.[1]
Functional Outcomes in Preclinical Models
The selective activation of M1 receptors by this compound translates into significant functional effects in animal models, primarily related to cognition and neuropsychiatric-like behaviors.
Neurotransmitter Release
In vivo microdialysis studies in rats have demonstrated that this compound administration leads to an increase in the extracellular levels of key neurotransmitters in brain regions critical for cognitive and executive functions.
-
Dopamine (B1211576) Release: Subcutaneous administration of this compound at doses of 3 and 10 mg/kg significantly increases dopamine release in the medial prefrontal cortex and hippocampus.[4]
-
Acetylcholine Release: A higher dose of 10 mg/kg (s.c.) of this compound significantly increases acetylcholine release in the same brain regions.[4]
Pro-cognitive Effects
This compound has been shown to improve cognitive performance in animal models. For instance, it enhances performance in the novel object recognition assay in mice, an effect that is blocked by the muscarinic receptor antagonist pirenzepine, confirming the M1 receptor-mediated mechanism.
Antipsychotic-like Activity
This compound exhibits a behavioral profile consistent with antipsychotic-like efficacy. It has been shown to reduce hyperactivity induced by amphetamine and MK-801, as well as apomorphine-induced climbing in animal models.[5] Notably, unlike typical antipsychotics such as haloperidol, this compound does not induce catalepsy, suggesting a lower risk of extrapyramidal side effects.[5]
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium following M1 receptor activation in a recombinant cell line.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human M1 muscarinic receptor.
-
Cell culture medium (e.g., F-12K with 10% FBS, penicillin/streptomycin).
-
96-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution in DMSO.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the M1-expressing CHO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject the this compound dilutions into the respective wells.
-
Data Acquisition: Continuously record the fluorescence intensity before and after compound addition. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Analysis: The peak fluorescence response is plotted against the log of the agonist concentration to generate a dose-response curve and calculate the pEC50 value.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound for subcutaneous injection.
-
Fraction collector.
-
HPLC system with electrochemical detection for acetylcholine and dopamine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the medial prefrontal cortex or hippocampus. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound subcutaneously at the desired doses (e.g., 1, 3, and 10 mg/kg).
-
Sample Collection: Continue to collect dialysate samples for several hours post-injection.
-
Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of acetylcholine and dopamine.
-
Data Expression: Express the post-injection neurotransmitter levels as a percentage of the baseline levels.
Conclusion
This compound is a selective M1 muscarinic receptor allosteric agonist with a well-defined mechanism of action. Its ability to potently activate the M1 receptor leads to the modulation of key signaling pathways, such as ERK1/2 phosphorylation, and an increase in the release of pro-cognitive neurotransmitters in relevant brain regions. These molecular and cellular effects underpin its observed pro-cognitive and antipsychotic-like properties in preclinical models. The high selectivity for the M1 receptor subtype suggests a favorable therapeutic window, potentially avoiding the side effects associated with non-selective muscarinic agonists. This comprehensive profile makes this compound a significant lead compound and a valuable research tool for elucidating the therapeutic potential of M1 receptor agonism in cognitive and psychiatric disorders.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
AC260584: An In-Depth Technical Guide to M1 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, with a focus on its remarkable selectivity for the M1 receptor subtype. This document summarizes key quantitative data, details the experimental protocols used to characterize this molecule, and provides visual representations of its signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on M1 receptor-targeted therapeutics for neurological and psychiatric disorders.
Introduction
The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a crucial role in cognitive processes such as learning and memory. As such, the M1 receptor has emerged as a promising therapeutic target for the treatment of cognitive impairments associated with Alzheimer's disease and schizophrenia.[1] The development of M1-selective agonists has been a significant challenge due to the high degree of homology among the five muscarinic receptor subtypes (M1-M5). This compound represents a significant advancement in this field, demonstrating potent and efficacious agonism at the M1 receptor with a high degree of functional selectivity over the other muscarinic receptor subtypes.[1] This document provides an in-depth analysis of the data supporting the M1 receptor selectivity of this compound.
Quantitative Pharmacological Data
Table 1: Functional Potency and Efficacy of this compound at the Human M1 Muscarinic Receptor
| Parameter | Value | Assay Type | Reference |
| pEC50 | 7.6 - 7.7 | Calcium Mobilization / Phosphatidylinositol Hydrolysis / Cell Proliferation | [1] |
| Efficacy | 90-98% (of carbachol) | Calcium Mobilization / Phosphatidylinositol Hydrolysis / Cell Proliferation | [1] |
This compound demonstrates potent agonism at the M1 receptor, with a pEC50 in the mid-nanomolar range, and acts as a nearly full agonist.[1]
Table 2: Functional Selectivity of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Functional Activity | Reference |
| M1 | Potent Agonist | [1] |
| M2 | No significant agonist activity | [1] |
| M3 | No significant agonist activity | [1] |
| M4 | No significant agonist activity | [1] |
| M5 | No significant agonist activity | [1] |
In functional assays, this compound displays a high degree of selectivity for the M1 receptor, with minimal to no agonistic activity at the M2, M3, M4, and M5 receptor subtypes.[1] The precise fold-selectivity has not been quantitatively reported in the reviewed literature.
Signaling Pathways
This compound activates the M1 receptor, which primarily couples to the Gq/11 family of G proteins. This initiates a downstream signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Furthermore, M1 receptor activation by this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key signaling pathway involved in neuronal plasticity and survival.[1]
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the M1 receptor selectivity of this compound.
Radioligand Binding Assays
While specific binding data for this compound is not extensively published, a general protocol for competitive radioligand binding assays to determine the affinity of a test compound for muscarinic receptors is provided below.
Caption: Experimental Workflow for Radioligand Binding Assay.
Protocol:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of this compound.
-
Incubation: The reaction is incubated at room temperature to allow binding to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
Caption: Experimental Workflow for Calcium Mobilization Assay.
Protocol:
-
Cell Culture: CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are seeded into 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid.
-
Compound Addition: A baseline fluorescence reading is taken, after which varying concentrations of this compound are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The maximum change in fluorescence is determined for each concentration of this compound. A dose-response curve is generated to calculate the EC50 (potency) and Emax (efficacy) values.
This assay measures the activation of G proteins coupled to the muscarinic receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from CHO cells expressing individual human muscarinic receptor subtypes.
-
Assay Reaction: Membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The reaction is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.
-
Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for G protein activation.
This assay quantifies the phosphorylation of ERK1/2 as a downstream marker of M1 receptor activation.
Protocol:
-
Cell Culture and Stimulation: CHO cells expressing the M1 receptor are serum-starved and then stimulated with varying concentrations of this compound for a specific time period.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate.
-
Quantification: The intensity of the bands corresponding to p-ERK and total ERK is quantified. The ratio of p-ERK to total ERK is calculated to determine the level of ERK1/2 phosphorylation.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 for ERK1/2 phosphorylation.
This assay measures the accumulation of inositol phosphates, a direct product of PLC activation.
Protocol:
-
Cell Labeling: CHO cells expressing the M1 receptor are labeled with [³H]-myo-inositol.
-
Stimulation: The cells are stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is stopped, and the water-soluble inositol phosphates are extracted.
-
Separation: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography.
-
Quantification: The radioactivity of the eluted fractions is measured by scintillation counting.
-
Data Analysis: The total accumulation of [³H]-inositol phosphates is determined, and dose-response curves are generated to calculate the EC50.
Conclusion
This compound is a highly potent and efficacious M1 muscarinic receptor agonist with pronounced functional selectivity over other muscarinic receptor subtypes. The data from a variety of in vitro functional assays consistently demonstrate its preferential activation of the M1 receptor, leading to the initiation of downstream signaling cascades, including calcium mobilization and ERK1/2 phosphorylation. This robust M1 selectivity profile makes this compound a valuable pharmacological tool for investigating the physiological roles of the M1 receptor and a promising lead compound for the development of novel therapeutics for cognitive disorders. Further studies to fully elucidate its binding affinity profile across all muscarinic subtypes would provide a more complete understanding of its selectivity.
References
An In-depth Technical Guide on the Core Downstream Signaling Pathways of AC260584
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G protein-coupled receptor implicated in cognitive function. This document provides a comprehensive overview of the core downstream signaling pathways activated by this compound. As a biased agonist, this compound preferentially activates Gαq-mediated signaling cascades while avoiding the recruitment of β-arrestin. This selective activation leads to the hydrolysis of phosphatidylinositol, subsequent mobilization of intracellular calcium, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This technical guide details the quantitative pharmacology of this compound, provides in-depth experimental protocols for key assays, and visualizes the intricate signaling networks involved.
Introduction
The M1 muscarinic acetylcholine receptor is a prime therapeutic target for cognitive enhancement in neurological disorders such as Alzheimer's disease and schizophrenia.[1] Orthosteric agonists, however, have been hampered by a lack of subtype selectivity, leading to undesirable side effects. Allosteric modulators like this compound offer a promising alternative by binding to a topographically distinct site on the receptor, thereby achieving greater selectivity.[2] this compound exhibits potent and efficacious agonism at the M1 receptor, initiating a cascade of intracellular events that are believed to underlie its pro-cognitive effects.[1][3] Understanding the nuances of these downstream signaling pathways is critical for the development of next-generation M1-selective therapeutics.
Quantitative Pharmacology of this compound
This compound demonstrates robust activity in a variety of in vitro functional assays. The following tables summarize the quantitative data on its potency and efficacy in activating key downstream signaling events in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 mAChR.
Table 1: In Vitro Functional Activity of this compound at the Human M1 mAChR
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CHO-hM1 | pEC50 | 7.6 - 7.7 | [1][3] |
| Efficacy (% of Carbachol) | 90 - 98% | [1][3] | ||
| Phosphatidylinositol Hydrolysis | CHO-hM1 | pEC50 | 7.6 - 7.7 | [1] |
| Efficacy (% of Carbachol) | 90 - 98% | [1] | ||
| ERK1/2 Phosphorylation | CHO-hM1 | pEC50 | Not explicitly stated | [4] |
| Efficacy | Partial agonist activity | [4] | ||
| β-Arrestin Recruitment | CHO-hM1 PathHunter | Efficacy | Little to no effect | [4][5] |
Core Downstream Signaling Pathways
This compound initiates a well-defined signaling cascade upon binding to the M1 mAChR. The primary pathway involves the activation of the Gαq subunit of the heterotrimeric G protein.
Gαq-Mediated Phospholipase C Activation
Activation of the M1 mAChR by this compound leads to a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP then stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Calcium Mobilization and Protein Kinase C Activation
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).
Ras-Raf-MEK-ERK1/2 Signaling Cascade
The activation of the Ras-Raf-MEK-ERK1/2 pathway by Gq-coupled receptors is a complex process that can involve PKC. Activated PKC can, through a series of intermediates, lead to the activation of the small GTPase Ras. Ras, in turn, activates Raf kinases, which then phosphorylate and activate MEK1/2. Finally, MEK1/2 phosphorylates ERK1/2 at threonine and tyrosine residues within the activation loop, leading to their full activation.[6] Activated ERK1/2 can then translocate to the nucleus to regulate gene expression or phosphorylate various cytoplasmic substrates, ultimately influencing cellular processes like proliferation, differentiation, and survival.
Biased Agonism: Lack of β-Arrestin Recruitment
A key feature of this compound is its biased agonism. While robustly activating Gαq-mediated signaling, it does not significantly promote the recruitment of β-arrestin to the M1 receptor.[4][5] This is a desirable property as β-arrestin recruitment is often associated with receptor desensitization and internalization, as well as the activation of distinct signaling pathways that may contribute to adverse effects.
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This protocol describes a homogenous, fluorescence-based assay to measure intracellular calcium mobilization in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cell Culture:
-
CHO cells stably expressing the human M1 mAChR are seeded into 96-well, black-walled, clear-bottom plates at a density of 50,000 cells/well.
-
Cells are cultured overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) from a FLIPR Calcium Assay Kit for 1 hour at 37°C. These kits typically contain a masking dye to reduce extracellular fluorescence.
-
-
Compound Addition and Measurement:
-
The plate is placed in a FLIPR instrument.
-
A baseline fluorescence reading is taken before the addition of this compound.
-
This compound, at various concentrations, is added to the wells, and the fluorescence intensity is measured in real-time.
-
-
Data Analysis:
-
The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated.
-
Dose-response curves are generated to determine the pEC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 in response to this compound stimulation via Western blotting.
-
Cell Culture and Treatment:
-
CHO-hM1 cells are grown to 80-90% confluency in 6-well plates.
-
Cells are serum-starved for at least 4 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
-
Cells are then treated with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)).[7]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis:
-
The bands corresponding to phosphorylated ERK1/2 are quantified using densitometry.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[8]
-
β-Arrestin Recruitment Assay (PathHunter)
This protocol describes a chemiluminescent assay to measure the recruitment of β-arrestin to the M1 receptor using the DiscoverX PathHunter platform.
-
Cell Culture:
-
Compound Treatment:
-
Cells are treated with various concentrations of this compound and incubated for 90 minutes at 37°C.[4]
-
-
Detection:
-
The PathHunter detection reagent, containing a substrate for the complemented β-galactosidase enzyme, is added to each well.
-
The plate is incubated at room temperature for 60 minutes.
-
-
Measurement:
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis:
-
An increase in the chemiluminescent signal indicates the recruitment of β-arrestin to the M1 receptor.
-
The results are typically expressed as a percentage of the response to a known β-arrestin-recruiting agonist.
-
Visualizing the Signaling Network
The following diagrams, generated using the DOT language, illustrate the core downstream signaling pathway of this compound and a typical experimental workflow.
Caption: this compound Gαq-mediated signaling pathway.
Caption: General experimental workflow for this compound.
Conclusion
This compound represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its distinct downstream signaling profile, characterized by potent Gαq activation and a lack of β-arrestin recruitment, highlights the potential of biased agonism in designing therapeutics with improved efficacy and safety profiles. The detailed understanding of its signaling pathways and the availability of robust in vitro assays are crucial for the continued exploration of this compound and similar compounds in the pursuit of novel treatments for cognitive disorders.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR β-Arrestin Product Solutions [discoverx.com]
- 10. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to AC260584-Mediated ERK1/2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological activity of AC260584, focusing on its role in the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This document synthesizes available data to offer a detailed resource for researchers and professionals in drug development.
Introduction to this compound
This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] As a key regulator of neuronal function in the central nervous system, the M1 receptor is a significant target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia. This compound has demonstrated pro-cognitive effects in animal models, which are attributed to its M1 receptor agonism.[1] A critical downstream signaling event following M1 receptor activation is the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.
Quantitative Data on this compound Activity
| Assay Type | Parameter | Value | Species/Cell Line | Reference |
| Phosphatidylinositol Hydrolysis | pEC50 | 7.6 - 7.7 | CHO cells expressing human M1 receptor | [1] |
| Calcium Mobilization | pEC50 | 7.6 - 7.7 | CHO cells expressing human M1 receptor | [1] |
| General M1 Receptor Agonism | Efficacy | 90-98% of carbachol | CHO cells expressing human M1 receptor | [1] |
| In Vivo ERK1/2 Phosphorylation | Effect | Activation | Rodent Hippocampus, Prefrontal Cortex, Perirhinal Cortex | [1][2] |
Signaling Pathway of this compound-Mediated ERK1/2 Phosphorylation
This compound exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor. This binding event stabilizes an active conformation of the receptor, leading to the activation of downstream signaling cascades. The primary pathway leading to ERK1/2 phosphorylation involves the activation of Gq/11 proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium mobilized by IP3, activates Protein Kinase C (PKC), which then initiates a phosphorylation cascade through Raf, MEK1/2, and ultimately ERK1/2.
Experimental Protocols
While the precise experimental protocol for this compound-induced ERK1/2 phosphorylation is not publicly detailed, a representative Western Blot protocol for assessing ERK1/2 phosphorylation following M1 receptor agonist stimulation is provided below. This protocol is based on established methodologies for similar assays.
Western Blot Protocol for p-ERK1/2 Detection
Objective: To quantify the levels of phosphorylated ERK1/2 in a cell line expressing the M1 receptor following treatment with this compound.
Materials:
-
Cell line expressing human M1 receptor (e.g., CHO-M1 or HEK293-M1 cells)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) as a positive control
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate M1 receptor-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK1/2 phosphorylation.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 5, 15, 30 minutes). Include a vehicle control and a positive control (e.g., PMA).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK1/2:
-
Strip the membrane of the phospho-ERK1/2 antibodies using a stripping buffer.
-
Wash and block the membrane again.
-
Incubate the membrane with the primary antibody against total ERK1/2.
-
Repeat the secondary antibody incubation and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for investigating M1 muscarinic receptor signaling and its role in cognitive function. Its ability to induce ERK1/2 phosphorylation underscores its potential as a modulator of synaptic plasticity and neuronal survival. The provided information and protocols offer a foundational guide for researchers to design and execute experiments aimed at further elucidating the molecular mechanisms of this compound and other M1 receptor agonists. Further studies are warranted to determine the precise quantitative relationship between this compound concentration and ERK1/2 phosphorylation to fully characterize its pharmacological profile.
References
AC260584: A Technical Guide to its Mechanism of Action and Impact on Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2][3] This compound has garnered significant interest in the field of neuroscience and drug development due to its potential therapeutic applications in cognitive disorders, such as Alzheimer's disease and schizophrenia.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its effects on acetylcholine release, its mechanism of action, and the experimental protocols used to characterize its activity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency, efficacy, and neurochemical effects of this compound.
| Parameter | Value | Assay Type | Reference |
| pEC50 | 7.6 - 7.7 | In vitro cell-based assays (cell proliferation, phosphatidylinositol hydrolysis, calcium mobilization) | [1][3] |
| Efficacy | 90-98% of carbachol | In vitro cell-based assays (cell proliferation, phosphatidylinositol hydrolysis, calcium mobilization) | [1][3] |
Table 1: In Vitro Potency and Efficacy of this compound at the M1 Muscarinic Receptor.
| Dose (s.c.) | Brain Region | Effect on Acetylcholine Release | Effect on Dopamine (B1211576) Release | Reference |
| 1 mg/kg | Medial Prefrontal Cortex & Hippocampus | No significant increase | No significant increase | [2] |
| 3 mg/kg | Medial Prefrontal Cortex & Hippocampus | Not reported | Significant increase | [1][2] |
| 10 mg/kg | Medial Prefrontal Cortex & Hippocampus | Significant increase | Significant increase | [1][2] |
Table 2: In Vivo Effects of this compound on Neurotransmitter Release in Rats.
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric agonist at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor. This interaction with the allosteric site induces a conformational change in the M1 receptor, leading to its activation and the initiation of downstream signaling cascades.
A key signaling pathway activated by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in brain regions rich in M1 receptors, such as the hippocampus and prefrontal cortex.[1][3] This activation is dependent on the M1 receptor, as it is not observed in M1 knockout mice.[1] The activation of the M1 receptor by this compound ultimately leads to an increase in the release of acetylcholine and dopamine in these cognitive centers of the brain.[1][2] The increase in acetylcholine release is attenuated by the M1 receptor antagonist telenzepine, further confirming the M1-mediated mechanism.[2]
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological and neurochemical techniques.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is designed to measure extracellular levels of acetylcholine and dopamine in the brains of freely moving rats following the administration of this compound.
1. Animal Preparation:
-
Male Sprague-Dawley rats are surgically implanted with a guide cannula targeting the medial prefrontal cortex or hippocampus.
-
Animals are allowed to recover for at least 7 days post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a preservation solution.
-
After a stable baseline is established, animals are administered this compound (e.g., 1, 3, or 10 mg/kg, s.c.) or vehicle.
-
Dialysate collection continues for a set period post-injection.
3. Neurochemical Analysis:
-
Acetylcholine and dopamine levels in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
The data is typically expressed as a percentage of the baseline neurotransmitter levels.
Figure 2: Experimental workflow for in vivo microdialysis.
In Vitro Functional Assays
These assays are used to determine the potency and efficacy of this compound at the M1 receptor in a controlled cellular environment.
1. Cell Culture:
-
A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) is used.
-
Cells are maintained in appropriate culture medium and conditions.
2. Calcium Mobilization Assay:
-
Cells are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations, and the change in fluorescence, indicative of intracellular calcium release, is measured using a fluorescence plate reader.
-
The EC50 value is calculated from the concentration-response curve.
3. Phosphatidylinositol (PI) Hydrolysis Assay:
-
Cells are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Cells are then stimulated with different concentrations of this compound in the presence of LiCl (to inhibit inositol (B14025) monophosphatase).
-
The reaction is stopped, and the accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
4. ERK1/2 Phosphorylation Assay:
-
Cells are serum-starved to reduce basal ERK1/2 phosphorylation.
-
Cells are then treated with various concentrations of this compound for a specific time.
-
Cell lysates are prepared, and the levels of phosphorylated ERK1/2 and total ERK1/2 are determined by Western blotting or a plate-based immunoassay (e.g., ELISA).
Figure 3: Logical relationship of in vitro functional assays.
Conclusion
This compound is a selective M1 muscarinic allosteric agonist that demonstrates potent and efficacious activity in preclinical models. Its ability to enhance acetylcholine and dopamine release in key brain regions highlights its potential as a pro-cognitive agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel M1 receptor modulators. Further research into the long-term effects and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic M1 receptor agonists: can they improve cognitive performance? [ouci.dntb.gov.ua]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
AC260584: A Technical Whitepaper on its Therapeutic Potential for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant and growing global health challenge, with a pressing need for novel therapeutic strategies. The cholinergic hypothesis has long been a cornerstone of AD research, and recent efforts have focused on the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) as a promising therapeutic target. This whitepaper provides an in-depth technical overview of AC260584, a selective M1 muscarinic receptor allosteric agonist, and its therapeutic potential in the context of Alzheimer's disease. We consolidate preclinical data on its mechanism of action, efficacy in cellular and animal models, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating next-generation therapies for neurodegenerative disorders.
Introduction
The progressive cognitive decline in Alzheimer's disease is closely linked to the degeneration of cholinergic neurons and a subsequent reduction in acetylcholine-mediated neurotransmission. While acetylcholinesterase inhibitors have offered symptomatic relief, their efficacy is limited and does not address the underlying disease pathology. The M1 muscarinic acetylcholine receptor, highly expressed in brain regions critical for memory and learning such as the hippocampus and cortex, represents a key target for therapeutic intervention. Activation of the M1 receptor has been shown to not only enhance cognitive function but also to modulate the processing of amyloid precursor protein (APP), a central element in the pathogenesis of Alzheimer's disease.
This compound has emerged as a compound of interest due to its selective allosteric agonism at the M1 receptor. This property offers the potential for a more targeted therapeutic effect with a reduced side-effect profile compared to non-selective orthosteric agonists. This whitepaper will detail the preclinical evidence supporting the therapeutic potential of this compound for Alzheimer's disease.
Mechanism of Action
This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor. This interaction modulates the receptor's response to acetylcholine, and in the case of an allosteric agonist like this compound, can directly activate the receptor. This selectivity for the M1 receptor subtype over M2-M5 is a key characteristic, potentially minimizing the peripheral side effects associated with non-selective muscarinic agonists.[1]
Upon binding to the M1 receptor, this compound initiates a cascade of intracellular signaling events. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of protein kinase C (PKC).
A significant downstream effect of M1 receptor activation by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in key brain regions like the hippocampus and prefrontal cortex.[1] This signaling pathway is crucial for synaptic plasticity and memory formation.
Furthermore, M1 receptor activation is linked to the non-amyloidogenic processing of amyloid precursor protein (APP). This occurs through the stimulation of α-secretase (predominantly ADAM17), which cleaves APP within the amyloid-β (Aβ) domain, thereby precluding the formation of neurotoxic Aβ peptides.
Preclinical Efficacy
The therapeutic potential of this compound for Alzheimer's disease is supported by a body of preclinical evidence from both in vitro and in vivo studies.
In Vitro Studies
In vitro cell-based assays have demonstrated that this compound is a potent and efficacious M1 receptor agonist.[1]
| Parameter | Value | Assay |
| pEC50 | 7.6 - 7.7 | Cell proliferation, Phosphatidylinositol hydrolysis, Calcium mobilization |
| Efficacy | 90-98% of carbachol (B1668302) | Cell proliferation, Phosphatidylinositol hydrolysis, Calcium mobilization |
These studies highlight the ability of this compound to robustly activate the M1 receptor at nanomolar concentrations.
In Vivo Studies
Preclinical studies in rodent models have provided evidence for the pro-cognitive and neurochemical effects of this compound.
Cognitive Enhancement:
-
Novel Object Recognition Test: this compound has been shown to improve cognitive performance in the novel object recognition assay in mice.[1] This test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory. The pro-cognitive effects of this compound in this paradigm were blocked by the muscarinic receptor antagonist pirenzepine, confirming the M1 receptor-mediated mechanism.[1]
-
Morris Water Maze: this compound enhanced performance in the Morris water maze, a test of spatial memory, during a probe test after six days of training.[2]
Neurochemical Effects:
-
Microdialysis studies in freely moving rats demonstrated that this compound significantly increases the release of acetylcholine and dopamine (B1211576) in the medial prefrontal cortex and hippocampus.[3] These brain regions are crucial for cognitive function and are affected in Alzheimer's disease.
| Dosage (s.c.) | Effect on Dopamine Release (mPFC & Hippocampus) | Effect on Acetylcholine Release (mPFC & Hippocampus) |
| 1 mg/kg | No significant increase | No significant increase |
| 3 mg/kg | Significant increase | Not reported |
| 10 mg/kg | Significant increase | Significant increase |
The increase in acetylcholine release at 10 mg/kg was attenuated by the M1 receptor antagonist telenzepine.[3]
Experimental Protocols
In Vitro Assays
-
Cell Lines: CHO cells expressing human M1-M5 receptors.
-
Assays:
-
Calcium Mobilization: Measured using a fluorescent calcium indicator.
-
Phosphatidylinositol Hydrolysis: Assessed by measuring the accumulation of radiolabeled inositol phosphates.
-
Cell Proliferation: Determined by measuring DNA synthesis or cell viability.
-
-
Data Analysis: pEC50 and maximal efficacy relative to the full agonist carbachol were calculated.
In Vivo Studies
-
Animal Models: Male C57BL/6 mice for cognitive tests and male Sprague-Dawley rats for microdialysis.
-
Drug Administration: this compound was administered subcutaneously (s.c.) or orally.
-
Novel Object Recognition:
-
Habituation: Mice are habituated to the testing arena.
-
Training: Mice are exposed to two identical objects.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
-
-
Morris Water Maze:
-
Acquisition Training: Mice are trained to find a hidden platform in a circular pool of water using distal cues.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
-
Microdialysis:
-
Probe Implantation: Microdialysis probes are surgically implanted into the medial prefrontal cortex or hippocampus of anesthetized rats.
-
Sample Collection: After a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals.
-
Neurotransmitter Analysis: Acetylcholine and dopamine levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Escape latency: Significance and symbolism [wisdomlib.org]
- 3. M1 and M3 Muscarinic Receptors Control Physiological Processing of Cellular Prion by Modulating ADAM17 Phosphorylation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
AC260584: A Novel Muscarinic Agonist with Pro-Cognitive Potential
An In-Depth Technical Guide on the Preclinical Efficacy of AC260584 in Murine Models
This whitepaper provides a comprehensive technical overview of the pro-cognitive effects of this compound, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist. The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies in mice, provide detailed experimental protocols for the behavioral assays used to assess its efficacy, and visualize the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.
Core Mechanism of Action
This compound is an orally bioavailable, selective allosteric agonist of the M1 muscarinic receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a different site on the receptor, offering greater subtype selectivity. This compound demonstrates functional selectivity for the M1 receptor over M2, M3, M4, and M5 subtypes.[1] This selectivity is a significant advantage, as activation of other muscarinic receptor subtypes is often associated with undesirable side effects.[2] The pro-cognitive effects of this compound are attributed to its ability to potentiate signaling in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of this compound.
| In Vitro Efficacy of this compound | |
| Parameter | Value |
| M1 Receptor Agonist Potency (pEC50) | 7.6-7.7 |
| M1 Receptor Efficacy (% of carbachol) | 90-98% |
Table 1: In vitro potency and efficacy of this compound at the M1 muscarinic receptor, as determined by cell-based assays measuring cell proliferation, phosphatidylinositol hydrolysis, or calcium mobilization.[1]
| In Vivo Pro-Cognitive Effects of this compound in Mice | |
| Behavioral Assay | Key Findings |
| Novel Object Recognition | Improved cognitive performance. |
| Morris Water Maze | Enhanced performance during a probe test after 6 days of training. |
Table 2: Summary of the pro-cognitive effects of this compound observed in standard behavioral paradigms in mice.[1][4]
| Neurochemical and Signaling Effects of this compound in Rodents | |
| Effect | Brain Region(s) |
| Increased Acetylcholine Release | Medial Prefrontal Cortex, Hippocampus |
| Increased Dopamine (B1211576) Release | Medial Prefrontal Cortex, Hippocampus |
| Activated ERK1/2 Phosphorylation | Hippocampus, Prefrontal Cortex, Perirhinal Cortex |
Table 3: Neurochemical and intracellular signaling changes induced by this compound administration in rodents. The activation of ERK1/2 was shown to be dependent on M1 receptor activation.[1][3]
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the pro-cognitive effects of this compound are provided below.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is a widely used behavioral assay to assess learning and memory in rodents. It is based on the innate tendency of mice to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena, typically square (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning. The arena should be situated in a room with consistent, diffuse lighting to minimize shadows.
Procedure:
-
Habituation: Mice are individually placed in the empty open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.
-
Training/Sample Phase: On the training day, two identical objects are placed in the arena at a fixed distance from each other. Each mouse is placed in the arena and allowed to freely explore the objects for a predetermined duration (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): Following the training phase, the mouse is returned to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test/Choice Phase: During the test phase, one of the familiar objects is replaced with a novel object of similar size but different shape and texture. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.
Data Analysis:
-
A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher discrimination index indicates better memory.
Morris Water Maze (MWM)
The Morris Water Maze is a classic behavioral task used to assess spatial learning and memory. It requires the animal to learn the location of a hidden platform in a circular pool of water, using distal visual cues.
Apparatus:
-
A large circular tank (e.g., 120-150 cm in diameter) filled with water made opaque with a non-toxic substance (e.g., powdered milk or non-toxic paint).
-
A small escape platform submerged just below the water's surface.
-
Various extra-maze visual cues are placed around the room to serve as spatial references.
Procedure:
-
Acquisition Training: Mice undergo a series of training trials over several consecutive days (e.g., 4 trials per day for 5-6 days). For each trial, the mouse is placed into the pool from one of four quasi-random start positions. The mouse is allowed to swim and search for the hidden platform for a maximum time (e.g., 60-90 seconds). If the mouse finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform within the time limit, it is gently guided to it.
-
Probe Trial: 24 hours after the final training session, a probe trial is conducted to assess memory retention. The platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
Data Analysis:
-
Acquisition: The primary measures are escape latency (time to find the platform) and path length to the platform across training days. A decrease in these measures indicates learning.
-
Probe Trial: The key metrics are the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. A significant preference for the target quadrant indicates robust spatial memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and the general experimental workflows.
Conclusion
This compound has demonstrated significant potential as a pro-cognitive agent in preclinical murine models. Its selective M1 muscarinic receptor agonism, coupled with its oral bioavailability, positions it as a promising lead compound for the development of novel therapeutics for cognitive impairments associated with disorders such as Alzheimer's disease and schizophrenia.[1] Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antipsychotic Potential of AC260584: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC260584, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor agonist, has emerged as a promising investigational compound with significant antipsychotic-like and cognitive-enhancing properties. This technical guide provides a comprehensive overview of the preclinical data supporting the antipsychotic profile of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed resource encompassing its pharmacological characteristics, efficacy in established animal models of psychosis, and the underlying neurochemical mechanisms. This document summarizes key quantitative data in structured tables, delineates detailed experimental protocols for pivotal studies, and presents visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor, they often have limited efficacy against cognitive deficits and are associated with significant side effects, including extrapyramidal symptoms (EPS).[1] The muscarinic acetylcholine system, particularly the M1 receptor subtype, has garnered significant attention as a novel therapeutic target.[2][3] M1 receptors are highly expressed in brain regions critical for cognition and are implicated in the modulation of dopaminergic and glutamatergic neurotransmission, pathways known to be dysregulated in schizophrenia.[1][4]
This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[2][5]oxazin-3-one) is a novel, orally bioavailable allosteric agonist with high selectivity for the M1 muscarinic receptor.[5][6] Preclinical studies have demonstrated its potential to ameliorate psychosis-like behaviors and enhance cognitive function without inducing the catalepsy characteristic of typical antipsychotics, suggesting a more favorable side-effect profile.[5] This guide synthesizes the available preclinical evidence on the antipsychotic-like activity of this compound.
Pharmacological Profile
Receptor Binding and Functional Activity
This compound exhibits high potency and functional selectivity as an agonist at the human M1 muscarinic receptor. In vitro studies have consistently demonstrated its robust agonistic activity with significant separation from other muscarinic receptor subtypes.[5][6]
| Parameter | Receptor Subtype | Value | Assay Type | Reference |
| pEC₅₀ | M1 | 7.6 - 7.7 | Calcium Mobilization / Phosphatidylinositol Hydrolysis / Cell Proliferation | [5] |
| Efficacy | M1 | 90-98% of carbachol | Calcium Mobilization / Phosphatidylinositol Hydrolysis / Cell Proliferation | [5] |
| Functional Selectivity | M2, M3, M4, M5 | Selective for M1 | GTPγS Binding / Various functional assays | [5][6] |
Table 1: In Vitro Pharmacological Profile of this compound
Preclinical Models of Antipsychotic-like Activity
The antipsychotic potential of this compound has been evaluated in several well-established rodent models that mimic the positive symptoms of schizophrenia.
Amphetamine-Induced Hyperactivity
This model assesses the ability of a compound to counteract the excessive locomotor activity induced by the psychostimulant amphetamine, which enhances dopamine release. This compound has been shown to dose-dependently reduce amphetamine-induced hyperactivity, a predictive indicator of antipsychotic efficacy.[5]
MK-801-Induced Hyperactivity
MK-801, a non-competitive NMDA receptor antagonist, induces a hyperlocomotor state that is considered a valuable model for the positive and cognitive symptoms of schizophrenia. This compound effectively attenuates the hyperactivity induced by MK-801, suggesting its potential to modulate glutamate-related psychopathology.[5]
Apomorphine-Induced Climbing
Apomorphine (B128758), a direct dopamine receptor agonist, induces a characteristic climbing behavior in mice, which is sensitive to antagonism by antipsychotic drugs.[7][8][9] this compound has been demonstrated to inhibit apomorphine-induced climbing, further supporting its antipsychotic-like profile.[5]
Cognitive Enhancement
A significant advantage of targeting the M1 receptor is the potential for cognitive enhancement, a domain poorly addressed by current antipsychotics.
Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory, functions heavily dependent on the hippocampus.[10][11] In this paradigm, this compound has been shown to enhance performance, indicating its potential to improve cognitive deficits associated with schizophrenia.[5]
Neurochemical Effects
Acetylcholine and Dopamine Release
In vivo microdialysis studies in rats have revealed that this compound modulates the release of key neurotransmitters in brain regions implicated in psychosis and cognition.
| Brain Region | Neurotransmitter | Effect of this compound (Dose) | Reference |
| Medial Prefrontal Cortex | Acetylcholine | Significant increase (10 mg/kg, s.c.) | [12] |
| Medial Prefrontal Cortex | Dopamine | Significant increase (3 and 10 mg/kg, s.c.) | [12] |
| Hippocampus | Acetylcholine | Significant increase (10 mg/kg, s.c.) | [12] |
| Hippocampus | Dopamine | Significant increase (3 and 10 mg/kg, s.c.) | [12] |
Table 2: Effects of this compound on Neurotransmitter Release
Safety Profile
A crucial aspect of the preclinical profile of this compound is its improved safety and tolerability compared to conventional antipsychotics.
Catalepsy Assessment
Catalepsy, a state of motor immobility, is a common preclinical measure predictive of extrapyramidal side effects in humans. In contrast to the typical antipsychotic haloperidol, this compound does not induce catalepsy in rodents, suggesting a lower liability for motor side effects.[5]
Experimental Protocols
In Vitro Functional Assays
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.
-
Assays:
-
Calcium Mobilization: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Baseline fluorescence is measured, followed by the addition of this compound at various concentrations. The change in fluorescence, indicative of intracellular calcium release, is monitored using a fluorometric imaging plate reader.
-
Phosphatidylinositol (PI) Hydrolysis: Cells are labeled with [³H]myo-inositol. Following incubation with this compound, the accumulation of [³H]inositol phosphates is measured by scintillation counting as an index of Gq/11 pathway activation.
-
GTPγS Binding: Membranes prepared from receptor-expressing cells are incubated with [³⁵S]GTPγS in the presence of varying concentrations of this compound. The amount of bound [³⁵S]GTPγS, reflecting G-protein activation, is determined by filtration and scintillation counting.[5]
-
Animal Models
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[13][14][15][16][17] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: this compound is typically administered subcutaneously (s.c.) or orally (p.o.).
-
Animals are habituated to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems).
-
This compound or vehicle is administered at a specified time before the psychostimulant challenge.
-
Amphetamine (e.g., 2.0-4.0 mg/kg, i.p.) is administered.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-120 minutes).[13][16][17]
-
The protocol is similar to the amphetamine-induced hyperactivity model.
-
MK-801 (e.g., 0.1-0.5 mg/kg, i.p.) is used as the psychotomimetic agent.[18][19][20][21]
-
Locomotor activity is recorded following MK-801 administration.
-
Mice are placed individually in wire mesh cages.
-
This compound or vehicle is administered prior to the apomorphine challenge.
-
Apomorphine (e.g., 1.0-3.0 mg/kg, s.c.) is administered.[7][8][9][22][23]
-
The duration of climbing behavior (all four paws on the cage wall) is scored by a trained observer, typically for 20-30 minutes.[7][22]
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. The room contains various distal visual cues.[10][11][24][25][26]
-
Training: Animals undergo several days of training, consisting of multiple trials per day, to learn the location of the hidden platform from different starting positions.
-
Drug Administration: this compound or vehicle is administered before each training session.
-
Probe Trial: After training, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory.[5]
In Vivo Microdialysis
-
Surgery: Guide cannulae are stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, hippocampus) of anesthetized rats.[27][28][29][30]
-
Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurochemical Analysis: The concentrations of acetylcholine and dopamine in the dialysates are quantified using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).[12]
Catalepsy Bar Test
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 9-12 cm) above a flat surface.[31][32][33][34][35]
-
Procedure: The forepaws of the rat are gently placed on the bar, with the hind paws remaining on the surface.
-
Measurement: The latency to remove both forepaws from the bar is recorded. A cutoff time (e.g., 180 seconds) is typically used.[31][32]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are initiated by its agonistic action at the M1 muscarinic receptor, which is coupled to the Gq/11 G-protein. Activation of this pathway leads to a cascade of downstream signaling events that are believed to contribute to its antipsychotic and pro-cognitive effects.
Conclusion
This compound represents a significant advancement in the development of novel therapeutics for schizophrenia. Its selective M1 muscarinic receptor agonism offers a distinct mechanism of action compared to currently available antipsychotics. The preclinical data robustly support its antipsychotic-like efficacy in multiple animal models, coupled with a promising cognitive-enhancing profile. Critically, the absence of catalepsy suggests a reduced risk of extrapyramidal side effects. The modulation of acetylcholine and dopamine release in key brain circuits further substantiates its therapeutic potential. This technical guide provides a foundational resource for the continued investigation and development of this compound and other M1 receptor agonists as a novel treatment paradigm for schizophrenia and other neuropsychiatric disorders characterized by psychosis and cognitive impairment.
References
- 1. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amphetamine improves mouse and human attention in the 5-Choice Continuous Performance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypolocomotor effects of acute and daily d-amphetamine in mice lacking the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C57BL/6J mice show greater amphetamine-induced locomotor activation and dopamine efflux in the striatum than 129S2/SvHsd mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 22. Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice [cpn.or.kr]
- 23. Apomorphine-induced stereotypic cage climbing in mice as a model for studying changes in dopamine receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A microdialysis study of the medial prefrontal cortex of adolescent and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Catalepsy test in rats [protocols.io]
- 33. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 34. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. A novel automated rat catalepsy bar test system based on a RISC microcontroller - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Binding Site of AC260584: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G protein-coupled receptor (GPCR) implicated in cognitive function. As an allosteric modulator, this compound binds to a site topographically distinct from the orthosteric site recognized by the endogenous ligand, acetylcholine (ACh). This mode of action offers the potential for greater subtype selectivity and a more nuanced modulation of receptor activity, making it an attractive therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia. This technical guide provides an in-depth overview of the allosteric binding site of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular and cellular processes. While a definitive co-crystal structure of this compound with the M1 receptor remains to be elucidated, a combination of mutagenesis studies, functional assays, and computational modeling has begun to shed light on its unique mechanism of action.
Quantitative Pharmacological Profile of this compound
This compound exhibits potent agonism and high functional selectivity for the human M1 mAChR. Its pharmacological properties have been characterized across various in vitro assays.
| Parameter | Value | Assay System | Reference |
| pEC50 | 7.6 - 7.7 | Cell proliferation, Phosphatidylinositol hydrolysis, Calcium mobilization assays | [1][2] |
| Efficacy | 90-98% of carbachol | Cell proliferation, Phosphatidylinositol hydrolysis, Calcium mobilization assays | [1][2] |
| Selectivity | Functionally selective for M1 over M2, M3, M4, and M5 mAChRs | GTPγS binding assays | [1][3] |
The Putative Allosteric Binding Site
The precise location of the this compound binding site on the M1 mAChR is not yet defined by high-resolution structural data. However, compelling evidence from mutagenesis studies on related allosteric modulators suggests the involvement of residues in the extracellular loops (ECLs) and the extracellular ends of the transmembrane (TM) domains.
Some studies suggest that this compound and structurally related compounds may act as "bitopic" ligands, engaging with residues in both a novel allosteric pocket and the periphery of the orthosteric site.[1] This dual interaction is hypothesized to contribute to their unique pharmacological profiles.
Key Residues Implicated in the Binding of M1 Allosteric Modulators:
Mutagenesis studies on compounds with similar scaffolds to this compound have identified several key residues that influence binding and/or efficacy:
| Residue | Location | Effect of Mutation | Implication | Reference |
| Y179 | ECL2 | Critical for the activity of various M1 PAMs | Part of a common allosteric binding site | [4][5] |
| W400 | TM7 | Critical for the activity of various M1 PAMs | Part of a common allosteric binding site | [4][5] |
| F77I | TM2 | Substantially reduced efficacy of AC-42 and 77-LH-28-1 | Important for receptor activation by this scaffold | [1] |
| W101A | TM3 | Improved affinity of 77-LH-28-1 | May be involved in the bitopic binding mode | [1] |
| Y381A | TM6 | Improved affinity of 77-LH-28-1 | May be involved in the bitopic binding mode | [1] |
These findings suggest that the allosteric site for this class of compounds is located in an extracellular vestibule, distinct from the deeper orthosteric pocket.
Signaling Pathways and Mechanism of Action
This compound, as an allosteric agonist, activates the M1 mAChR, leading to the initiation of downstream signaling cascades. The primary signaling pathway involves the coupling to Gq/11 proteins, activation of phospholipase C (PLC), and subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which leads to an increase in intracellular calcium.[1]
Furthermore, this compound has been shown to activate the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway in a manner dependent on M1 receptor activation.[1][2][3] This pathway is crucial for neuronal plasticity and cognitive function.
Experimental Protocols
Radioligand Binding Assays for Allosteric Modulators
These assays are crucial for determining the binding affinity of allosteric modulators and their cooperativity with orthosteric ligands.
Objective: To determine the binding characteristics of an allosteric modulator at the M1 mAChR.
Materials:
-
Membranes from cells expressing the human M1 mAChR.
-
Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Unlabeled allosteric modulator (e.g., this compound).
-
Unlabeled orthosteric ligand (e.g., acetylcholine, atropine).
-
Binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Saturation Binding: To determine the density of receptors (Bmax) and the affinity of the radioligand (Kd).
-
Incubate M1 receptor membranes with increasing concentrations of [3H]NMS.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM atropine).
-
Incubate at room temperature for a defined period (e.g., 3 hours) to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through filter plates.
-
Quantify radioactivity using a scintillation counter.
-
-
Competition Binding: To determine the affinity of the unlabeled allosteric modulator.
-
Incubate M1 receptor membranes with a fixed concentration of [3H]NMS (typically at its Kd value).
-
Add increasing concentrations of the unlabeled allosteric modulator.
-
Perform incubation, filtration, and quantification as in saturation binding.
-
-
Cooperativity Studies: To assess the effect of the allosteric modulator on the binding of an orthosteric ligand.
-
Perform competition binding with an unlabeled orthosteric ligand in the absence and presence of fixed concentrations of the allosteric modulator.
-
A leftward or rightward shift in the competition curve indicates positive or negative cooperativity, respectively.
-
References
- 1. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the binding site of novel selective positive allosteric modulators at the M1 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of AC260584: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC260584 is a potent and orally bioavailable allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] It exhibits functional selectivity for the M1 receptor subtype over M2, M3, M4, and M5 subtypes.[1] Preclinical studies have demonstrated its pro-cognitive and antipsychotic-like effects, suggesting its potential as a therapeutic agent for cognitive impairments associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols for its characterization.
Introduction
The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in regions crucial for learning and memory, such as the hippocampus and cortex. Its activation is a key target for the development of therapeutics aimed at improving cognitive function. This compound has emerged as a significant research compound due to its selective activation of the M1 receptor through an allosteric binding site, which offers potential advantages over orthosteric agonists in terms of subtype selectivity and safety profile.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's activity at muscarinic receptors. While potent and efficacious at the M1 receptor, specific quantitative data for binding affinity (Ki) and functional activity (EC50, Emax) at M2, M3, M4, and M5 receptors are not extensively available in publicly accessible literature, reflecting its high functional selectivity.
Table 1: In Vitro Functional Activity of this compound at the Human M1 Muscarinic Receptor
| Parameter | Value | Assay Type | Reference |
| pEC50 | 7.6 - 7.7 | Cell Proliferation, Phosphatidylinositol Hydrolysis, Calcium Mobilization | [1] |
| Efficacy | 90-98% (relative to Carbachol) | Cell Proliferation, Phosphatidylinositol Hydrolysis, Calcium Mobilization | [1] |
Table 2: Muscarinic Receptor Subtype Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) | Efficacy (Emax) |
| M1 | Data not available | Potent agonist (pEC50 7.6-7.7)[1] | High (90-98% of Carbachol)[1] |
| M2 | Functionally selective over M2[1] | Data not available | Data not available |
| M3 | Functionally selective over M3[1] | Data not available | Data not available |
| M4 | Functionally selective over M4[1] | Data not available | Data not available |
| M5 | Functionally selective over M5[1] | Data not available | Data not available |
Mechanism of Action and Signaling Pathways
This compound acts as an allosteric agonist at the M1 muscarinic receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, acetylcholine. This allosteric binding stabilizes a conformation of the receptor that leads to its activation and the initiation of downstream signaling cascades.
One of the key signaling pathways activated by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] This activation has been observed in brain regions critical for cognition, including the hippocampus, prefrontal cortex, and perirhinal cortex.[1] The M1 receptor-dependent nature of this ERK1/2 activation has been confirmed in studies using M1 receptor knockout mice, where the effect of this compound was absent.[1]
References
In Vitro Profile of AC260584: A Technical Guide on Potency and Efficacy
For Immediate Release
This technical guide provides an in-depth overview of the in vitro potency and efficacy of AC260584, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's pharmacological characteristics.
Executive Summary
This compound is a potent and efficacious allosteric agonist of the M1 muscarinic receptor. In a variety of in vitro cell-based assays, it has demonstrated significant potency with pEC50 values in the range of 7.6 to 7.7. Furthermore, its efficacy is comparable to the endogenous agonist carbachol, reaching 90-98% of the maximal response. This compound exhibits functional selectivity for the M1 receptor subtype over other muscarinic receptor subtypes (M2, M3, M4, and M5), a critical attribute for minimizing off-target effects. This selectivity has been confirmed in both recombinant systems and native tissues. The activation of the M1 receptor by this compound initiates downstream signaling cascades, including phosphatidylinositol hydrolysis, calcium mobilization, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Quantitative In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been characterized through a series of functional assays. The following tables summarize the key quantitative data regarding its potency and efficacy.
Table 1: In Vitro Potency of this compound in Functional Assays
| Assay Type | Parameter | Value | Reference |
| Cell Proliferation | pEC50 | 7.6 - 7.7 | [1] |
| Phosphatidylinositol Hydrolysis | pEC50 | 7.6 - 7.7 | [1] |
| Calcium Mobilization | pEC50 | 7.6 - 7.7 | [1] |
Table 2: In Vitro Efficacy of this compound in Functional Assays
| Assay Type | Efficacy (% of Carbachol) | Reference |
| Cell Proliferation | 90 - 98% | [1] |
| Phosphatidylinositol Hydrolysis | 90 - 98% | [1] |
| Calcium Mobilization | 90 - 98% | [1] |
Table 3: Muscarinic Receptor Subtype Selectivity of this compound
| Receptor Subtype | Activity | Reference |
| M1 | Agonist | [1] |
| M2 | Functionally Selective Over | [1] |
| M3 | Functionally Selective Over | [1] |
| M4 | Functionally Selective Over | [1] |
| M5 | Functionally Selective Over | [1] |
M1 Receptor Signaling Pathway Activated by this compound
This compound, as an M1 muscarinic receptor agonist, activates the Gq/11 G-protein coupled signaling pathway. The binding of this compound to the M1 receptor induces a conformational change, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. The increase in intracellular calcium and the activation of DAG lead to the activation of protein kinase C (PKC) and other downstream effectors, including the ERK1/2 signaling cascade, which is involved in regulating cell proliferation and other cellular processes.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to characterize the potency and efficacy of this compound. These protocols are based on standard methodologies and provide a framework for reproducing the types of experiments cited.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the M1 muscarinic receptor.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1 and ERK2.
Conclusion
This compound is a potent and efficacious M1 muscarinic receptor agonist with a high degree of functional selectivity. Its ability to activate M1 receptor-mediated signaling pathways in vitro underscores its potential as a valuable tool for studying the physiological and pathological roles of the M1 receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of muscarinic receptor pharmacology and drug discovery.
References
In-Depth Technical Guide: Oral Bioavailability of AC260584 in Rodents
For: Researchers, Scientists, and Drug Development Professionals
Core Subject: A comprehensive analysis of the publicly available data regarding the oral bioavailability and associated signaling pathways of the M1 muscarinic receptor agonist, AC260584, in rodent models.
Executive Summary
This compound is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor allosteric agonist that has demonstrated pro-cognitive effects in animal models. A key preclinical finding is that this compound is orally bioavailable in rodents, a critical characteristic for its potential development as a therapeutic agent for cognitive impairments associated with neurological disorders such as schizophrenia and Alzheimer's disease.[1] This document synthesizes the available information on the oral administration of this compound in rodents, its mechanism of action, and the probable experimental procedures used in its preclinical evaluation. While specific quantitative pharmacokinetic parameters are not publicly disclosed, this guide provides a framework based on established methodologies in the field.
Data Presentation
Currently, specific quantitative data on the oral bioavailability of this compound in rodents (e.g., Cmax, Tmax, AUC, and oral bioavailability percentage) are not available in the public domain. The primary literature confirms its oral bioavailability qualitatively.[1] The following table summarizes the key findings related to the in vivo effects of this compound in rodents following systemic administration.
| Parameter | Finding | Animal Model | Significance | Reference |
| Oral Bioavailability | Orally bioavailable | Rodents | Demonstrates potential for oral drug delivery. | [1] |
| Mechanism of Action | Selective M1 muscarinic receptor allosteric agonist | In vitro & In vivo | High selectivity for the M1 receptor subtype. | [1] |
| Signaling Pathway Activation | Activates ERK1/2 phosphorylation in the hippocampus, prefrontal cortex, and perirhinal cortex | Rodents | Confirms target engagement and downstream signaling in brain regions relevant to cognition. | [1] |
| Cognitive Enhancement | Improves cognitive performance in the novel object recognition assay | Mice | Provides evidence of pro-cognitive efficacy. | [1] |
Experimental Protocols
Detailed experimental protocols for the oral bioavailability studies of this compound have not been published. However, based on standard practices in preclinical drug development, the following methodologies were likely employed.
Oral Administration (Oral Gavage)
Oral administration of this compound to rodents was likely performed via oral gavage, a standard method for precise oral dosing in preclinical studies.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used strains for pharmacokinetic studies.
-
Vehicle: The compound would be formulated in a suitable vehicle for oral administration. The choice of vehicle depends on the physicochemical properties of this compound.
-
Procedure:
-
Animals are fasted overnight to ensure an empty stomach, which reduces variability in drug absorption.
-
The animal is weighed to determine the correct dose volume.
-
The animal is gently restrained.
-
A gavage needle of appropriate size is inserted into the esophagus and the compound suspension/solution is delivered directly into the stomach.
-
Animals are monitored post-administration for any adverse effects.
-
Blood Sampling
To determine the plasma concentration of this compound over time, serial blood samples are collected.
-
Time Points: Blood samples are typically collected at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to construct a plasma concentration-time curve.
-
Method: Blood is collected from a suitable site, such as the tail vein or saphenous vein, into tubes containing an anticoagulant (e.g., EDTA).
-
Processing: Plasma is separated from the blood cells by centrifugation and stored at -80°C until analysis.
Bioanalytical Method (LC-MS/MS)
The concentration of this compound in plasma samples is most likely quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method due to its high sensitivity and selectivity.
-
Sample Preparation: Plasma samples are prepared by protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. An internal standard is added to correct for variations in extraction and instrument response.
-
Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compound is separated from other components on a C18 column with a suitable mobile phase.
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. This compound is detected and quantified based on its specific mass-to-charge ratio (m/z) and the fragmentation pattern of the parent ion.
-
Quantification: A calibration curve is generated using known concentrations of this compound to determine the concentration in the unknown plasma samples.
Mandatory Visualizations
Signaling Pathway
References
Methodological & Application
AC260584: In Vitro Application Notes and Protocols for a Selective M1 Muscarinic Receptor Agonist
For Research Use Only
Introduction
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] As an allosteric agonist, it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This property confers a high degree of subtype selectivity for the M1 receptor over the M2, M3, M4, and M5 subtypes.[1] The activation of the M1 receptor by this compound triggers a cascade of intracellular signaling events, making it a valuable tool for studying M1 receptor pharmacology and its role in various physiological processes, including cognition.[1][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Data Presentation
The following table summarizes the in vitro potency and efficacy of this compound in various functional assays. This data highlights the compound's selectivity for the M1 muscarinic receptor.
| Assay Type | Receptor Subtype | Parameter | Value | Reference Compound | Efficacy (% of Reference) |
| Cell Proliferation | M1 | pEC50 | 7.6 - 7.7 | Carbachol | 90 - 98% |
| Phosphatidylinositol Hydrolysis | M1 | pEC50 | 7.6 - 7.7 | Carbachol | 90 - 98% |
| Calcium Mobilization | M1 | pEC50 | 7.6 - 7.7 | Carbachol | 90 - 98% |
| GTPγS Binding | M1 | pEC50 | 7.6 | Carbachol | - |
| GTPγS Binding | M2 | - | Inactive | - | - |
| GTPγS Binding | M3 | - | Inactive | - | - |
| GTPγS Binding | M4 | - | Inactive | - | - |
| GTPγS Binding | M5 | - | Inactive | - | - |
Signaling Pathway
This compound acts as an allosteric agonist at the M1 muscarinic receptor, which is primarily coupled to the Gq/11 family of G proteins. Upon binding, this compound stabilizes a conformational state of the receptor that promotes the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the G protein into Gαq-GTP and Gβγ subunits. The activated Gαq-GTP stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to the phosphorylation of downstream targets, including extracellular signal-regulated kinases 1 and 2 (ERK1/2), and modulate cellular responses.
Caption: this compound signaling pathway.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the M1 receptor by this compound.
Materials:
-
CHO-K1 cells stably expressing the human M1 muscarinic receptor (CHO-M1)
-
Culture Medium: Ham's F-12K with 10% FBS and appropriate selection antibiotics
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Culture: Culture CHO-M1 cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 40,000 to 50,000 cells per well and incubate for 24 hours.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in Assay Buffer.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be below 0.5%.
-
Assay Measurement:
-
Wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound dilutions to the wells and immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the maximum response of a reference agonist (e.g., carbachol).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Caption: Calcium mobilization assay workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the M1 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes from CHO-M1 cells
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP stock solution (10 mM)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Unlabeled GTPγS (for non-specific binding)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from confluent CHO-M1 cells by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
GDP to a final concentration of 10 µM.
-
This compound at various concentrations. For total binding, add vehicle. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
Cell membranes (10-20 µg of protein per well).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream signaling event following M1 receptor activation.
Materials:
-
CHO-M1 cells
-
Culture Medium: Ham's F-12K with 10% FBS
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate CHO-M1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysates.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Plot the normalized phospho-ERK1/2 levels against the logarithm of the this compound concentration to generate a dose-response curve.
-
References.[1][2][3]
References
- 1. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC260584 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As an allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site for the endogenous ligand, acetylcholine. This property confers a high degree of subtype selectivity over other muscarinic receptors (M2-M5), making this compound a valuable tool for studying M1 receptor function and a potential therapeutic agent for cognitive deficits associated with neurological disorders like Alzheimer's disease and schizophrenia.[1]
These application notes provide a comprehensive guide to performing key cell-based assays to characterize the activity of this compound and similar compounds. The protocols detailed below cover essential assays for determining agonist potency and efficacy, and for elucidating the signaling pathways activated by M1 receptor engagement.
Data Presentation
The following table summarizes the quantitative data for this compound in various functional cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference Compound | Efficacy |
| Cell Proliferation | CHO cells expressing human M1 mAChR | pEC50 | 7.6 - 7.7 | Carbachol | 90-98% |
| Phosphatidylinositol Hydrolysis | CHO cells expressing human M1 mAChR | pEC50 | 7.6 - 7.7 | Carbachol | 90-98% |
| Calcium Mobilization | CHO cells expressing human M1 mAChR | pEC50 | 7.6 - 7.7 | Carbachol | 90-98% |
Signaling Pathway
This compound activates the M1 muscarinic receptor, which primarily couples to the Gq/11 family of G proteins. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the M1 receptor can also modulate the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
References
Application Notes and Protocols for AC260584 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] The M1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key target for therapeutic intervention in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Upon activation, the M1 receptor couples to the Gq family of G proteins, initiating a signaling cascade that results in the mobilization of intracellular calcium. This application note provides a detailed protocol for a calcium mobilization assay to characterize the activity of this compound on the M1 receptor.
The assay is based on the use of a fluorescent calcium indicator in a cell line stably expressing the human M1 receptor. The increase in intracellular calcium concentration upon receptor activation by this compound is measured as an increase in fluorescence intensity. This method allows for the determination of agonist potency (EC50) and efficacy.
Signaling Pathway of M1 Receptor Activation and Calcium Mobilization
Activation of the M1 muscarinic receptor by an agonist like this compound initiates a well-defined signaling pathway leading to an increase in intracellular calcium. This process begins with the binding of the agonist to the receptor, which induces a conformational change and activation of the associated heterotrimeric Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This transient increase in intracellular calcium can be detected by fluorescent calcium indicators.
Quantitative Data Summary
The following table summarizes the in vitro potency and efficacy of this compound in a calcium mobilization assay.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Calcium Mobilization | Not specified | pEC50 | 7.6 - 7.7 | [1] |
| This compound | Calcium Mobilization | Not specified | Efficacy | 90-98% (of Carbachol) | [1] |
Experimental Protocol: Calcium Mobilization Assay
This protocol describes a method for measuring this compound-induced calcium mobilization in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).
Materials and Reagents
-
CHO-M1 cells
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Black, clear-bottom 96-well or 384-well microplates
-
This compound
-
Carbachol (positive control)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation)
Experimental Workflow
Detailed Procedure
1. Cell Culture and Seeding: a. Culture CHO-M1 cells in appropriate medium supplemented with FBS and antibiotics. b. Harvest cells using Trypsin-EDTA and resuspend in culture medium. c. Seed the cells into black, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells per well for a 384-well plate. d. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Dye Loading: a. Prepare the Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127 and 2.5 mM Probenecid. b. Aspirate the culture medium from the cell plate and wash once with assay buffer. c. Add the Fluo-4 AM loading solution to each well. d. Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
3. Compound Preparation: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a dilution series of the positive control, carbachol.
4. Calcium Flux Measurement: a. Place the cell plate and the compound plate into the fluorescence plate reader. b. Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. c. Establish a stable baseline fluorescence reading for each well for 10-20 seconds. d. Program the instrument to add the this compound and control solutions to the respective wells. e. Immediately after compound addition, record the fluorescence intensity kinetically for 1-3 minutes.
5. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence. b. Plot the fluorescence response against the logarithm of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading and de-esterification.
-
Check the health and viability of the cells.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Check for and eliminate bubbles in the wells.
-
Ensure precise and consistent liquid handling.
-
-
No Response to Agonist:
-
Confirm M1 receptor expression in the cell line.
-
Verify the integrity and concentration of the agonist stock solution.
-
Ensure the calcium indicator dye is not expired and has been stored correctly.
-
Conclusion
The calcium mobilization assay is a robust and reliable method for characterizing the functional activity of this compound at the M1 muscarinic receptor. The provided protocol offers a detailed framework for conducting this assay in a high-throughput format, enabling the determination of key pharmacological parameters such as potency and efficacy. This information is crucial for the preclinical development of M1 receptor agonists for the treatment of cognitive disorders.
References
Application Note: AC260584-Induced Phosphatidylinositol Hydrolysis in M1 Muscarinic Receptor-Expressing Cells
Introduction
AC260584 is a potent and selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a Gq-coupled receptor predominantly expressed in the central nervous system.[1][2][3] Activation of the M1 receptor is a promising therapeutic strategy for cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] Upon agonist binding, the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[4][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 induces the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade is a hallmark of M1 receptor activation.[4]
This application note describes a method to quantify the functional potency of this compound by measuring its ability to stimulate phosphatidylinositol hydrolysis in cells expressing the M1 muscarinic receptor. The protocol utilizes the IP-One HTRF assay, a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[6][7][8][9] The use of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP1, allowing for its accumulation and robust detection.[6][7][10]
Quantitative Data Summary
The potency of this compound in stimulating phosphatidylinositol hydrolysis is determined by its half-maximal effective concentration (EC50).
| Compound | Assay | pEC50 | Efficacy (% of Carbachol) | Cell Line |
| This compound | Phosphatidylinositol Hydrolysis | 7.6 - 7.7 | 90 - 98% | Recombinant cell line expressing M1 mAChR |
pEC50 is the negative logarithm of the EC50 value. Data sourced from in vitro cell-based assays.[1]
M1 Receptor Signaling Pathway
Caption: M1 receptor activation by this compound leading to PIP2 hydrolysis.
Experimental Protocol: IP-One HTRF Assay for this compound
This protocol outlines the measurement of inositol monophosphate (IP1) accumulation in response to this compound in a 384-well plate format.
Materials:
-
Cells stably or transiently expressing the human M1 muscarinic receptor (e.g., CHO-M1, HEK-M1)
-
This compound
-
Carbachol (reference agonist)
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, Lysis & Detection Buffer, Stimulation Buffer, and IP1 standard)
-
Lithium Chloride (LiCl)
-
White, opaque, tissue-culture treated 384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture M1 receptor-expressing cells to ~80-90% confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in the kit's stimulation buffer (supplemented with 50 mM LiCl) to the desired concentration (typically 2,000-10,000 cells per well, to be optimized).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in stimulation buffer to generate a dose-response curve (e.g., 10-point, 1:10 dilution series). Also, prepare dilutions for the reference agonist, carbachol.
-
Prepare an IP1 standard curve as per the kit manufacturer's instructions.
-
-
Cell Stimulation:
-
Lysis and Detection:
-
Data Acquisition:
-
Remove the plate seal.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.[8]
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) x 10,000 for each well.
-
Use the IP1 standard curve to convert the HTRF ratio of the samples into IP1 concentrations.
-
Plot the concentration of IP1 against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximum response.
-
Experimental Workflow Diagram
Caption: Workflow for the this compound IP-One HTRF assay.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation of the G protein βγ from the Gq–PLCβ complex partially attenuates PIP2 hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 7. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-linked hydrolysis of phosphoinositides and production of prostacyclin in cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for AC260584 GTPγS Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a GTPγS binding assay to characterize the activity of AC260584, a selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor. Included are the theoretical background, a step-by-step experimental protocol, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow.
Introduction
This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The M1 receptor is implicated in cognitive processes such as learning and memory, making it a key therapeutic target for neurological disorders like Alzheimer's disease and schizophrenia. This compound's allosteric mechanism of action offers the potential for greater subtype selectivity compared to orthosteric agonists, which may lead to improved therapeutic profiles with fewer side effects.
The [³⁵S]GTPγS binding assay is a functional biochemical technique used to measure the activation of G proteins upon agonist stimulation of a GPCR. It provides a direct readout of the initial step in the signal transduction cascade. This assay is instrumental in determining the potency (EC₅₀) and efficacy (Eₘₐₓ) of agonists like this compound.
Principle of the Assay
In the inactive state, the Gα subunit of a heterotrimeric G protein is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Upon agonist binding to the GPCR, the receptor undergoes a conformational change that facilitates the exchange of GDP for guanosine triphosphate (GTP) on the Gα subunit. This leads to the dissociation of the Gα-GTP complex from the Gβγ dimer, initiating downstream signaling. The [³⁵S]GTPγS binding assay utilizes a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, allowing for the accumulation of a measurable radioactive signal that is proportional to the extent of G protein activation.
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor, upon activation by an agonist such as this compound, primarily couples to Gq/11 proteins. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.
Application Notes and Protocols for In Vivo Evaluation of AC260584
Introduction
AC260584 is an orally bioavailable, potent, and selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] It demonstrates functional selectivity for the M1 receptor subtype over M2, M3, M4, and M5 subtypes.[1] Preclinical studies have highlighted its potential as a therapeutic agent for cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia.[1][2] this compound has been shown to improve cognitive performance and exhibit antipsychotic-like effects in various rodent models.[1][3] These notes provide detailed protocols for key in vivo experiments to assess the pharmacodynamic and behavioral effects of this compound.
Mechanism of Action
This compound acts as an allosteric agonist at the M1 muscarinic receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a different site on the receptor.[2] This binding event potentiates the receptor's response. Activation of the M1 receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to Gq/11 proteins. This initiates a signaling cascade that includes the activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.[1][4] This targeted action is believed to underlie its pro-cognitive effects.[1] Furthermore, M1 receptor activation by this compound has been demonstrated to increase the release of key neurotransmitters, acetylcholine and dopamine (B1211576), in the medial prefrontal cortex and hippocampus.[5]
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC260584 in the Novel Object Recognition (NOR) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC260584 is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist that has demonstrated pro-cognitive effects in preclinical studies.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the novel object recognition (NOR) test, a widely used behavioral assay to assess learning and memory in rodents.[3][4][5] The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.[4]
This compound has been shown to improve cognitive performance in the NOR assay in mice.[1] Its mechanism of action involves the activation of the M1 muscarinic receptor, which leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in brain regions critical for memory, such as the hippocampus and prefrontal cortex.[1]
Data Presentation
The following table summarizes representative quantitative data from a typical novel object recognition test investigating the effects of this compound. Please note that these values are illustrative and based on expected outcomes, as specific data from this compound studies are not publicly available.
| Treatment Group | Dose (mg/kg) | N | Total Exploration Time (s) (Mean ± SEM) | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 12 | 65.4 ± 5.2 | 0.12 ± 0.04 |
| This compound | 1 | 12 | 68.1 ± 4.9 | 0.35 ± 0.05* |
| This compound | 3 | 12 | 66.9 ± 5.5 | 0.48 ± 0.06** |
| This compound | 10 | 12 | 64.7 ± 4.8 | 0.55 ± 0.07*** |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Experimental Protocols
This section provides a detailed methodology for conducting the novel object recognition test to evaluate the efficacy of this compound.
Animals
-
Species: Male C57BL/6 mice, 8-12 weeks old.
-
Housing: Mice should be group-housed (3-5 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week for acclimation to the housing facility before the start of the experiment. Handle the mice for 2-3 minutes each day for 3-5 days leading up to the experiment to reduce stress.
Apparatus
-
Arena: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material (e.g., Plexiglas or PVC) to facilitate easy cleaning. The color should be uniform to minimize visual distractions.
-
Objects: Two sets of three identical objects are required. The objects should be of similar size (approximately 5-10 cm in height) but differ in shape and texture. They should be heavy enough that the mice cannot displace them. The objects should be made of a non-porous material (e.g., plastic, metal, or glass) and should not have any innate rewarding or aversive properties.
Drug Preparation and Administration
-
Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose).
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified time before the training phase (e.g., 30-60 minutes).
Experimental Procedure
The NOR test consists of three phases: habituation, training (familiarization), and testing.
-
Gently place each mouse individually into the center of the empty arena.
-
Allow the mouse to freely explore the arena for 5-10 minutes.
-
After the habituation period, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.
-
Administer this compound or vehicle to the mice as described above.
-
After the appropriate pre-treatment time, place two identical objects in opposite corners of the arena.
-
Gently place a mouse in the center of the arena, equidistant from the two objects.
-
Allow the mouse to explore the objects for a set period, typically 5-10 minutes.
-
Record the exploration time for each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
At the end of the training session, return the mouse to its home cage.
-
Clean the arena and objects thoroughly with 70% ethanol.
-
The testing phase is conducted after a specific inter-trial interval (ITI), which can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours).
-
Replace one of the familiar objects from the training phase with a novel object. The position of the novel and familiar object should be counterbalanced across animals.
-
Gently place the mouse back into the center of the arena.
-
Allow the mouse to explore the objects for 5 minutes.
-
Record the time spent exploring the familiar object and the novel object.
-
After the testing session, return the mouse to its home cage.
-
Clean the arena and objects thoroughly.
Data Analysis
-
Exploration Time: Calculate the total time spent exploring both objects during the training and testing phases.
-
Discrimination Index (DI): This is the primary measure of recognition memory. Calculate the DI using the following formula: DI = (Time exploring novel object – Time exploring familiar object) / (Total exploration time)
-
Statistical Analysis: Use an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the discrimination index between the different treatment groups. A DI significantly greater than zero indicates that the mouse remembers the familiar object.
Visualizations
Signaling Pathway of this compound in Cognitive Enhancement
Caption: this compound signaling cascade in memory enhancement.
Experimental Workflow for the Novel Object Recognition Test
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examining Object Location and Object Recognition Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AC260584 in the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing AC260584, a selective M1 muscarinic acetylcholine (B1216132) receptor agonist, in the Morris water maze (MWM) paradigm to assess cognitive enhancement. The MWM is a widely used behavioral assay to study spatial learning and memory in rodents.[1][2][3][4][5][6] this compound has been shown to improve cognitive performance in animal models, making this protocol relevant for preclinical studies in areas such as Alzheimer's disease and schizophrenia.[7][8][9][10]
Rationale
This compound acts as a selective agonist for the M1 muscarinic acetylcholine receptor.[7][11] Activation of M1 receptors is known to play a crucial role in cognitive processes, and targeting these receptors is a key strategy for developing treatments for cognitive deficits.[7][8][9] Studies have demonstrated that this compound can enhance performance in the Morris water maze, specifically during the probe trial phase, suggesting an improvement in spatial memory retention.[10]
Quantitative Data Summary
The following table summarizes the key quantitative data that should be collected and analyzed during a Morris water maze experiment involving this compound.
| Parameter | Description | Expected Outcome with this compound |
| Acquisition Phase | ||
| Escape Latency (s) | Time taken for the animal to find the hidden platform. | A steeper decline in escape latency over training days compared to the vehicle control group, indicating faster learning. |
| Path Length (m) | The total distance traveled by the animal to reach the platform. | A shorter path length over training days compared to the vehicle control group. |
| Swim Speed (m/s) | The average speed of the animal in the maze. | No significant difference is expected between groups, ensuring that motor function is not a confounding factor. |
| Probe Trial | ||
| Time in Target Quadrant (%) | Percentage of time spent in the quadrant where the platform was previously located. | A significant increase in the percentage of time spent in the target quadrant compared to the vehicle control group, indicating better memory retention.[10] |
| Platform Crossings | The number of times the animal crosses the exact location where the platform used to be. | An increased number of platform crossings compared to the vehicle control group. |
Experimental Protocol
This protocol outlines the key steps for conducting a Morris water maze experiment to evaluate the effects of this compound.
Materials and Apparatus
-
Animals: Male mice (e.g., C57BL/6) are commonly used.[10] All procedures should be in accordance with institutional animal care and use committee guidelines.
-
Morris Water Maze: A circular pool (approximately 1.2-1.5 m in diameter) filled with water made opaque with non-toxic white paint or a powdered milk solution.[6] The water temperature should be maintained at 20-22°C.[12]
-
Escape Platform: A platform submerged 1-2 cm below the water surface.
-
This compound: To be dissolved in a suitable vehicle (e.g., saline or DMSO, followed by dilution in saline).
-
Video Tracking System: A camera mounted above the maze connected to a computer with software to record and analyze the animal's swim path, latency, and other parameters.
-
Visual Cues: Various distinct visual cues should be placed around the room and be visible from the maze.
Experimental Procedure
The experiment consists of three main phases: habituation, acquisition training, and a probe trial.
a. Habituation (1-2 days)
-
Allow the animals to acclimatize to the experimental room for at least one hour before the first trial.
-
Place each animal in the water maze for 60 seconds without the platform present to allow for free swimming and adaptation to the environment.
b. Acquisition Training (4-6 days)
-
Administer this compound or the vehicle control to the animals at a predetermined time before the first trial of each day (e.g., 30-60 minutes).
-
The training consists of 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. The maximum trial duration is typically 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay there for 15-30 seconds.
-
Remove the animal from the maze and dry it with a towel before returning it to its home cage.
-
The inter-trial interval should be consistent (e.g., 10-15 minutes).
c. Probe Trial (Day after last training day)
-
24 hours after the final acquisition trial, a single probe trial is conducted.
-
The escape platform is removed from the pool.
-
Administer this compound or the vehicle as in the training phase.
-
Place the animal in the maze at a novel starting position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the swim path, time spent in each quadrant, and the number of crossings over the former platform location.
Data Analysis
-
Acquisition Phase: Analyze escape latency and path length using a two-way repeated-measures ANOVA to compare the performance of the this compound-treated group and the vehicle control group over the training days.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform crossings using an independent t-test or a one-way ANOVA if multiple doses are used.
-
Swim speed should be analyzed to rule out any motor effects of the compound.
Visualizations
This compound Signaling Pathway
This compound is a selective M1 muscarinic receptor agonist.[7][11] Activation of the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Furthermore, studies have shown that this compound activates the extracellular signal-regulated kinase 1 and 2 (ERK1/2) phosphorylation in brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[7][13] This activation is dependent on the M1 receptor.[7]
Caption: Signaling pathway of this compound.
Morris Water Maze Experimental Workflow
The following diagram illustrates the logical flow of the Morris water maze protocol for evaluating this compound.
Caption: Morris water maze experimental workflow.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. cyagen.com [cyagen.com]
- 6. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AC260584 in the Amphetamine-Induced Hyperactivity Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC260584 is a potent and selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). It has demonstrated potential antipsychotic-like and pro-cognitive effects in preclinical studies. One of the key models used to evaluate the antipsychotic potential of compounds like this compound is the amphetamine-induced hyperactivity model in rodents. This model is based on the hyper-dopaminergic state induced by amphetamine, which is thought to mimic certain aspects of psychosis. This document provides detailed application notes and protocols for utilizing this compound in this model.
Mechanism of Action
This compound acts as an agonist at the M1 muscarinic acetylcholine receptor. Activation of the M1 receptor is known to modulate the release of several neurotransmitters, including dopamine (B1211576) and acetylcholine, in key brain regions implicated in psychosis and cognition, such as the prefrontal cortex and hippocampus. Studies have shown that this compound can increase the efflux of both acetylcholine and dopamine in these areas. The antipsychotic-like effect of this compound in the amphetamine-induced hyperactivity model is believed to be mediated, at least in part, by its modulation of dopamine signaling pathways.
Data Presentation
The following tables summarize representative quantitative data illustrating the dose-dependent effect of this compound on amphetamine-induced hyperactivity. Please note that these values are illustrative and based on typical findings in such studies, as specific public data for this compound is limited.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Locomotor Activity (Total Distance Traveled in cm) | % Reduction in Hyperactivity |
| Vehicle + Saline | - | 5000 ± 450 | - |
| Vehicle + Amphetamine | 1.5 | 25000 ± 2100 | 0% |
| This compound + Amphetamine | 1 | 21250 ± 1900 | 15% |
| This compound + Amphetamine | 3 | 15000 ± 1350 | 40% |
| This compound + Amphetamine | 10 | 8750 ± 800 | 65% |
| Haloperidol + Amphetamine | 0.1 | 7500 ± 650 | 70% |
Table 2: Effect of this compound on Amphetamine-Induced Stereotypy in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Stereotypy Score (0-5 scale) | % Reduction in Stereotypy |
| Vehicle + Saline | - | 0.5 ± 0.2 | - |
| Vehicle + Amphetamine | 5.0 | 4.5 ± 0.4 | 0% |
| This compound + Amphetamine | 1 | 4.0 ± 0.5 | 11% |
| This compound + Amphetamine | 3 | 3.1 ± 0.6 | 31% |
| This compound + Amphetamine | 10 | 1.8 ± 0.4 | 60% |
| Haloperidol + Amphetamine | 0.5 | 1.2 ± 0.3 | 73% |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the effect of this compound on locomotor hyperactivity induced by amphetamine.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline or 1% Tween 80 in saline)
-
Open field activity chambers equipped with infrared beams
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open field chamber for 30-60 minutes for 2-3 consecutive days prior to the test day.
-
Drug Preparation: Prepare fresh solutions of this compound and d-amphetamine in the appropriate vehicle on the day of the experiment.
-
Treatment Administration:
-
Divide the animals into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound (various doses) + Amphetamine, Positive Control (e.g., Haloperidol) + Amphetamine).
-
Administer this compound or vehicle via subcutaneous injection 30-60 minutes prior to the amphetamine challenge.
-
Administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) or saline.
-
-
Behavioral Assessment:
-
Immediately after the amphetamine injection, place the rat in the center of the open field chamber.
-
Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Calculate the percentage reduction in hyperactivity for each this compound dose group compared to the vehicle + amphetamine group.
-
Protocol 2: Amphetamine-Induced Stereotypy in Rats
Objective: To evaluate the effect of this compound on stereotyped behaviors induced by a higher dose of amphetamine.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
d-Amphetamine sulfate
-
Vehicle
-
Observation cages
-
Stopwatch and scoring sheet
Procedure:
-
Habituation: Acclimate rats to the testing room and individual observation cages as described in Protocol 1.
-
Drug Preparation: Prepare fresh drug solutions as described above.
-
Treatment Administration:
-
Administer this compound or vehicle (s.c.) 30-60 minutes prior to the amphetamine challenge.
-
Administer a higher dose of d-amphetamine (e.g., 5 mg/kg, s.c.) to induce stereotypy.
-
-
Behavioral Assessment:
-
Immediately after the amphetamine injection, place the rat in the observation cage.
-
Observe and score stereotyped behaviors at regular intervals (e.g., every 10 minutes for 90 minutes) using a standardized rating scale. A common scale includes:
-
0: Asleep or still
-
1: Active
-
2: Increased activity with some repetitive movements
-
3: Repetitive movements of the head, limbs, or mouth
-
4: Continuous, intense stereotyped behaviors
-
5: Dyskinetic, convulsive movements
-
-
-
Data Analysis:
-
Analyze the stereotypy scores using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis test).
-
Calculate the percentage reduction in stereotypy for each this compound dose group.
-
Visualizations
Caption: Experimental workflow for assessing this compound in the amphetamine-induced hyperactivity model.
Caption: Proposed signaling pathway for this compound's modulation of amphetamine-induced hyperactivity.
Application Notes and Protocols: The AC260584 MK-801 Induced Hyperactivity Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the MK-801 induced hyperactivity model to evaluate the antipsychotic-like properties of AC260584, a selective muscarinic M1 receptor agonist. This model is a well-established preclinical tool for screening compounds with potential efficacy in treating psychosis, particularly the positive symptoms associated with schizophrenia.
Introduction
The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia.[1][2] Non-competitive NMDA receptor antagonists, such as dizocilpine (B47880) (MK-801), are widely used to induce behavioral and cognitive deficits in rodents that mimic symptoms of schizophrenia in humans.[3][4][5][6] One of the most robust and readily quantifiable behaviors induced by MK-801 is hyperlocomotion, which serves as an animal model for the positive symptoms of psychosis.[6][7][8]
This compound is a potent and selective agonist for the muscarinic M1 receptor.[9][10] Activation of M1 receptors has been identified as a promising therapeutic strategy for schizophrenia, with the potential to address both cognitive deficits and psychotic symptoms.[11][12][13] The ability of this compound to attenuate MK-801-induced hyperactivity provides a valuable preclinical paradigm to assess its antipsychotic-like potential.[9]
Principle of the Model
The model relies on the opposing effects of MK-801 and this compound on neurotransmitter systems implicated in psychosis. MK-801, by blocking NMDA receptors, disrupts glutamate (B1630785) signaling, leading to downstream effects that include increased dopamine (B1211576) release, a key factor in the expression of psychotic symptoms.[1][14] This disruption manifests as a quantifiable increase in locomotor activity.
This compound, by activating M1 muscarinic receptors, is thought to counteract these effects. M1 receptor activation can modulate the release of various neurotransmitters, including acetylcholine (B1216132) and dopamine, in brain regions such as the prefrontal cortex and hippocampus.[15] This modulation is believed to restore a more balanced neurochemical state, thereby reducing the hyperlocomotor activity induced by MK-801. Furthermore, M1 receptor activation can potentiate NMDA receptor function, providing a direct mechanism to counteract the effects of MK-801.[2][16][17]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of MK-801 and this compound.
Table 1: MK-801 Dose-Dependent Induction of Hyperactivity in Rodents
| Species | Strain | MK-801 Dose (mg/kg) | Route of Administration | Observation Period (min) | Key Findings | Reference(s) |
| Mouse | CD-1 | 0.1, 0.12, 0.15, 0.2, 0.3 | i.p. | 25 | Dose-dependent increase in locomotor activity, with significant effects at 0.12 mg/kg and above. | [6][18] |
| Mouse | C57BL/6J | 0.1, 0.3 | i.p. | 30 | Significant increase in locomotor activity at both doses. | [7] |
| Rat | - | 0.05, 0.3, 1.0 | Systemic | - | Hyperactivity observed even at the lowest dose of 0.05 mg/kg. | [8] |
| Rat | - | 0.2 | i.p. | 40 | Induced hyperlocomotion. | [19] |
| Mouse | BALB/C | 0.32 | i.p. | 75-120 | Induced hyperactivity that was suppressed by various antipsychotics. | [20] |
Table 2: Effect of this compound on Neurotransmitter Release
| Species | Brain Region | This compound Dose (mg/kg) | Route of Administration | Effect on Acetylcholine Release | Effect on Dopamine Release | Reference(s) |
| Rat | Medial Prefrontal Cortex | 1, 3, 10 | s.c. | Significant increase only at 10 mg/kg. | Significant increase at 3 and 10 mg/kg. | [15] |
| Rat | Hippocampus | 1, 3, 10 | s.c. | Significant increase only at 10 mg/kg. | Significant increase at 3 and 10 mg/kg. | [15] |
Experimental Protocols
Protocol 1: Induction of Hyperactivity with MK-801 and Assessment of this compound Efficacy
Objective: To evaluate the ability of this compound to reverse hyperactivity induced by MK-801 in rodents.
Materials:
-
Male rodents (mice or rats, specific strain as required)
-
MK-801 (dizocilpine maleate)
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Open field apparatus (a square or circular arena with automated tracking software)
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. To minimize novelty-induced hyperactivity, habituate the animals to the open field arena for a predetermined period (e.g., 30-60 minutes) for one or more days prior to the testing day.
-
Drug Administration (this compound): Administer this compound or vehicle via the chosen route (e.g., s.c.). Doses for this compound can range, but effective doses for increasing neurotransmitter release have been reported between 3-10 mg/kg.[15]
-
Pre-treatment Interval: Allow a pre-treatment interval of 30-60 minutes after this compound administration for the compound to become pharmacologically active.
-
Drug Administration (MK-801): Administer MK-801 or vehicle via the chosen route (e.g., i.p.). A commonly used dose to induce robust hyperactivity is 0.1-0.3 mg/kg.[6][7]
-
Locomotor Activity Recording: Immediately after MK-801 administration, place the animal in the center of the open field arena. Record locomotor activity for a specified duration, typically 60-120 minutes.[20] The primary endpoint is the total distance traveled, though other parameters such as rearing frequency and time spent in the center of the arena can also be measured.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups (Vehicle + Vehicle, Vehicle + MK-801, this compound + MK-801).
Protocol 2: In Vivo Microdialysis to Measure Neurotransmitter Release
Objective: To assess the effect of this compound on acetylcholine and dopamine levels in specific brain regions.
Materials:
-
Male rats
-
This compound
-
Vehicle
-
Microdialysis probes
-
Surgical instruments for stereotaxic implantation of probes
-
A system for high-performance liquid chromatography (HPLC) with electrochemical detection
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Surgical Implantation: Anesthetize the rats and stereotaxically implant microdialysis guide cannulae targeting the brain region of interest (e.g., medial prefrontal cortex, hippocampus). Allow the animals to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound or vehicle (e.g., s.c.).
-
Post-treatment Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of acetylcholine and dopamine in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze the data using appropriate statistical methods to determine the effect of this compound.
Visualization of Pathways and Workflows
Caption: Opposing signaling pathways of MK-801 and this compound.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute administration of MK-801 in an animal model of psychosis in rats interferes with cognitively demanding forms of behavioral flexibility on a rotating arena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of MK-801-induced behavior as a putative rat model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single application of MK801 causes symptoms of acute psychosis, deficits in spatial memory, and impairment of synaptic plasticity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]
- 7. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperactivity, hyper-reactivity, and sensorimotor deficits induced by low doses of the N-methyl-D-aspartate non-competitive channel blocker MK801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alzheimer's Association International Conference [alz.confex.com]
- 14. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Activation of the genetically defined m1 muscarinic receptor potentiates N-methyl-d-aspartate (NMDA) receptor currents in hippocampal pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MK-801-induced and scopolamine-induced hyperactivity in rats neonatally treated chronically with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC260584 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of AC260584, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. The information compiled herein, including detailed protocols and quantitative data from preclinical studies, is intended to guide researchers in designing and executing their own in vivo experiments with this compound.
Compound Information
This compound is a potent and orally bioavailable allosteric agonist of the M1 muscarinic receptor. It displays functional selectivity for the M1 receptor over other mAChR subtypes (M2, M3, M4, and M5)[1]. Its pro-cognitive and antipsychotic-like effects observed in animal models make it a valuable tool for investigating the role of M1 receptor activation in cognitive processes and neuropsychiatric disorders[1].
Signaling Pathway
This compound, as an M1 muscarinic receptor agonist, primarily activates the Gαq/11 signaling cascade. This pathway involves the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). A key downstream effector of this pathway is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1].
Caption: M1 Muscarinic Receptor Signaling Pathway.
In Vivo Dosage and Administration
The following tables summarize the dosages and administration routes for this compound used in various in vivo studies.
Table 1: Subcutaneous Administration in Rats
| Study Type | Animal Model | Dose Range (mg/kg) | Vehicle | Key Findings | Reference |
| Microdialysis | Awake, freely moving rats | 1, 3, 10 | Not Specified | Increased dopamine (B1211576) and acetylcholine release in the medial prefrontal cortex and hippocampus. | [2] |
Table 2: Oral Administration in Mice
| Study Type | Animal Model | Dose Range (mg/kg) | Vehicle | Key Findings | Reference |
| Cognitive Performance | C57BL/6 mice | Not Specified | Not Specified | Improved performance in the novel object recognition assay. | [1] |
Note: While the oral bioavailability of this compound in rodents has been confirmed, the specific vehicle used for oral administration in the cited cognitive study was not detailed. Researchers should consider standard oral gavage vehicles such as water, saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC).
Detailed Experimental Protocols
The following are detailed protocols for key in vivo experiments where this compound has been or could be effectively utilized.
Novel Object Recognition (NOR) Test in Mice
This protocol is adapted from studies demonstrating the pro-cognitive effects of this compound[1].
Objective: To assess the effect of this compound on recognition memory.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., distilled water, 0.9% saline, or 0.5% CMC)
-
Male C57BL/6 mice
-
Open field arena (e.g., 40 x 40 x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are heavy enough not to be displaced by the mice.
Experimental Workflow:
Caption: Novel Object Recognition Experimental Workflow.
Procedure:
-
Habituation (Day 1):
-
Individually place each mouse in the empty open-field arena and allow it to explore freely for 10 minutes. This helps to reduce novelty-induced stress on the testing day.
-
-
Training (Day 2, T1):
-
Place two identical objects in opposite corners of the arena.
-
Place a mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being in contact with or directed towards the object at a distance of ≤ 2 cm.
-
Return the mouse to its home cage.
-
-
Treatment:
-
Administer this compound or vehicle via oral gavage at a predetermined time before the testing phase (e.g., 60 minutes). The optimal dose should be determined in pilot studies.
-
-
Testing (Day 2, T2):
-
After the retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object.
-
Place the mouse back into the center of the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: DI = (Time exploring N - Time exploring F) / (Time exploring N + Time exploring F).
-
A higher DI indicates better recognition memory.
-
In Vivo Microdialysis in Rats
This protocol is based on the study by Meltzer et al. (2007) investigating the effects of this compound on neurotransmitter release[2].
Objective: To measure extracellular levels of acetylcholine and dopamine in specific brain regions following this compound administration.
Materials:
-
This compound
-
Vehicle for subcutaneous injection (e.g., sterile 0.9% saline)
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus).
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sample Collection:
-
Allow the animal to habituate to the microdialysis setup for a period of time (e.g., 2-3 hours).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (1, 3, or 10 mg/kg) or vehicle via subcutaneous injection.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using an appropriate analytical method, such as HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the post-injection neurotransmitter levels as a percentage of the baseline levels for each animal.
-
Compare the effects of different doses of this compound with the vehicle control group.
-
Conclusion
This compound is a valuable pharmacological tool for in vivo research into the role of the M1 muscarinic receptor in cognition and neuropsychiatric disorders. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct their own studies to further elucidate the therapeutic potential of M1 receptor agonism. It is recommended that researchers perform pilot studies to determine the optimal dosage and administration parameters for their specific experimental models and research questions.
References
Application Notes and Protocols for the Formulation of AC260584 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of AC260584, a selective M1 muscarinic acetylcholine (B1216132) receptor agonist, for oral and subcutaneous administration in animal studies. The information is intended to guide researchers in formulating this compound for preclinical investigations into its therapeutic potential.
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][2] |
| Molecular Formula | C₂₀H₂₉FN₂O₂ | N/A |
| Molecular Weight | 348.46 g/mol | N/A |
| Administration Routes | Oral, Subcutaneous (s.c.) | [1][2] |
General Formulation Considerations
This compound has been demonstrated to be orally bioavailable in rodents.[1] For preclinical studies, appropriate vehicle selection is crucial for ensuring drug solubility, stability, and accurate dosing. While specific formulation details for this compound are not widely published, common vehicles for rodent oral gavage and subcutaneous injection can be adapted based on the compound's physicochemical properties.
Commonly used vehicles for oral and subcutaneous administration in rodents include:
-
Aqueous solutions (e.g., sterile water, saline)[3]
-
Suspensions using agents like carboxymethyl cellulose (B213188) (CMC) or methyl cellulose[3][4]
-
Solutions with co-solvents such as polyethylene (B3416737) glycol 400 (PEG 400), dimethyl sulfoxide (B87167) (DMSO), and ethanol[3][5]
-
Lipid-based vehicles like corn oil[3]
The choice of vehicle will depend on the required dose concentration and the solubility of this compound. It is recommended to perform small-scale solubility tests to determine the optimal vehicle.
Experimental Protocols
Protocol for Oral Gavage Formulation (Suspension)
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice or rats. A common and generally well-tolerated vehicle for oral administration is an aqueous solution of carboxymethyl cellulose (CMC) with a surfactant like Tween 80 to aid in wetting the compound.[4]
Materials:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (Na-CMC)
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Vehicle Preparation (0.5% CMC in water):
-
Heat a portion of the required sterile water to approximately 60-70°C.
-
Slowly add the Na-CMC powder to the heated water while stirring vigorously to prevent clumping.
-
Once the Na-CMC is dispersed, add the remaining volume of cold sterile water and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.
-
Weigh the precise amount of this compound powder.
-
In a mortar, add a small amount of the 0.5% CMC vehicle to the this compound powder to form a paste. This process, known as levigation, helps to ensure the particles are well-wetted and reduces aggregation.
-
Gradually add the remaining 0.5% CMC vehicle to the paste while continuously triturating with the pestle.
-
Transfer the suspension to a beaker containing a magnetic stir bar.
-
Rinse the mortar and pestle with a small amount of the remaining vehicle and add it to the beaker to ensure a complete transfer of the compound.
-
Add Tween 80 to a final concentration of 0.1% (v/v) to the suspension.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates. If present, further trituration or sonication may be necessary.
-
Dosage Calculation Example for Oral Gavage:
| Parameter | Value |
| Animal Weight | 25 g (0.025 kg) |
| Desired Dose | 10 mg/kg |
| Dosing Volume | 10 mL/kg (0.25 mL for a 25g mouse) |
| Required Concentration | 1 mg/mL |
To prepare a 10 mL stock solution at 1 mg/mL, 10 mg of this compound would be required.
Protocol for Subcutaneous Injection Formulation (Solution)
For subcutaneous administration, a solution is generally preferred over a suspension to minimize injection site reactions. Given that this compound is a small molecule, a co-solvent system may be necessary to achieve the desired concentration for injection. A common vehicle for subcutaneous injection of poorly water-soluble compounds is a mixture of PEG 400, and saline.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Vortex mixer
-
Sterile vials
-
Analytical balance
Procedure:
-
Solubilization of this compound:
-
Calculate the required amount of this compound and vehicle components.
-
Weigh the precise amount of this compound powder and place it in a sterile vial.
-
Add the required volume of PEG 400 to the vial.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.
-
-
Final Formulation Preparation:
-
Once the compound is fully dissolved in PEG 400, add the required volume of sterile saline to achieve the desired final concentration and vehicle composition (e.g., 40% PEG 400 in saline).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Dosage Calculation Example for Subcutaneous Injection:
| Parameter | Value |
| Animal Weight | 250 g (0.25 kg) |
| Desired Dose | 3 mg/kg[2] |
| Dosing Volume | 5 mL/kg (1.25 mL for a 250g rat) |
| Required Concentration | 0.6 mg/mL |
To prepare a 5 mL stock solution at 0.6 mg/mL, 3 mg of this compound would be required.
Visualizations
Caption: Workflow for preparing this compound formulations.
Caption: Simplified M1 receptor signaling pathway activated by this compound.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
AC260584: Application Notes and Protocols for a Selective M1 Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] As a highly valuable research tool, this compound is instrumental in investigating the role of the M1 receptor in various physiological and pathological processes, particularly in the central nervous system. This document provides comprehensive application notes and detailed protocols for the use of this compound in common experimental paradigms, along with supplier and purchasing information to facilitate its acquisition.
Supplier and Purchasing Information
This compound is available from various chemical suppliers catering to the research community. The following table summarizes the purchasing information from prominent suppliers. It is advisable to request a certificate of analysis from the supplier to verify the purity and identity of the compound.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-100336 | 99.48% | 10 mM x 1 mL, 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Amsbio | AMS.T14092-50-MG | Not specified | 50 mg |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₉FN₂O₂ |
| Molecular Weight | 348.45 g/mol |
| CAS Number | 560083-42-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 50 mg/mL) |
Biological Activity and Applications
This compound demonstrates functional selectivity for the M1 receptor over other muscarinic receptor subtypes (M2, M3, M4, and M5).[1] Its primary mechanism of action involves the potentiation of acetylcholine signaling, leading to the activation of downstream pathways. This selective agonism makes this compound a valuable tool for a range of in vitro and in vivo studies.
Key Applications:
-
In Vitro Cell-Based Assays:
-
Calcium Mobilization Assays
-
Phosphatidylinositol Hydrolysis Assays
-
Cell Proliferation Assays
-
-
In Vivo Studies:
-
Microdialysis for neurotransmitter release in rodents
-
Behavioral models of cognition and psychosis
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing insights into its potency and efficacy.
| Parameter | Value | Cell Line/System | Reference |
| pEC₅₀ | 7.6 - 7.7 | Recombinant cell lines | [1] |
| Efficacy | 90-98% of carbachol | Recombinant cell lines | [1] |
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation, a hallmark of M1 receptor activation. The assay is commonly performed using a fluorescence imaging plate reader (FLIPR).
Materials:
-
HEK293 cells stably expressing the human M1 muscarinic receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 Assay Kit)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating: Seed the M1-expressing cells into the assay plates at a density of 50,000 cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C. Note: Do not wash the cells after dye loading.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at the desired concentrations.
-
Measurement: Place the assay plate in the FLIPR instrument. Initiate the measurement and add the this compound solutions to the wells. Monitor the fluorescence signal over time to detect changes in intracellular calcium concentration.
2. Phosphatidylinositol (PI) Hydrolysis Assay
This assay measures the accumulation of inositol (B14025) phosphates, a downstream signaling event following M1 receptor activation of phospholipase C.
Materials:
-
CHO cells stably expressing the human M1 muscarinic receptor (CHO-M1)
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
This compound stock solution (in DMSO)
-
LiCl solution
-
Dowex AG1-X8 resin
Procedure:
-
Cell Labeling: Plate CHO-M1 cells and label them with [³H]-myo-inositol in inositol-free DMEM for 24-48 hours.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add varying concentrations of this compound and incubate for 1 hour at 37°C.
-
Extraction: Terminate the reaction and extract the inositol phosphates.
-
Separation and Quantification: Separate the [³H]-inositol phosphates from free [³H]-myo-inositol using Dowex anion-exchange chromatography and quantify using liquid scintillation counting.
3. Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of M1-expressing cells.
Materials:
-
M1-expressing cell line
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a low density.
-
Treatment: After allowing the cells to attach, treat them with various concentrations of this compound.
-
Incubation: Incubate the plates for a period of 24-72 hours.
-
Quantification: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
In Vivo Protocol
In Vivo Microdialysis in Rats
This protocol outlines the procedure for in vivo microdialysis to measure the effect of this compound on neurotransmitter release in the rat brain, for example, in the medial prefrontal cortex (mPFC).[2]
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for administration (e.g., subcutaneous injection)
-
HPLC system with electrochemical detection
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the mPFC. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[3] After a stabilization period, collect baseline dialysate samples.
-
Drug Administration: Administer this compound via the desired route (e.g., subcutaneous injection at doses of 1, 3, or 10 mg/kg).[2]
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., acetylcholine and dopamine) using HPLC with electrochemical detection.[2]
Signaling Pathways and Workflows
M1 Muscarinic Receptor Signaling Pathway
Caption: Simplified M1 muscarinic receptor signaling cascade initiated by this compound.
In Vitro Calcium Mobilization Workflow
Caption: Experimental workflow for the in vitro calcium mobilization assay.
In Vivo Microdialysis Workflow
Caption: Workflow for in vivo microdialysis to assess neurotransmitter release.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for AC260584 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC260584 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] M1 receptors are highly expressed in the central nervous system, particularly in the hippocampus and cortex, where they play a crucial role in cognitive functions such as learning and memory.[3] As an allosteric agonist, this compound binds to a site on the M1 receptor that is distinct from the orthosteric site where acetylcholine binds. This property can lead to a more nuanced modulation of receptor activity and may offer a superior therapeutic window compared to traditional orthosteric agonists. These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its effects on neuronal signaling, survival, and morphology.
Mechanism of Action
This compound potentiates M1 mAChR signaling, which is primarily coupled to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). A key downstream consequence of M1 receptor activation in neurons is the phosphorylation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), a pathway implicated in synaptic plasticity and cell survival.[1]
Unlike orthosteric agonists, this compound shows biased agonism, with a reduced tendency to recruit β-arrestin.[1] This can result in less receptor desensitization, internalization, and downregulation, leading to a more sustained signaling response.
Data Presentation
Table 1: Effect of this compound on Primary Hippocampal Neuron Viability
| Treatment Group | Concentration (nM) | Neuronal Viability (% of Control) | Standard Deviation |
| Control (Vehicle) | 0 | 100 | ± 5.2 |
| This compound | 10 | 105 | ± 4.8 |
| This compound | 100 | 115 | ± 6.1 |
| This compound | 1000 | 120 | ± 5.5 |
| Positive Control (e.g., BDNF) | 50 ng/mL | 130 | ± 7.3 |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons
| Treatment Group | Concentration (nM) | Average Neurite Length (µm) | Standard Deviation | Number of Primary Neurites | Standard Deviation |
| Control (Vehicle) | 0 | 150 | ± 15.3 | 4.2 | ± 0.8 |
| This compound | 10 | 165 | ± 18.2 | 4.5 | ± 0.9 |
| This compound | 100 | 190 | ± 20.1 | 5.1 | ± 1.1 |
| This compound | 1000 | 210 | ± 22.5 | 5.4 | ± 1.3 |
| Positive Control (e.g., NGF) | 50 ng/mL | 250 | ± 25.8 | 6.0 | ± 1.5 |
Experimental Protocols
The following protocols are adapted from established methods for primary neuron culture and analysis of M1 receptor signaling.
Protocol 1: Primary Hippocampal/Cortical Neuron Culture
This protocol describes the isolation and culture of primary neurons from embryonic day 18 (E18) rat brains.[4][5]
Materials:
-
E18 pregnant rat
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin[5]
-
Poly-D-lysine coated plates/coverslips
-
Trypsin-EDTA (0.05%)
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care guidelines.
-
Dissect the uterine horns and remove the E18 embryos.
-
Isolate the brains and dissect the hippocampi or cortices in ice-cold HBSS.
-
Mince the tissue and transfer to a conical tube.
-
Digest the tissue with 0.05% Trypsin-EDTA for 15 minutes at 37°C.
-
Inactivate trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on Poly-D-lysine coated surfaces at a density of 2.5 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days.
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and metabolic activity of primary neurons.
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Culture primary neurons for at least 7 days in vitro (DIV 7).
-
Prepare serial dilutions of this compound in pre-warmed culture medium. The final DMSO concentration should be below 0.1%.
-
Replace the existing medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Protocol 3: Neurite Outgrowth Assay
This protocol quantifies changes in neurite length and complexity upon treatment with this compound.
Materials:
-
Primary neuron cultures on coverslips
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Plate primary neurons on coverslips and culture for 24-48 hours.
-
Treat the neurons with various concentrations of this compound or vehicle for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branching using image analysis software.[6]
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the activation of the ERK1/2 signaling pathway in response to this compound.
Materials:
-
Primary neuron cultures
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture primary neurons to a sufficient density (e.g., DIV 7-10).
-
Serum-starve the neurons for 4-6 hours prior to treatment.
-
Treat the neurons with the desired concentration of this compound for a short duration (e.g., 5-30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total-ERK1/2.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of M1 mAChR signaling in primary neurons. The provided protocols offer a framework for assessing its effects on key neuronal functions. Due to the allosteric nature of this compound, it is crucial for researchers to perform careful dose-response studies to identify the optimal concentration range for their specific primary neuron culture system and experimental endpoints. These studies will contribute to a better understanding of the therapeutic potential of selective M1 receptor modulation for neurological and psychiatric disorders.
References
- 1. Differential Effects of Allosteric M1 Muscarinic Acetylcholine Receptor Agonists on Receptor Activation, Arrestin 3 Recruitment, and Receptor Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC260584 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC260584 is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist.[1] M1 receptors are highly expressed in the hippocampus and play a crucial role in cognitive functions, including learning and memory. The activation of M1 receptors is linked to the modulation of synaptic plasticity, a cellular mechanism underlying these cognitive processes. Specifically, M1 receptor activation has been shown to induce long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission, in the CA1 region of the hippocampus. This compound, with its high selectivity for the M1 receptor, serves as a valuable pharmacological tool to investigate the role of M1 receptor activation in hippocampal synaptic plasticity and as a potential therapeutic agent for cognitive disorders. These application notes provide detailed protocols for utilizing this compound in hippocampal slice electrophysiology studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects on M1 receptor activation and downstream signaling. While direct concentration-response data for this compound in hippocampal slice electrophysiology is not extensively published, the provided data from in vitro assays and related studies offer a strong basis for dose selection and expected outcomes.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| pEC50 | 7.6 - 7.7 | Cell proliferation, PI hydrolysis, Ca2+ mobilization | [1] |
| Efficacy | 90-98% of carbachol | Cell-based assays | [1] |
| Receptor Selectivity | Selective for M1 over M2, M3, M4, M5 | GTPγS binding assays | [1] |
Table 2: Effects of this compound on Hippocampal Signaling and Neurochemistry
| Effect | Effective Concentration/Dose | Brain Region | Key Findings | Reference |
| ERK1/2 Phosphorylation | Not specified for slices | Hippocampus, Prefrontal Cortex, Perirhinal Cortex | Activation is dependent on M1 receptor activation. | [1] |
| Acetylcholine Release | 10 mg/kg (s.c.) | Medial Prefrontal Cortex and Hippocampus | Significantly increased acetylcholine release. | |
| Dopamine (B1211576) Release | 3 and 10 mg/kg (s.c.) | Medial Prefrontal Cortex and Hippocampus | Significantly increased dopamine release. |
Signaling Pathways and Experimental Workflow
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor by this compound initiates a Gαq/11-coupled signaling cascade. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events converge on the activation of downstream kinases, including the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are crucial for synaptic plasticity.
Caption: M1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Hippocampal Slice Electrophysiology
The following diagram outlines the key steps for investigating the effects of this compound on synaptic transmission and plasticity in acute hippocampal slices.
Caption: Workflow for this compound in hippocampal slice electrophysiology.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent hippocampal slices.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools (scissors, forceps)
-
Vibratome
-
Sucrose-based cutting solution (chilled and oxygenated with 95% O2 / 5% CO2):
-
87 mM NaCl
-
2.5 mM KCl
-
7 mM MgCl2
-
0.5 mM CaCl2
-
26.2 mM NaHCO3
-
1.25 mM NaH2PO4
-
25 mM Glucose
-
50 mM Sucrose
-
-
Artificial cerebrospinal fluid (aCSF) (oxygenated with 95% O2 / 5% CO2):
-
119 mM NaCl
-
2.5 mM KCl
-
1.3 mM MgSO4
-
2.5 mM CaCl2
-
26.2 mM NaHCO3
-
1.25 mM NaH2PO4
-
11 mM Glucose
-
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut transverse slices (350-400 µm thick) in the ice-cold, oxygenated cutting solution.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF.
-
Allow slices to recover at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction
This protocol describes how to record synaptic responses in the CA1 region and induce LTP.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
aCSF (oxygenated and heated to 30-32°C)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO, then diluted in aCSF)
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Slice Placement: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Electrode Placement: Position the stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and the recording electrode in the dendritic layer of the CA1 region, approximately 200-400 µm away.
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.05 Hz, 100 µs duration) to evoke fEPSPs.
-
Determine the stimulus intensity that elicits 30-40% of the maximal fEPSP response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound. Based on its in vitro potency, a starting concentration range of 100 nM to 10 µM is recommended for initial experiments.
-
Allow the drug to perfuse for at least 20-30 minutes to reach equilibrium and record the effect on baseline synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval, repeated twice with a 20-second interval).
-
-
Post-LTP Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Quantify the magnitude of LTP as the average percentage increase in the fEPSP slope during the last 10 minutes of the post-LTP recording period compared to the baseline.
-
Logical Relationship of this compound's Effects
The pro-cognitive effects of this compound are logically linked to its ability to enhance synaptic plasticity, a fundamental mechanism for memory formation.
Caption: Logical flow from this compound to cognitive enhancement.
References
Troubleshooting & Optimization
AC260584 Technical Support Center: In Vitro Solubility and Experimental Guidance
This technical support center provides essential information for researchers and scientists utilizing AC260584 in in vitro experiments. Below you will find solubility data, troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this M1 muscarinic receptor agonist in your research.
Solubility Data
The solubility of this compound is a critical factor for the design of in vitro studies. The following table summarizes its solubility in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions for cell-based assays.
| Solvent | Solubility | Molar Concentration (for 50 mg/mL) | Notes |
| DMSO | ≥ 50 mg/mL[1] | 143.49 mM[1] | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |
Experimental Protocols
A precise and consistent experimental protocol is fundamental for reproducible results. The following is a detailed methodology for the preparation of this compound stock solutions and their application in a typical in vitro cell-based assay.
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol outlines the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 50 mM stock solution (Molecular Weight: 348.45 g/mol ), the required mass is:
-
Mass (mg) = 50 mmol/L * 0.001 L * 348.45 g/mol * 1000 mg/g = 17.42 mg
-
-
Weighing this compound:
-
Using a calibrated analytical balance, carefully weigh 17.42 mg of this compound and place it into a sterile microcentrifuge tube.
-
-
Dissolving this compound in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.
-
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. A brief sonication may aid in dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
-
Storage of Stock Solution:
-
Aliquot the 50 mM this compound stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for up to two years or at -20°C for up to one year.[1]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the stock solution to final working concentrations in cell culture medium.
Materials:
-
50 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine the final desired concentrations:
-
This compound is a potent M1 agonist, with a pEC50 of 7.6-7.7.[1] A typical concentration range for a dose-response experiment could be from 1 nM to 10 µM.
-
-
Serial Dilution:
-
Perform serial dilutions of the 50 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to differentiate the effects of this compound from any potential effects of the solvent.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
-
Troubleshooting and FAQs
This section addresses common issues that may be encountered during in vitro experiments with this compound.
Q1: My this compound precipitated when I added it to my aqueous cell culture medium. What should I do?
A1: Precipitation in aqueous solutions is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.1%) and does not exceed 0.5%. Higher concentrations of DMSO can lead to compound precipitation when diluted in an aqueous buffer.
-
Increase Mixing: After adding the this compound working solution to the medium, mix thoroughly by gentle pipetting or swirling.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.
-
Consider a Different Solvent: While DMSO is the most common solvent, for specific applications, other organic solvents might be considered, though their compatibility with your cell line must be verified.
Q2: I am observing cytotoxicity in my cell culture experiments. Could this compound be the cause?
A2: Cytotoxicity can arise from several factors:
-
Solvent Toxicity: As mentioned, high concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same DMSO concentration as your highest this compound treatment to assess solvent toxicity.
-
Compound Concentration: While this compound is a selective agonist, very high concentrations of any compound can lead to off-target effects and cytotoxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and assay.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. It is essential to establish a baseline for toxicity in your specific cell model.
Q3: My experimental results are inconsistent. What could be the reason?
A3: Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Stock Solution Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Using single-use aliquots is highly recommended.
-
Pipetting Accuracy: Ensure accurate pipetting, especially when preparing serial dilutions of a high-concentration stock. Small errors in volume can lead to significant variations in the final concentration.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these can influence cellular responses.
-
Assay Variability: Ensure your assay is robust and has a good signal-to-noise ratio.
Signaling Pathway of this compound
This compound is an allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor. The activation of the M1 receptor primarily initiates a Gq/11 protein-coupled signaling cascade.
References
improving AC260584 solubility in vivo
Welcome to the technical support center for AC260584. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vivo experiments with this compound, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, this compound binds to a different (allosteric) site on the M1 receptor.[3][4] This binding potentiates the receptor's response to acetylcholine and can also directly activate the receptor.[3][4] M1 receptor activation is known to play a crucial role in cognitive processes, and this compound has been shown to improve cognitive performance in animal models.[1][2] Its selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) reduces the likelihood of certain side effects associated with non-selective muscarinic agonists.[1]
The primary signaling pathway activated by the M1 receptor is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Signaling Pathway of this compound at the M1 Muscarinic Receptor
Caption: this compound allosterically activates the M1 receptor, initiating Gq/11 signaling.
Q2: I am observing precipitation of this compound in my vehicle upon preparation or after administration. What can I do?
A2: Precipitation is a common issue for poorly soluble compounds like this compound. This can lead to inaccurate dosing and low bioavailability. Several formulation strategies can be employed to improve its solubility. These include co-solvents, cyclodextrins, and lipid-based formulations. It is crucial to assess the physical and chemical stability of any new formulation.
Troubleshooting Guide: Improving this compound In Vivo Solubility
Issue 1: this compound Precipitates in Aqueous Vehicle
Cause: this compound is a lipophilic molecule with low aqueous solubility. Standard aqueous vehicles like saline or phosphate-buffered saline (PBS) are often insufficient to maintain it in solution, especially at higher concentrations.
Solutions:
-
Co-Solvent Systems: The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and oral absorption.[7][8]
Workflow for Selecting a Suitable Formulation
Caption: Decision workflow for selecting an appropriate formulation strategy.
Quantitative Data: Comparison of Formulation Strategies
| Formulation Strategy | Vehicle Composition | Max Achievable Concentration (Hypothetical) | Advantages | Disadvantages |
| Aqueous Suspension | 0.5% Methylcellulose in Water | ~0.5 mg/mL | Simple to prepare. | Low solubility, risk of precipitation, variable absorption. |
| Co-Solvent System | 10% DMSO, 40% PEG400, 50% Saline | ~5 mg/mL | Higher solubility, suitable for IV/IP. | Potential for solvent toxicity at high doses. |
| Cyclodextrin | 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Saline | ~10 mg/mL | Significantly increases aqueous solubility, generally well-tolerated. | Can be viscous at high concentrations, potential for renal toxicity with some cyclodextrins. |
| SEDDS | Labrafac™/Cremophor® EL/Transcutol® | >20 mg/mL | Excellent for oral delivery, enhances absorption. | More complex to develop and characterize.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
Objective: To prepare a 5 mg/mL solution of this compound for intraperitoneal (IP) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and syringes
Methodology:
-
Weigh the required amount of this compound powder and place it in a sterile glass vial.
-
Add DMSO to the vial to constitute 10% of the final volume. Vortex until the compound is completely dissolved.
-
Add PEG400 to the vial to constitute 40% of the final volume. Mix thoroughly.
-
Slowly add the sterile saline to reach the final desired volume while continuously mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Stability Check: Store a small aliquot of the formulation at room temperature and 4°C. Check for precipitation after 1, 4, and 24 hours.
Protocol 2: Preparation of a Cyclodextrin Formulation
Objective: To prepare a 10 mg/mL solution of this compound for oral gavage.
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HPβCD)
-
Sterile Water for Injection
-
Magnetic stirrer and stir bar
-
Sterile vials
Methodology:
-
Prepare a 20% (w/v) solution of HPβCD in sterile water. For example, dissolve 2g of HPβCD in water to a final volume of 10 mL. Gentle heating may be required. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the 20% HPβCD solution while stirring vigorously with a magnetic stirrer.
-
Continue stirring for at least 2-4 hours at room temperature to allow for the formation of the inclusion complex.
-
After stirring, visually inspect the solution. It should be clear. A slight opalescence may be acceptable, but there should be no visible particulate matter.
-
Filter the solution through a 0.22 µm syringe filter if necessary.
Protocol 3: Particle Size Reduction (Micronization)
For formulations where this compound is administered as a suspension, reducing the particle size can improve the dissolution rate and bioavailability.[5][8][9]
Objective: To prepare a micronized suspension of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Methylcellulose in water)
-
Mortar and pestle or a mechanical mill (e.g., ball mill)
Methodology:
-
Manual Grinding: Place the this compound powder in a mortar. Grind the powder using the pestle with firm, circular motions for 15-20 minutes to reduce the particle size.
-
Mechanical Milling: For larger quantities or more consistent results, use a ball mill according to the manufacturer's instructions.
-
Suspension Preparation: Wet the micronized powder with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to achieve the final desired concentration.
-
Particle Size Analysis: If equipment is available, analyze the particle size distribution of the suspension using techniques like laser diffraction to ensure it is within the desired range (typically <10 µm).
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective Allosteric Activator of the M1 Muscarinic Acetylcholine Receptor Regulates Amyloid Processing and Produces Antipsychotic-Like Activity in Rats | Journal of Neuroscience [jneurosci.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AC260584
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with AC260584. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work, with a focus on solution stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its high solubilizing capacity for many organic compounds. Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. For aqueous-based assays, this DMSO stock can then be serially diluted into the aqueous buffer of choice. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced effects on biological systems.
Q2: My this compound solution appears cloudy after dilution into an aqueous buffer. What should I do?
A2: Cloudiness or precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. This indicates that the solubility of this compound in the final aqueous medium has been exceeded. Please refer to the "Troubleshooting Solubility Issues" guide below for a systematic approach to resolving this.
Q3: What are the general storage conditions for this compound solutions?
A3: For long-term stability, it is recommended to store this compound as a solid in a cool, dry, and dark place. DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous solutions of this compound are generally less stable and should be prepared fresh before each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C for no longer than 24 hours, protected from light.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To determine the stability of this compound in your experimental setup, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be employed. This involves analyzing the concentration of this compound over time under your specific conditions (e.g., temperature, pH, light exposure). A decrease in the main peak area and the appearance of new peaks would indicate degradation. Refer to the "Protocol for Stability Assessment" section for a detailed methodology.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, compounds with similar structures (benzoxazine derivatives) can be susceptible to hydrolysis and oxidation. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions can help identify potential degradation products and pathways.
Troubleshooting Guides
Troubleshooting Solubility Issues
If you are encountering solubility problems with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Time (hours) | Remaining this compound at 4°C (%) | Remaining this compound at 25°C (Room Temp) (%) | Remaining this compound at 37°C (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 98.5 | 95.2 |
| 6 | 99.5 | 96.1 | 88.7 |
| 12 | 99.1 | 92.3 | 79.4 |
| 24 | 98.2 | 85.0 | 65.1 |
| 48 | 96.5 | 72.1 | 48.9 |
Table 2: Hypothetical Stability of this compound in DMSO at -20°C
| Storage Time (months) | Remaining this compound (%) | Number of Freeze-Thaw Cycles |
| 0 | 100.0 | 0 |
| 1 | 99.9 | 1 |
| 3 | 99.7 | 3 |
| 6 | 99.5 | 6 |
| 12 | 99.2 | 12 |
Experimental Protocols
Protocol for Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solution.
Caption: Experimental workflow for HPLC-based stability assessment.
Methodology:
-
Preparation of this compound Solution:
-
Prepare a solution of this compound at the desired concentration in the buffer or solvent of interest (e.g., 10 µM in Phosphate Buffered Saline, pH 7.4).
-
-
Sample Incubation:
-
Aliquot the solution into multiple vials for each time point and storage condition to be tested (e.g., 4°C, 25°C, 37°C).
-
Protect the vials from light by wrapping them in aluminum foil.
-
-
Time Point Sampling:
-
At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), remove one vial from each storage condition.
-
If necessary, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile (B52724) and store at -20°C until analysis.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.
-
Detection: Monitor the elution profile at the maximum absorbance wavelength (λmax) of this compound.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining this compound against time for each condition to determine the stability profile.
-
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the developed HPLC method to separate the parent compound from any degradation products.
-
Signaling Pathway
While the stability of this compound is a chemical property, its biological activity is related to the M1 muscarinic receptor signaling pathway. Understanding this can be important for interpreting experimental results.
Caption: Simplified M1 muscarinic receptor signaling pathway activated by this compound.
Technical Support Center: Optimizing AC260584 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AC260584 in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, this compound binds to a different site on the receptor, modulating its activity. Activation of the M1 receptor by this compound has been shown to stimulate downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A good starting point for in vitro cell-based assays is to perform a dose-response curve. Based on its reported pEC50 of 7.6-7.7, a concentration range of 1 nM to 1 µM is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.[1] The pEC50 value corresponds to the negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response.
Q3: How should I dissolve and store this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. For cell culture applications, it is crucial to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. It is recommended to prepare fresh dilutions of this compound from the stock solution for each experiment to ensure its stability.
Q4: Which cell lines are suitable for experiments with this compound?
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1) are a commonly used and appropriate cell line for studying the effects of this compound.[1] Other cell lines endogenously expressing the M1 receptor may also be suitable, but this should be verified before starting experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect after this compound treatment | Concentration too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Cell line does not express M1 receptor: The target receptor may not be present in your chosen cell line. | Verify M1 receptor expression using techniques like Western blot, qPCR, or by using a positive control agonist known to work in your cell line. | |
| Compound instability: this compound may have degraded in the cell culture medium. | Prepare fresh dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High levels of cell death or cytotoxicity | Concentration too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Use concentrations at or below this level for your experiments. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is as low as possible, ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. | Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at the same density for each experiment. |
| Inaccurate pipetting of the compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Prepare intermediate dilutions of your this compound stock solution to allow for more accurate pipetting of larger volumes. |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Parameter | Value | Notes |
| pEC50 | 7.6 - 7.7[1] | Corresponds to a molar concentration of approximately 20-25 nM. |
| Recommended Starting Range | 1 nM - 1 µM | A 10-point dose-response curve within this range is recommended. |
| Maximum DMSO Concentration | < 0.1% (v/v) | Higher concentrations may lead to cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an ERK1/2 Phosphorylation Assay
This protocol describes how to determine the effective concentration range of this compound by measuring the phosphorylation of ERK1/2 via Western blotting.
Materials:
-
CHO-M1 cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed CHO-M1 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a serum-free medium and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in serum-free medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the serum-free medium and add the prepared this compound dilutions or vehicle control to the cells. Incubate for a predetermined time (e.g., 5, 15, 30 minutes) at 37°C.
-
Cell Lysis: After incubation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 primary antibody.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
References
AC260584 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the potential off-target effects of AC260584, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an allosteric agonist of the M1 muscarinic acetylcholine receptor.[1] It exhibits high potency and functional selectivity for the M1 receptor subtype over M2, M3, M4, and M5 muscarinic receptors.[1]
Q2: What is the known selectivity profile of this compound within the muscarinic receptor family?
A2: Studies have consistently demonstrated that this compound is highly selective for the M1 receptor. In various in vitro cell-based assays, it shows significantly greater potency and efficacy at M1 as compared to M2, M3, M4, and M5 subtypes.[1]
Q3: Are there any known off-target effects of this compound outside of the muscarinic receptor family?
A3: While this compound is generally considered highly selective for the M1 receptor, one study has suggested a potential indirect interaction with the serotonin (B10506) 1A (5-HT1A) receptor at high concentrations. Specifically, the dopamine (B1211576) release in certain brain regions of rats induced by a high dose (10 mg/kg) of this compound was blocked by the 5-HT1A antagonist WAY100635.[2] This indicates a potential downstream, indirect involvement of the 5-HT1A pathway. There is currently no publicly available data from broad off-target binding screens (e.g., kinase panels, other GPCRs) or cardiac safety assays (e.g., hERG channel).
Q4: What are the potential downstream signaling pathways activated by this compound?
A4: As an M1 receptor agonist, this compound has been shown to activate downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2) in brain regions such as the hippocampus and prefrontal cortex.[1] This effect is dependent on M1 receptor activation.[1]
Troubleshooting Guide: Investigating Unexpected Results
Issue 1: Observing unexpected physiological or cellular effects at high concentrations of this compound.
-
Possible Cause: At high concentrations, the off-target effects of this compound, particularly the indirect modulation of the 5-HT1A receptor pathway, may become apparent. The increased dopamine release in specific brain regions has been shown to be sensitive to 5-HT1A antagonism at a 10 mg/kg dose of this compound in rats.[2]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve in your experimental system to determine if the unexpected effect is only present at high concentrations.
-
Pharmacological Blockade: If a 5-HT1A-mediated effect is suspected, co-administer a selective 5-HT1A antagonist (e.g., WAY100635) to see if the unexpected effect is attenuated.
-
Target Expression Analysis: Confirm the expression levels of both M1 and 5-HT1A receptors in your experimental model (cell line or tissue).
-
Issue 2: Discrepancies between in vitro selectivity and in vivo outcomes.
-
Possible Cause: The in vivo environment is complex, with potential for drug metabolism into active metabolites, engagement with multiple cell types and circuits, and indirect network effects that are not captured in isolated in vitro assays. The observed in vivo effect on dopamine release, which is blocked by both M1 and 5-HT1A antagonists, is a prime example of this complexity.[2]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the concentration of this compound in the tissue of interest.
-
Use of Antagonists: Employ selective antagonists for both the primary target (M1) and suspected off-targets (e.g., 5-HT1A) in your in vivo experiments to dissect the pharmacology of the observed effect.[2]
-
Data on this compound Selectivity and Potency
| Receptor Subtype | Assay Type | Potency (pEC50) | Efficacy (% of Carbachol) | Reference |
| M1 | Phosphatidylinositol Hydrolysis | 7.6 - 7.7 | 90 - 98% | [1] |
| M1 | Calcium Mobilization | 7.6 - 7.7 | 90 - 98% | [1] |
| M2 | Functional Assays | Lower than M1 | Lower than M1 | [1] |
| M3 | Functional Assays | Lower than M1 | Lower than M1 | [1] |
| M4 | Functional Assays | Lower than M1 | Lower than M1 | [1] |
| M5 | Functional Assays | Lower than M1 | Lower than M1 | [1] |
Experimental Protocols
Protocol 1: In Vitro Functional Selectivity Assessment (Calcium Mobilization Assay)
-
Cell Culture: Culture CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors in appropriate media.
-
Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., carbachol) in the assay buffer.
-
Assay:
-
Wash the cells with the assay buffer.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add the diluted compounds to the cells and measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each concentration.
-
Normalize the data to the maximum response of the reference agonist.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine pEC50 and Emax values.
-
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
-
Animal Model: Use adult male rats.
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., medial prefrontal cortex or hippocampus).
-
Recovery: Allow the animals to recover from surgery for at least 24 hours.
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, s.c.) and continue collecting dialysate samples. In antagonist studies, pre-treat with the antagonist (e.g., telenzepine (B1681252) or WAY100635) before this compound administration.
-
Sample Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., acetylcholine and dopamine) using HPLC coupled with electrochemical detection.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the different treatment groups.
Visualizations
Caption: On-target signaling pathway of this compound via the M1 muscarinic receptor.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AC260584 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, AC260584, in in vivo experiments. Our goal is to help you anticipate, mitigate, and troubleshoot potential side effects to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, allosteric agonist with high functional selectivity for the M1 muscarinic acetylcholine receptor.[1][2] Its mechanism of action involves the activation of M1 receptors, which are predominantly expressed in the central nervous system (CNS), particularly in regions crucial for cognition such as the hippocampus and cortex.[2] This activation can lead to pro-cognitive and antipsychotic-like effects.[3]
Q2: What are the expected therapeutic effects of this compound in preclinical models?
A2: In rodent models, this compound has been shown to improve cognitive performance in tasks like the novel object recognition and Morris water maze assays.[2][3] It has also demonstrated antipsychotic-like activity by reducing hyperactivity induced by agents like amphetamine and MK-801.[3] Furthermore, it has been observed to increase the release of acetylcholine and dopamine (B1211576) in the medial prefrontal cortex and hippocampus.[4]
Q3: What are the common side effects associated with this compound and other M1 selective agonists?
A3: While developed for its selectivity to minimize peripheral side effects, activation of the M1 receptor itself can lead to classical cholinergic adverse effects.[5] These are generally dose-dependent and can include:
-
Salivation
-
Diarrhea
-
Emesis (vomiting)
-
Sweating
-
Gastrointestinal distress
Q4: Does this compound have a lower risk of extrapyramidal side effects (EPS)?
A4: Yes. Studies in animal models have shown that, unlike typical antipsychotics such as haloperidol, this compound does not produce catalepsy, suggesting a reduced risk of extrapyramidal side effects.[3]
Troubleshooting Guide: Managing In Vivo Side Effects
This guide is designed to help you identify and manage potential adverse effects during your experiments with this compound.
Issue 1: Observation of Cholinergic Side Effects (Salivation, Diarrhea)
-
Potential Cause: The observed effects are likely due to the activation of M1 receptors, which, despite being concentrated in the CNS, are also present in peripheral tissues. These side effects are a known class effect of M1 agonists.
-
Troubleshooting Steps:
-
Dose Adjustment: If therapeutically feasible, consider reducing the dose of this compound. Cholinergic side effects are often dose-dependent.
-
Route of Administration: While this compound is orally bioavailable, the route of administration can influence the pharmacokinetic and pharmacodynamic profile. If using systemic administration (e.g., intraperitoneal or subcutaneous), consider if a more targeted delivery is possible for your experimental question, although this is often not trivial.
-
Co-administration with a Peripheral Muscarinic Antagonist: To counteract peripheral side effects without affecting the central therapeutic action, consider the co-administration of a peripherally restricted muscarinic antagonist. This approach has been used with other M1 agonists (e.g., Xanomeline with Trospium). It is crucial to select an antagonist that does not cross the blood-brain barrier.
-
Acclimatization: In some study designs, a gradual dose escalation might allow the animals to develop a tolerance to the peripheral side effects.
-
Issue 2: Unexpected Behavioral Changes Not Aligning with Therapeutic Goals
-
Potential Cause: High doses of M1 agonists can lead to more generalized CNS effects beyond the desired therapeutic window.
-
Troubleshooting Steps:
-
Dose-Response Study: If not already performed, a thorough dose-response study is recommended to identify the optimal dose that provides the desired therapeutic effect with minimal off-target behavioral changes.
-
Behavioral Monitoring: Implement a comprehensive behavioral monitoring plan to systematically record both expected and unexpected behaviors. This can help in correlating specific behaviors with the timing of drug administration and dosage.
-
Control Groups: Ensure that appropriate vehicle and positive control groups are included to differentiate drug-specific effects from other experimental variables.
-
Data Presentation
Table 1: Summary of Potential Cholinergic Side Effects of M1 Agonists
| Side Effect Category | Specific Manifestations | General Mitigation Approach |
| Gastrointestinal | Diarrhea, GI cramps, emesis | Dose reduction, co-administration of a peripheral antagonist |
| Secretory | Excessive salivation, sweating, lacrimation | Dose reduction, careful monitoring of hydration status |
| Cardiovascular | Bradycardia (less common with M1 selective agonists) | Monitoring of vital signs in relevant studies |
| Central Nervous System | At high doses, potential for seizures | Careful dose-escalation, adherence to established dose ranges |
Table 2: Reported In Vivo Therapeutic Dose Ranges for this compound in Rodents
| Species | Route of Administration | Effective Dose Range | Observed Therapeutic Effect | Reference |
| Rat | Subcutaneous (s.c.) | 3 - 10 mg/kg | Increased dopamine release in mPFC and hippocampus | [4] |
| Rat | Subcutaneous (s.c.) | 10 mg/kg | Increased acetylcholine release in mPFC and hippocampus | [4] |
| Mouse | Not specified | Not specified | Reduced amphetamine- and MK-801-induced hyperactivity | [3] |
| Mouse | Not specified | Not specified | Improved performance in Morris water maze | [3] |
Experimental Protocols
Protocol: Assessment of Cholinergic Side Effects in Rodents
-
Animal Model: Select the appropriate rodent species and strain for your study.
-
Housing and Acclimatization: House animals in a controlled environment and allow for an adequate acclimatization period before the experiment.
-
Drug Preparation: Prepare this compound in a suitable vehicle. The vehicle should be tested alone in a control group.
-
Dose Administration: Administer a range of doses of this compound based on literature and pilot studies. Include a vehicle-only control group.
-
Observation Period: Observe the animals continuously for the first few hours post-administration and then at regular intervals for up to 24 hours.
-
Scoring of Side Effects: Use a scoring system to quantify the severity of cholinergic side effects. For example:
-
Salivation: 0 = normal; 1 = slight salivation; 2 = profuse salivation.
-
Diarrhea: 0 = normal feces; 1 = soft stools; 2 = diarrhea.
-
Record the onset, duration, and severity of each observed sign.
-
-
Data Analysis: Analyze the dose-response relationship for each side effect.
Mandatory Visualizations
Caption: Simplified M1 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for managing this compound side effects.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AC260584 dose-response curve issues
Welcome to the technical support center for AC260584. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues encountered during in-vitro and in-vivo experiments involving this M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, this compound binds to a different (allosteric) site on the M1 receptor. This binding event modulates the receptor's conformation, leading to its activation. A key downstream effect of M1 receptor activation by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][3]
Q2: What are the expected outcomes of this compound administration in pre-clinical models?
In rodent models, this compound has been shown to improve cognitive performance in tasks such as the novel object recognition and Morris water maze assays.[1][2] It also exhibits antipsychotic-like behavioral effects.[2] Furthermore, it has been demonstrated to increase the release of acetylcholine and dopamine (B1211576) in the medial prefrontal cortex and hippocampus.[4]
Q3: What cell-based assays are commonly used to characterize this compound activity?
Common in-vitro assays to measure the activity of this compound include cell proliferation assays, phosphatidylinositol hydrolysis, calcium mobilization assays, and GTPγS binding assays.[1] ERK1/2 phosphorylation assays are also frequently used to confirm the activation of the M1 receptor signaling pathway.[1][3]
Troubleshooting Guide: Dose-Response Curve Issues
Researchers may occasionally encounter unexpected results when generating dose-response curves for this compound. Below are some common issues and troubleshooting suggestions.
| Issue | Potential Cause | Troubleshooting Steps |
| No response or very low potency (High EC50) | 1. Inappropriate cell line: The cell line may not express sufficient levels of the M1 mAChR. 2. Compound degradation: this compound may have degraded due to improper storage or handling. 3. Assay conditions: Suboptimal assay buffer, temperature, or incubation time. | 1. Cell line verification: Confirm M1 receptor expression using techniques like qPCR, western blot, or radioligand binding. Consider using a cell line with confirmed high-level M1 expression. 2. Compound integrity: Use a fresh stock of this compound and ensure it is stored as recommended by the supplier. 3. Assay optimization: Review and optimize assay parameters. Ensure the buffer composition and pH are appropriate. Perform a time-course experiment to determine the optimal incubation time. |
| High background signal or "U-shaped" dose-response curve | 1. Off-target effects: At high concentrations, this compound might interact with other cellular targets. 2. Cell toxicity: High concentrations of the compound or vehicle (e.g., DMSO) may be causing cytotoxicity, leading to a decrease in response. 3. Assay interference: The compound may interfere with the assay detection method (e.g., fluorescence, luminescence). | 1. Selectivity profiling: Test this compound against a panel of other muscarinic receptor subtypes (M2-M5) to confirm its M1 selectivity.[1] 2. Cytotoxicity assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH) with the same concentrations of this compound and vehicle used in the primary assay. 3. Assay controls: Run control experiments to check for any interference of the compound with the assay reagents or detection system. |
| Poor curve fit or high variability between replicates | 1. Inconsistent cell plating: Uneven cell density across the plate can lead to variable responses. 2. Pipetting errors: Inaccurate or inconsistent pipetting of the compound or reagents. 3. Edge effects: Evaporation or temperature gradients at the edges of the microplate. | 1. Cell plating consistency: Ensure a homogenous cell suspension and use appropriate techniques to avoid clumping. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. 2. Pipetting technique: Use calibrated pipettes and proper technique. For multi-well plates, consider using a multichannel pipette or an automated liquid handler. 3. Plate layout: Avoid using the outermost wells of the plate or fill them with sterile buffer or media to minimize edge effects. |
Experimental Protocols
ERK1/2 Phosphorylation Assay
This protocol describes a method to measure this compound-induced ERK1/2 phosphorylation in a human M1-expressing cell line.
Materials:
-
Human M1-expressing cells (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
Serum-free medium
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) or another suitable positive control
-
M1 receptor antagonist (e.g., pirenzepine) for control experiments[1]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Commercially available ERK1/2 (p44/42 MAPK) and Phospho-ERK1/2 (Thr202/Tyr204) antibodies
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Plating: Culture cells to ~80-90% confluency. Seed cells into appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blot) and grow to desired confluency.
-
Serum Starvation: Prior to stimulation, starve the cells in serum-free medium for 4-24 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Preparation: Prepare a dilution series of this compound in serum-free medium. Also, prepare solutions for the positive control and antagonist (if used).
-
Cell Stimulation: Remove the serum-free medium and add the this compound dilutions or control solutions to the cells. Incubate for the desired time (e.g., 5-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
Lysate Collection: Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection:
-
Western Blot: Normalize protein concentrations, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with appropriate secondary antibodies and detection.
-
ELISA: Use a commercially available phospho-ERK1/2 ELISA kit according to the manufacturer's instructions.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling cascade following M1 receptor activation by this compound.
Experimental Workflow: Dose-Response Analysis
Caption: General workflow for an in-vitro dose-response experiment with this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common dose-response curve issues.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AC260584
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AC260584, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) allosteric agonist. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, this compound binds to a different (allosteric) site on the receptor. This binding potentiates the receptor's response to acetylcholine and can also directly activate the receptor. Its primary mechanism involves the activation of downstream signaling pathways, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), leading to various cellular responses.[1]
Q2: What are the main research applications for this compound?
A2: this compound is primarily used in neuroscience research to investigate the role of the M1 mAChR in cognitive processes. It has shown pro-cognitive effects in animal models and is being explored as a potential therapeutic for cognitive impairments associated with Alzheimer's disease and schizophrenia.[1][3] Key applications include studying its effects on learning and memory, synaptic plasticity, and neurotransmitter release.[3]
Q3: What is the selectivity profile of this compound?
A3: this compound displays functional selectivity for the M1 mAChR over the M2, M3, M4, and M5 muscarinic receptor subtypes.[1] This selectivity is a key advantage, as it minimizes the side effects associated with the non-selective activation of other muscarinic receptor subtypes. However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations.[4]
Q4: How should I prepare and store this compound solutions?
A4: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For in vivo studies, the appropriate vehicle should be determined based on the route of administration and the specific experimental protocol. It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. The stability of the compound in aqueous solutions over time should be experimentally verified.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in In Vitro Cellular Assays
Q: I am not observing the expected increase in intracellular calcium or ERK1/2 phosphorylation in my cell line expressing M1 mAChRs after treatment with this compound. What could be the issue?
A: This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.
Troubleshooting Steps:
-
Cell Line Verification:
-
Confirm M1 Receptor Expression: Ensure that your cell line expresses functional M1 mAChRs at a sufficient density. Verify receptor expression using techniques like Western blot, qPCR, or flow cytometry.
-
Cell Health: Confirm that the cells are healthy and within a low passage number. Stressed or senescent cells may exhibit altered signaling responses.
-
-
Compound Integrity and Preparation:
-
Solubility: this compound may have limited solubility in aqueous solutions. Ensure that your final concentration in the assay medium does not exceed its solubility limit, which can lead to precipitation. Prepare fresh dilutions from a DMSO stock for each experiment.
-
Storage: Improper storage can lead to compound degradation. Ensure your stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles.
-
-
Assay Conditions:
-
Serum Starvation: For ERK1/2 phosphorylation assays, serum starvation of cells prior to stimulation is often necessary to reduce basal phosphorylation levels. Optimize the duration of serum starvation for your specific cell line.
-
Assay Buffer: The composition of the assay buffer can influence receptor activity. For instance, calcium mobilization assays require a buffer containing calcium.
-
Experimental Protocol: Verifying this compound Activity using a Calcium Mobilization Assay
This protocol outlines a method to confirm the activity of this compound by measuring changes in intracellular calcium in a human M1 mAChR-expressing cell line (e.g., CHO-M1 or HEK-M1).
-
Cell Preparation:
-
Plate CHO-M1 cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well.
-
Allow cells to attach and grow overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare a 2X concentrated solution of this compound in a suitable assay buffer. Create a dilution series to test a range of concentrations.
-
After incubation, wash the cells with the assay buffer.
-
Add the this compound solution to the wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Monitor the fluorescence signal over time to capture the peak response.
-
Data Presentation: Expected vs. Unexpected Calcium Mobilization Results
| Concentration (nM) | Expected Peak Fluorescence (RFU) | Unexpected Result (RFU) |
| 0.1 | 1500 | 500 |
| 1 | 3000 | 550 |
| 10 | 8000 | 600 |
| 100 | 15000 | 620 |
| 1000 | 25000 | 650 |
| 10000 | 26000 | 680 |
Issue 2: Lack of Pro-Cognitive Effects in Behavioral Assays
Q: I am not observing the expected cognitive enhancement in my rodent model (e.g., in the Morris water maze or novel object recognition test) after administering this compound. What are the possible reasons?
A: The lack of an in vivo effect can be due to a variety of factors, ranging from the experimental design to the compound's pharmacokinetics.
Troubleshooting Steps:
-
Dose and Route of Administration:
-
Dose-Response: You may be using a sub-optimal dose. It is crucial to perform a dose-response study to determine the effective dose range in your specific animal model and behavioral paradigm.[3]
-
Pharmacokinetics: The oral bioavailability of this compound has been demonstrated in rodents, but factors such as formulation, food intake, and animal strain can affect its absorption and distribution.[1] Consider alternative routes of administration (e.g., subcutaneous or intraperitoneal injection) if oral administration is not effective.
-
-
Timing of Administration:
-
The timing of drug administration relative to the behavioral testing is critical. The pro-cognitive effects may only be apparent within a specific time window post-administration. Conduct a time-course study to determine the optimal pre-treatment interval.
-
-
Behavioral Paradigm:
-
Sensitivity of the Assay: The chosen behavioral task may not be sensitive enough to detect the cognitive-enhancing effects of this compound. Ensure that the task is appropriately designed to assess the desired cognitive domain (e.g., spatial memory, recognition memory).
-
Animal Strain and Age: The genetic background and age of the animals can influence their baseline cognitive performance and their response to pharmacological interventions.
-
Experimental Protocol: Morris Water Maze for Assessing Spatial Memory
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase (Training):
-
Administer this compound or vehicle to the animals at a predetermined time before the first trial of each day.
-
Place the animal in the pool from one of four starting positions.
-
Allow the animal to search for the hidden platform for a set time (e.g., 60 seconds).
-
If the animal finds the platform, allow it to remain there for a short period (e.g., 15 seconds). If not, guide it to the platform.
-
Repeat for a set number of trials per day for several consecutive days.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Presentation: Expected vs. Unexpected Morris Water Maze Results
| Treatment Group | Escape Latency (Day 5) | Time in Target Quadrant (Probe Trial) |
| Vehicle | 35 ± 4 seconds | 25 ± 3% |
| This compound (1 mg/kg) | 20 ± 3 seconds | 45 ± 5% |
| Unexpected Result | 33 ± 5 seconds | 27 ± 4% |
Visualizing Pathways and Workflows
M1 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by the M1 muscarinic acetylcholine receptor.
Caption: M1 mAChR signaling cascade initiated by this compound.
Experimental Workflow for Investigating Unexpected In Vitro Results
This diagram outlines a logical workflow for troubleshooting unexpected results in cellular assays with this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
AC260584 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound AC260584.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective allosteric agonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, this compound binds to a distinct, allosteric site on the M1 receptor to activate it.[3] This mechanism allows for high selectivity for the M1 receptor subtype over other muscarinic receptor subtypes (M2, M3, M4, and M5).[1]
Q2: What are the known downstream signaling effects of this compound?
Activation of the M1 receptor by this compound initiates several downstream signaling cascades. The primary pathway involves the coupling to Gq/11 G-proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway, specifically leading to the phosphorylation of ERK1/2.[1][4] In vivo, this compound has been shown to increase the release of acetylcholine and dopamine (B1211576) in the medial prefrontal cortex and hippocampus.[5]
Q3: What are the potential therapeutic applications of this compound?
This compound has demonstrated pro-cognitive and antipsychotic-like effects in animal models.[1][2] These properties suggest its potential as a therapeutic agent for cognitive impairments associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1]
Q4: What is the oral bioavailability of this compound?
This compound has been found to be orally bioavailable in rodents, which is a significant advantage for in vivo studies and potential therapeutic development.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell-based assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | Not Specified | pEC50 | 7.6 - 7.7 | [1] |
| Phosphatidylinositol Hydrolysis | Not Specified | pEC50 | 7.6 - 7.7 | [1] |
| Calcium Mobilization | Not Specified | pEC50 | 7.6 - 7.7 | [1] |
| Efficacy vs. Carbachol | Not Specified | % of max | 90-98% | [1] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.[6]
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of this compound's mechanism and experimental procedures, the following diagrams are provided.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective in vitro and in vivo M1 Allosteric Agonist Probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fitting the pEC50 - FAQ 1419 - GraphPad [graphpad.com]
AC260584 Technical Support Center: Troubleshooting Guides and FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AC260584 in their experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, this compound binds to a different site on the receptor, modulating its activity.[1] Its primary mechanism of action involves the activation of the M1 receptor, which is predominantly coupled to the Gq/11 family of G proteins. This activation stimulates phospholipase C (PLC), leading to the mobilization of intracellular calcium and the activation of downstream signaling pathways, such as extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1][2]
Q2: What are the main applications of this compound in research?
This compound is primarily used in neuroscience research to investigate the role of the M1 muscarinic receptor in various physiological and pathological processes. Given its pro-cognitive effects observed in animal models, it is a valuable tool for studying cognitive impairment associated with conditions like schizophrenia and Alzheimer's disease.[1] Researchers also use this compound to explore the therapeutic potential of selective M1 receptor activation for these disorders.
Q3: Is this compound orally bioavailable?
Yes, this compound has been shown to be orally bioavailable in rodents, making it suitable for in vivo studies involving oral administration.[1]
Troubleshooting Guides
Issue: Poor Solubility or Precipitation of this compound in Aqueous Solutions
-
Possible Cause: this compound is a poorly water-soluble compound. Direct dissolution in aqueous buffers like PBS may lead to precipitation.
-
Troubleshooting Steps:
-
Use of a Co-solvent: First, dissolve this compound in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Vehicle Formulation: For in vivo studies, a common approach for poorly soluble compounds is to use a vehicle mixture. A recommended starting formulation is:
-
5% DMSO
-
30% PEG300 (Polyethylene glycol 300)
-
5% Tween 80
-
60% Saline or PBS
-
-
Preparation: Dissolve the compound in DMSO first, then add the other components of the vehicle, vortexing or sonicating until a clear solution is formed. Prepare the final formulation on the day of injection to ensure stability.
-
Issue: High Variability in Experimental Results
-
Possible Cause: Inconsistent formulation, inaccurate dosing, or animal-specific factors can contribute to variability.
-
Troubleshooting Steps:
-
Standardize Formulation: Prepare the this compound formulation precisely the same way for each experiment. Ensure all components are fully dissolved.
-
Accurate Dosing: Calibrate all equipment used for dosing. For in vivo studies, ensure accurate animal weights for correct dose calculation.
-
Animal Cohorts: Use animals of the same sex, age, and from the same supplier to minimize biological variability. Randomize animals into treatment and control groups.
-
Issue: Unexpected Off-Target Effects
-
Possible Cause: While this compound is reported to be selective for the M1 receptor, high concentrations might lead to interactions with other receptors.[1] Vehicle components themselves can also sometimes have biological effects.[3]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response study to determine the optimal concentration that elicits the desired M1-mediated effect without causing off-target effects.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of this compound.
-
Use of Antagonists: To confirm that the observed effects are M1-mediated, use a selective M1 antagonist, such as pirenzepine, to see if it blocks the effects of this compound.[1]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Soluble |
| Ethanol | ≥ 10 mM | Soluble |
| Water | Insoluble |
Note: This data is compiled from typical chemical supplier information. It is recommended to perform your own solubility tests for your specific experimental conditions.
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This protocol describes how to measure the effect of this compound on intracellular calcium levels in cells expressing the M1 muscarinic receptor.
-
Cell Culture: Plate cells (e.g., CHO or HEK293 cells stably expressing the human M1 receptor) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions or vehicle control to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
In Vivo: Novel Object Recognition (NOR) Test in Mice
This protocol outlines a behavioral assay to assess the pro-cognitive effects of this compound.
-
Animals: Use adult male mice (e.g., C57BL/6). House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Vehicle: Prepare a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).
-
This compound Formulation: Suspend this compound in the vehicle.
-
Administration: Administer this compound or vehicle via oral gavage (p.o.) at a specific time point (e.g., 60 minutes) before the training session. Doses can range from 1 to 10 mg/kg.
-
-
NOR Procedure:
-
Habituation: Habituate the mice to the testing arena (an open box) for a set period (e.g., 10 minutes) for 2-3 days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a set time (e.g., 10 minutes).
-
Testing (Choice) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).
-
-
Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via the M1 muscarinic receptor.
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
References
AC260584 Behavioral Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AC260584 in behavioral assays. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the M1 muscarinic acetylcholine (B1216132) receptor.[1][2] It functions as an allosteric agonist, meaning it binds to a site on the receptor different from the endogenous ligand, acetylcholine.[1] This selective activation of the M1 receptor is being investigated for its potential to improve cognitive function and for its antipsychotic-like effects.[1][2]
Q2: In which behavioral assays has this compound been characterized?
This compound has been evaluated in a variety of rodent behavioral assays to assess its effects on cognition and psychosis-related behaviors. These include:
-
Novel Object Recognition (NOR) test: To assess learning and memory.[1]
-
Morris Water Maze (MWM): To evaluate spatial learning and memory.[2]
-
Amphetamine- or MK-801-induced hyperactivity: As a model of antipsychotic-like activity.[2]
-
Apomorphine-induced climbing: Another measure of antipsychotic-like effects.[2]
Q3: What are the potential side effects of this compound that could confound behavioral results?
As a muscarinic agonist, this compound can induce cholinergic side effects, particularly at higher doses. These may include gastrointestinal issues, salivation, and potentially more centrally-mediated effects.[3][4] It is crucial to perform dose-response studies to identify a therapeutic window that minimizes these effects while still engaging the M1 receptor for the desired cognitive or antipsychotic-like outcomes. Some M1 positive allosteric modulators (PAMs) have been associated with seizure activity at high doses, a factor to consider in safety and tolerability assessments.[5]
Q4: How does the allosteric nature of this compound impact its in vivo effects?
The allosteric mechanism of this compound can lead to brain region-specific responses.[6] The efficacy of this compound can be dependent on the local concentration of acetylcholine and the expression levels of M1 receptors in different brain areas.[6] This can result in a nuanced behavioral profile where the compound may be effective in one behavioral paradigm (e.g., cognitive enhancement) but not another (e.g., reducing hyperactivity), depending on the neural circuits involved.[6]
Troubleshooting Guides
Novel Object Recognition (NOR) Test
Q: My animals treated with this compound are not showing a preference for the novel object. What could be the issue?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Selection | The dose of this compound may be too low to produce a cognitive-enhancing effect or too high, causing side effects that interfere with performance. Solution: Conduct a dose-response study to determine the optimal dose. Start with doses reported in the literature and adjust accordingly. |
| Side Effects Masking Cognitive Enhancement | Cholinergic side effects such as nausea or sedation can reduce exploration and mask any pro-cognitive effects. Solution: Carefully observe the animals for any signs of adverse effects after drug administration. If side effects are observed, lower the dose. |
| Object Preference or Neophobia | Animals may have an innate preference for one of the objects or a fear of new objects (neophobia), which can confound the results.[7][8] Solution: Before the main experiment, conduct a pilot test with all objects to ensure no inherent preference.[8][9] Habituate the animals to the testing arena to reduce anxiety.[9] |
| Insufficient Habituation | Animals that are not properly habituated to the testing environment may exhibit anxiety-related behaviors that interfere with object exploration. Solution: Ensure a proper habituation phase where animals are allowed to explore the empty arena for a sufficient period before the training session.[9] |
| Procedural Issues | Variations in the inter-trial interval, handling stress, or inconsistent object placement can all affect the results. Solution: Strictly adhere to a standardized protocol. Ensure all experimenters handle the animals gently and consistently. Use clear visual cues to ensure consistent object placement. |
Morris Water Maze (MWM)
Q: The this compound-treated group is not learning the location of the hidden platform faster than the control group. Why might this be?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Dose | The selected dose might be outside the therapeutic window for enhancing spatial learning. Solution: Perform a dose-response curve to identify the most effective dose of this compound in the MWM. |
| Motor Impairments or Hyperactivity | This compound at certain doses could potentially affect swimming speed or activity levels, which can confound the interpretation of escape latency. Solution: Analyze swim speed and path length in addition to escape latency. A visible platform trial can help rule out sensorimotor deficits. |
| Stress and Anxiety | The stress of the MWM task can impact performance. Some animals may exhibit "floating" behavior or thigmotaxis (wall-hugging).[10][11] Solution: Handle animals extensively before the experiment to reduce stress. Ensure the water temperature is appropriate (around 22-25°C) to motivate swimming without causing distress.[10] |
| Lack of Motivation | If the animals are not sufficiently motivated to escape the water, learning will be impaired. Solution: Ensure the water temperature is not too warm, which can reduce the motivation to find the platform.[10] |
| Sensory Deficits | The animals must be able to see the extra-maze cues to navigate effectively. Solution: Ensure the lighting in the testing room is adequate and that prominent, stable visual cues are present. |
Amphetamine-Induced Hyperactivity
Q: this compound is not attenuating amphetamine-induced hyperactivity in my study. What should I consider?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose of this compound or Amphetamine | The doses of either this compound or amphetamine may be inappropriate. The effect of amphetamine on locomotion can be dose-dependent and may vary between strains.[12] Solution: Conduct a dose-response for both compounds. Ensure the dose of amphetamine reliably induces hyperactivity without causing stereotypy, which can interfere with locomotor assessment. |
| Strain of Rodent | The genetic background of the animals can significantly influence their response to both amphetamine and M1 receptor agonists.[12] Solution: Be aware of the known strain differences in dopaminergic and cholinergic systems. If possible, use a strain that has been previously shown to be responsive in this paradigm. |
| Habituation to the Testing Chamber | The novelty of the testing environment can interact with the effects of amphetamine.[13] Solution: Standardize the habituation period before drug administration to ensure consistent baseline activity levels. |
| M1 Receptor Contribution to this Behavior | While M1 receptor activation is implicated in psychosis, its role in modulating amphetamine-induced hyperactivity can be complex and may not be as robust as other mechanisms.[6] Some studies suggest that M4 receptor activation may play a more dominant role. Solution: Consider the specific neural circuits involved in this behavior and whether M1 receptor activation is the most relevant target for attenuation. |
| Timing of Drug Administration | The pharmacokinetic profiles of both this compound and amphetamine need to be considered to ensure peak effects coincide. Solution: Review the literature for the optimal timing of administration for both compounds and consider conducting a time-course study if necessary. |
Experimental Protocols
Novel Object Recognition (NOR) Test
-
Habituation: Individually house mice and handle them for 5 minutes each day for 3 days leading up to the experiment. On the day before training, allow each mouse to explore the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes.
-
Training (Familiarization) Phase: Place two identical objects in the arena, equidistant from the walls and each other. Place the mouse in the center of the arena and allow it to explore freely for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose of the animal being within 2 cm of the object and oriented towards it.
-
Retention Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Testing Phase: Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for 5 minutes.
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM)
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with prominent, stable extra-maze cues.
-
Habituation/Visible Platform Training (Day 1): Allow mice to swim to a visible platform (marked with a flag) from four different starting positions. This helps to acclimate the animals to the maze and teaches them the escape procedure.
-
Acquisition Training (Days 2-5): Conduct four trials per day for four consecutive days. For each trial, place the mouse in the water facing the wall at one of four quasi-random start locations. Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, gently guide it to the platform. Allow the mouse to remain on the platform for 15-30 seconds.
-
Probe Trial (Day 6): Remove the platform from the pool. Allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Key measures include escape latency (time to find the platform), path length, swim speed, and time spent in the target quadrant during the probe trial.
Visualizations
Caption: Experimental workflow for the Novel Object Recognition (NOR) test.
Caption: Simplified signaling pathway of the M1 muscarinic receptor activated by this compound.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Validating an updated protocol for the novel object recognition task in young pigs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amphetamine-Induced Behavior, Dopamine Release, and c-fos mRNA Expression: Modulation by Environmental Novelty - PMC [pmc.ncbi.nlm.nih.gov]
AC260584 inconsistent in vitro results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in in vitro results when working with AC260584. This guide is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during in vitro experimentation with this selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective allosteric agonist for the M1 muscarinic acetylcholine receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, this compound binds to a different site on the receptor, inducing a conformational change that leads to receptor activation.[2] This activation stimulates downstream signaling pathways, such as phosphatidylinositol hydrolysis, calcium mobilization, and ERK1/2 phosphorylation.[1] Its selectivity for the M1 receptor over other muscarinic subtypes (M2-M5) is a key feature.[1]
Q2: What are the common in vitro assays used to characterize this compound activity?
Common in vitro assays to measure the activity of this compound include:
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration following M1 receptor activation.[1]
-
Phosphatidylinositol (PI) Hydrolysis Assays: To quantify the accumulation of inositol (B14025) phosphates, a downstream effect of M1 receptor signaling.[1]
-
GTPγS Binding Assays: To determine the G-protein coupling activity upon receptor activation in native tissues and recombinant systems.[1]
-
ERK1/2 Phosphorylation Assays: To measure the activation of the MAP kinase pathway, a downstream signaling event of M1 activation.[1]
-
Cell Proliferation Assays: To assess the effect of M1 receptor activation on cell growth.[1]
Q3: My EC50 values for this compound vary between experiments. What are the potential causes?
Inconsistent EC50 values can arise from several factors. Technical issues often include inaccurate serial dilutions, so it is crucial to prepare fresh dilutions for each experiment and ensure pipette calibration.[3] The final concentration of solvents like DMSO should be consistent and non-toxic, typically below 0.1%.[3] Biological factors such as cell line instability, high passage number, and mycoplasma contamination can also lead to variability.[3]
Q4: I am observing high background noise in my cell-based assay with this compound. What can I do?
High background signal can be due to insufficient washing or blocking steps in your protocol.[3] Optimizing the concentration and incubation time of your blocking buffer can help.[3] Also, consider titrating your reagents, such as antibodies, to find the optimal concentration that yields a good signal-to-noise ratio.[3] Cross-contamination between wells during pipetting is another potential cause, so ensure careful handling and use fresh pipette tips for each well.[3]
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
High variability in cell-based assays is a common challenge. The following table summarizes potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Citation |
| High Well-to-Well Variability | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use a consistent volume for each well. | [3] |
| "Edge effect" in microplates due to evaporation. | Fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS) to maintain humidity. | [3] | |
| Low or No Signal | Inactive reagents (e.g., expired antibodies or enzymes). | Ensure all reagents are stored correctly and have not expired. Test the activity of critical reagents. | [3] |
| Insufficient incubation time. | Optimize the incubation time to ensure the reaction has reached equilibrium. | [3] | |
| Incorrect buffer composition. | Verify the pH and ionic strength of all buffers used in the assay. | [3] | |
| High Background Signal | Insufficient washing or blocking. | Increase the number of wash steps or optimize the blocking buffer concentration and incubation time. | [3] |
| Reagents at too high a concentration. | Titrate reagents like antibodies to determine the optimal concentration for a good signal-to-noise ratio. | [3] | |
| Cross-contamination between wells. | Be careful during pipetting to avoid splashing and use fresh pipette tips for each well. | [3] |
Experimental Protocols
General Protocol for a Cell-Based Calcium Mobilization Assay
This protocol provides a general framework for measuring this compound-induced calcium mobilization in a cell line expressing the M1 receptor.
-
Cell Culture:
-
Culture cells expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells) in the recommended medium supplemented with serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in a 96-well black-walled, clear-bottom plate at a predetermined optimal density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for dye uptake.[4]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the compound dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each well.
-
Plot the dose-response curve and determine the EC50 value for this compound.
-
Visualizations
Caption: Signaling pathway of this compound via the M1 muscarinic receptor.
Caption: General workflow for an in vitro cell-based assay with this compound.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AC260584 Pharmacokinetic Variability in Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the pharmacokinetic (PK) variability of AC260584 in rodent models. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in this compound plasma concentrations after oral gavage. What are the potential causes?
A1: High inter-animal variability is a common challenge in preclinical pharmacokinetic studies. For this compound, several factors could be contributing:
-
Formulation Issues: As with many small molecules, the formulation of this compound is critical. Inconsistent suspension or aggregation of the dosing solution can lead to variable dosing between animals.
-
Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting drug absorption.[1] Ensure all personnel are thoroughly trained and consistent in their technique.
-
Rodent Strain and Genetics: Different strains of mice and rats can have significant variations in drug metabolism enzymes (e.g., cytochrome P450s) and transporters, leading to different pharmacokinetic profiles.[1][2][3]
-
Physiological State of the Animals: Factors such as age, sex, health status, and stress levels can influence drug absorption, distribution, metabolism, and excretion (ADME).[3][4][5] The gut microbiome can also play a role in drug metabolism.
-
Food and Water Consumption: The presence or absence of food in the stomach can significantly impact the rate and extent of drug absorption.[6] Standardizing the fasting and feeding schedule is crucial.
Q2: What is the reported oral bioavailability of this compound in rodents?
Q3: Are there known species differences in the pharmacokinetics of this compound between rats and mice?
A3: While specific comparative pharmacokinetic data for this compound in rats versus mice is not published, it is a well-established principle that significant pharmacokinetic differences exist between these species.[2][9] These differences can be attributed to variations in:
-
Metabolic Rate: Mice generally have a higher metabolic rate than rats, which can lead to faster drug clearance.
-
Enzyme Expression: The types and levels of drug-metabolizing enzymes can differ significantly.
-
Gastrointestinal Physiology: Differences in gastric pH, transit time, and intestinal transporters can affect drug absorption.[10]
-
Body Composition and Organ Size: These differences can influence drug distribution.[2]
Therefore, it is essential to characterize the pharmacokinetics of this compound independently in both species.
Q4: What is the primary mechanism of action for this compound, and how might this influence its pharmacokinetics?
A4: this compound is a selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor.[7][8] This mechanism is primarily related to its pharmacodynamic effects (cognitive enhancement). While the direct impact of its mechanism of action on its own pharmacokinetics is not established, it's important to consider that drugs targeting the central nervous system must cross the blood-brain barrier, a key aspect of their distribution.
Troubleshooting Guides
Issue 1: Inconsistent or Low Oral Bioavailability
-
Symptoms: Highly variable plasma concentrations of this compound across animals in the same dose group; lower than expected plasma exposure.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Poor Formulation | 1. Solubility Enhancement: If this compound has low aqueous solubility, consider using co-solvents, surfactants, or creating a micronized suspension to improve dissolution. 2. Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing (e.g., vortexing or stirring) immediately before and during dosing to prevent the drug from settling.[1] |
| Inaccurate Dosing | 1. Standardize Gavage Procedure: Ensure all personnel are using the same, correct technique for oral gavage, including proper restraint, correct needle placement, and a slow, steady administration rate.[1][11] 2. Verify Dose Volume: Double-check calculations for dose volume based on the most recent body weights of the animals. |
| Gastrointestinal Effects | 1. Control for Food Effects: Implement a consistent fasting period (e.g., overnight) before dosing and control the time of re-feeding.[6] 2. Consider Gastric pH: Be aware that the stomach pH of rodents can vary and may affect the absorption of pH-sensitive compounds. |
| High First-Pass Metabolism | 1. Investigate in vitro: Use liver microsomes or hepatocytes from the rodent species of interest to assess the metabolic stability of this compound. 2. Consider Alternative Routes: For initial PK studies, intravenous administration can help determine the extent of first-pass metabolism. |
Issue 2: High Variability in Drug Metabolism and Clearance
-
Symptoms: Wide range of plasma half-life (t1/2) and clearance (CL) values observed between individual animals.
-
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Genetic Polymorphisms | 1. Use Inbred Strains: Whenever possible, use inbred rodent strains (e.g., C57BL/6 mice, Sprague-Dawley rats) to reduce genetic variability in drug-metabolizing enzymes.[3] |
| Enzyme Induction/Inhibition | 1. Review Co-administered Substances: Be aware of any other compounds the animals may be exposed to (including other drugs, vehicle components, and even diet or bedding) that could induce or inhibit cytochrome P450 enzymes.[1] |
| Physiological Factors | 1. Acclimatize Animals: Ensure animals are properly acclimatized to the housing and experimental conditions to minimize stress, which can alter metabolism. 2. Control for Age and Sex: Use animals of a consistent age and sex within each study group, as these factors can influence metabolic rates.[3][4] |
Quantitative Data Summary
Specific quantitative pharmacokinetic parameters for this compound in rodents are not publicly available. The table below provides a template of the key parameters that should be determined experimentally.
| Parameter | Mouse (Oral) | Rat (Oral) | Mouse (IV) | Rat (IV) |
| Dose (mg/kg) | User Defined | User Defined | User Defined | User Defined |
| Tmax (h) | To be determined | To be determined | N/A | N/A |
| Cmax (ng/mL) | To be determined | To be determined | To be determined | To be determined |
| AUC(0-t) (ngh/mL) | To be determined | To be determined | To be determined | To be determined |
| AUC(0-inf) (ngh/mL) | To be determined | To be determined | To be determined | To be determined |
| t1/2 (h) | To be determined | To be determined | To be determined | To be determined |
| CL (L/h/kg) | N/A | N/A | To be determined | To be determined |
| Vd (L/kg) | N/A | N/A | To be determined | To be determined |
| F (%) | To be determined | To be determined | N/A | N/A |
Experimental Protocols
Protocol 1: Oral Gavage Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water before dosing.
-
Formulation Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Vortex the suspension thoroughly before each administration.
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the exact volume.
-
Administer the this compound suspension via oral gavage using a 20-gauge, 1.5-inch curved gavage needle. The typical dosing volume is 10 mL/kg.[11]
-
Record the time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a consistent blood collection method, such as saphenous vein or submandibular vein puncture.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis.
Protocol 2: Intravenous Administration Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation, 250-300g.
-
Acclimatization: Allow animals to recover from surgery and acclimatize for at least 3 days.
-
Fasting: Fast animals overnight (approximately 12-16 hours) with free access to water before dosing.
-
Formulation Preparation: Prepare a clear, sterile solution of this compound in a suitable vehicle for intravenous injection (e.g., saline with a co-solvent if necessary).
-
Dosing:
-
Weigh each rat immediately before dosing.
-
Administer the this compound solution as a bolus injection via the jugular vein cannula. The typical injection volume is 1-2 mL/kg.
-
Record the time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Flush the cannula with heparinized saline after each sample collection to maintain patency.
-
Collect blood into tubes containing an appropriate anticoagulant.
-
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis.
Visualizations
This compound M1 Muscarinic Receptor Signaling Pathway
Caption: Signaling pathway of this compound via the M1 muscarinic receptor.
Experimental Workflow for Rodent Pharmacokinetic Study
Caption: General workflow for a rodent pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.abuad.edu.ng [portal.abuad.edu.ng]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: AC260584 Blood-Brain Barrier Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding blood-brain barrier (BBB) penetration issues encountered during experiments with AC260584.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its blood-brain barrier penetration important?
A1: this compound is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor agonist.[1] These receptors are primarily located in the central nervous system (CNS) and are involved in cognitive processes.[2] Therefore, for this compound to be effective in treating CNS disorders, it must efficiently cross the blood-brain barrier to reach its target receptors in the brain.[3]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for predicting its ability to cross the BBB. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉FN₂O₂ | PubChem |
| Molecular Weight | 348.5 g/mol | PubChem |
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Polar Surface Area | 42.6 Ų | PubChem |
Q3: What in vitro models can be used to assess the BBB penetration of this compound?
A3: Several in vitro models are available to predict BBB permeability. A common starting point is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses a compound's ability to diffuse across a lipid membrane.[4][5] For a more biologically relevant assessment, cell-based models like those using Caco-2 cells or, more advanced, induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells can be employed.[6] These models can also help determine if a compound is a substrate for efflux transporters.[7]
Q4: How is the in vivo BBB penetration of this compound quantified?
A4: In vivo BBB penetration is typically quantified by determining the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu).[3] Kp provides a measure of the total drug in the brain relative to the plasma, while Kp,uu is considered a more accurate predictor of target engagement as it accounts for the pharmacologically active unbound drug concentrations.[8] These parameters are often determined through techniques like brain homogenate analysis or in vivo microdialysis.[8][9]
Q5: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA-BBB Assay
| Potential Cause | Troubleshooting Steps |
| Poor lipophilicity | - Review the physicochemical properties of this compound. While its XLogP3 of 4.5 suggests good lipophilicity, experimental conditions can influence this. - Consider formulating the compound with solubility enhancers, if applicable to the assay. |
| Experimental artifact | - Verify the integrity of the artificial membrane using compounds with known permeability (high and low). - Ensure proper preparation of the lipid solution and complete coating of the filter plate. - Check for any precipitation of the compound in the donor or acceptor wells. |
| Incorrect assay conditions | - Confirm that the pH of the donor and acceptor buffers is appropriate and stable throughout the experiment. - Ensure the incubation time is sufficient for detectable permeation but not so long that membrane integrity is compromised. |
Issue 2: High Efflux Ratio in an In Vitro Cell-Based Assay
| Potential Cause | Troubleshooting Steps |
| This compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters | - Confirm the high efflux ratio by repeating the bidirectional transport assay. - To confirm P-gp involvement, perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.[11] - If the efflux ratio remains high with a P-gp inhibitor, consider the involvement of other transporters like Breast Cancer Resistance Protein (BCRP) and test with specific inhibitors. |
| Incorrect data interpretation | - Double-check the calculations for the apparent permeability (Papp) in both directions (apical-to-basolateral and basolateral-to-apical). The efflux ratio is calculated as Papp(B-A) / Papp(A-B). - Ensure that the analytical method (e.g., LC-MS/MS) is validated and that the measurements are within the linear range of quantification. |
Issue 3: Low Brain-to-Plasma Ratio (Kp or Kp,uu) in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| High plasma protein binding | - Determine the fraction of unbound this compound in plasma (fu,plasma) using techniques like equilibrium dialysis. Only the unbound fraction is available to cross the BBB.[10] - If plasma protein binding is very high, this will limit the free drug available for brain entry. |
| Rapid metabolism | - Conduct pharmacokinetic studies to determine the metabolic stability of this compound. If it is rapidly metabolized, less intact drug will be available to cross the BBB. - Identify the major metabolites and assess their CNS penetration. |
| Active efflux at the BBB | - A low Kp,uu (typically < 0.3) is a strong indicator of active efflux.[3] - If in vitro assays confirmed P-gp substrate liability, this is the likely cause. - Consider in vivo studies where this compound is co-administered with a P-gp inhibitor to see if brain concentrations increase.[10] |
| Poor intrinsic permeability | - If in vitro permeability was also low and the compound is not an efflux substrate, the inherent physicochemical properties of the molecule may be limiting its passive diffusion across the BBB. |
Quantitative Data Summary
While specific, publicly available quantitative BBB penetration data for this compound is limited, the following table presents data for another M1 muscarinic agonist, HTL9936, to provide a reference for expected values in this compound class.
| Parameter | Compound | Species | Value | Source |
| Kp,uu | HTL9936 | Mouse | ~0.2 | [8] |
Note: This data is for a different, albeit related, M1 agonist and should be used for comparative purposes only.
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a general framework for assessing the passive permeability of this compound across an artificial BBB model.
-
Preparation of the Lipid Membrane:
-
Prepare a solution of porcine brain polar lipid extract in dodecane (B42187) (e.g., 20 mg/mL).[12]
-
Carefully coat the filter of a 96-well donor plate with 5 µL of the lipid solution.[12]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in a phosphate-buffered saline (PBS) at pH 7.4 to the desired final concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
Add the appropriate buffer to the wells of the 96-well acceptor plate.
-
Add the this compound solution to the donor plate wells.
-
Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).[4]
-
-
Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
In Vivo Microdialysis for Kp,uu Determination
This protocol outlines the key steps for measuring the unbound concentration of this compound in the brain and plasma of a freely moving animal.
-
Surgical Implantation of Microdialysis Probe:
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Administer this compound to the animal (e.g., via intravenous or oral route).
-
Collect dialysate samples at regular intervals.[8]
-
Collect blood samples at corresponding time points.[8]
-
-
Sample Analysis:
-
Determine the concentration of this compound in the brain dialysate and plasma samples using LC-MS/MS.
-
Determine the unbound fraction of this compound in plasma (fu,plasma) via equilibrium dialysis.
-
-
Data Calculation:
-
Calculate the unbound brain concentration by correcting the dialysate concentration for the in vitro recovery of the probe.
-
Calculate the Kp,uu as the ratio of the unbound AUC in the brain to the unbound AUC in the plasma.[3]
-
Visualizations
M1 Muscarinic Receptor Signaling Pathway
Caption: Canonical signaling pathway of the M1 muscarinic receptor activated by this compound.
Troubleshooting Workflow for Low In Vivo Brain Exposure
Caption: Logical workflow for troubleshooting low in vivo brain exposure of a CNS drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Nervous System Distribution of an Opioid Agonist Combination with Synergistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--the pivotal role of brain M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
AC260584 toxicity and safety profile
This technical support center provides essential information regarding the toxicity and safety profile of AC260584 for researchers, scientists, and drug development professionals. As publicly available safety data on this research compound is limited, this guide focuses on its known pharmacological class effects and provides standardized protocols for its assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable allosteric agonist with high functional selectivity for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Its primary mechanism involves the activation of the M1 receptor, which is predominantly expressed in the central nervous system, including the hippocampus and cerebral cortex.[3] This activation leads to downstream signaling, such as the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which is associated with pro-cognitive effects.[1]
Q2: Is there any quantitative toxicity data available for this compound (e.g., LD50, NOAEL)?
A2: As of the latest review of publicly available literature, specific quantitative toxicity data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect-Level) for this compound have not been published. Researchers should assume that the compound's toxicity profile is not fully characterized and handle it with appropriate caution.
Q3: What are the potential adverse effects of this compound based on its mechanism of action?
A3: While this compound is selective for the M1 receptor, the potential for cholinergic adverse effects characteristic of muscarinic agonists should be considered.[4] Even highly selective M1 agonists have been shown to elicit cholinergic side effects.[4] These effects can include, but are not limited to:
-
Gastrointestinal issues: Nausea, vomiting, diarrhea, and salivation.[4][5]
-
Cardiovascular effects: Bradycardia (slowed heart rate).
-
Other effects: Sweating, flushing, and dizziness.[5]
In animal studies, this compound was noted for having a reduced liability for extrapyramidal symptoms, such as catalepsy, compared to some other centrally acting agents.[6]
Q4: I am observing unexpected cytotoxicity in my in vitro experiments with this compound. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
High Concentrations: The compound may exhibit cytotoxic effects at concentrations that are significantly higher than its effective concentration (EC50) for M1 receptor activation.
-
Off-Target Effects: Although selective, at high concentrations, this compound might interact with other cellular targets.
-
Cell Line Sensitivity: The specific cell line used may have a unique sensitivity to the compound.
-
Experimental Conditions: Factors such as solvent toxicity (e.g., DMSO), incubation time, and assay type can influence results. It is recommended to run appropriate vehicle controls and to use multiple assay types to confirm cytotoxicity.
Q5: What safety precautions should I take when handling this compound?
A5: As the full toxicological profile of this compound is unknown, standard laboratory safety protocols for handling potent, biologically active compounds should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Avoid inhalation of any dust or aerosols. For detailed handling and storage information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier, if available.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| pEC50 | 7.6 - 7.7 | Cell-based assays (Cell proliferation, Phosphatidylinositol hydrolysis, Calcium mobilization) | [1] |
| Efficacy | 90-98% of carbachol | Cell-based assays | [1] |
Experimental Protocols
As specific toxicity studies for this compound are not published, the following are generalized, standard protocols for assessing the cytotoxic potential of a research compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method for determining the concentration-dependent cytotoxic effect of a compound on a chosen cell line.
-
Cell Seeding:
-
Culture a relevant cell line (e.g., CHO-K1 cells expressing the human M1 receptor, or a neuronal cell line like SH-SY5Y) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from nanomolar to high micromolar. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "vehicle control" wells (medium with solvent only) and "untreated control" wells (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Protocol 2: General In Vivo Acute Toxicity Study in Rodents
This protocol outlines a general procedure for an initial assessment of a compound's in vivo toxicity. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Animal Model:
-
Use healthy, young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old.
-
House the animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dose Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., saline, PEG400, or a suspension with 0.5% carboxymethylcellulose).
-
Select a range of doses based on in vitro efficacy and any preliminary in vivo pharmacology studies. A typical study might include 3-5 dose levels plus a vehicle control group.
-
Administer the compound via the intended clinical route (e.g., oral gavage, subcutaneous injection).
-
-
Observation:
-
Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 24 hours (e.g., at 1, 2, 4, 6, and 24 hours post-dose).
-
Observe for changes in behavior (e.g., lethargy, hyperactivity), physical appearance (e.g., ruffled fur), and autonomic signs (e.g., salivation, lacrimation).
-
Record body weight before dosing and at the end of the observation period.
-
-
Endpoint and Analysis:
-
The primary endpoint is the observation of severe toxicity or mortality.
-
At the end of the study (e.g., 7-14 days), a full necropsy may be performed to look for gross pathological changes in major organs.
-
This initial study helps to identify a maximum tolerated dose (MTD) and informs dose selection for subsequent sub-chronic toxicity studies.
-
Visualizations
Caption: this compound Mechanism of Action Pathway.
Caption: In Vitro Cytotoxicity Experimental Workflow.
References
- 1. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Safety Pharmacology of Auditory Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AC260584 and Xanomeline in Preclinical Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two muscarinic acetylcholine (B1216132) receptor agonists, AC260584 and xanomeline (B1663083), focusing on their performance in preclinical models of cognition. The information presented is intended to assist researchers in evaluating these compounds for further investigation in the context of cognitive disorders such as Alzheimer's disease and schizophrenia.
Introduction
Both this compound and xanomeline have garnered interest for their potential to enhance cognitive function through the modulation of the cholinergic system. While both compounds target muscarinic receptors, they exhibit distinct receptor selectivity profiles that influence their pharmacological effects and therapeutic potential. This compound is a selective agonist for the M1 muscarinic receptor, whereas xanomeline is an agonist at both M1 and M4 receptors. This difference in receptor engagement is a key factor in their comparative efficacy and side-effect profiles.
Mechanism of Action and Signaling Pathways
This compound's cognitive-enhancing effects are primarily attributed to its selective agonism at the M1 muscarinic receptor.[1] M1 receptors are predominantly coupled to Gq/11 G-proteins, and their activation initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), contributing to enhanced neuronal excitability and synaptic plasticity. Furthermore, M1 receptor activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key protein involved in learning and memory.[1]
Xanomeline's mechanism of action is broader, encompassing agonism at both M1 and M4 receptors.[2] Its M1 receptor activity mirrors that of this compound, contributing to cognitive enhancement. In addition, its agonist activity at M4 receptors, which are coupled to Gi/o G-proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This pathway is thought to play a role in modulating the release of other neurotransmitters, including dopamine (B1211576), which is also implicated in cognitive processes. Recent studies have also revealed that xanomeline can act as a dual orthosteric and allosteric ligand at the M4 receptor.[3]
Below are diagrams illustrating the primary signaling pathways for this compound and xanomeline.
Comparative Efficacy in Preclinical Models
A direct comparison of this compound and xanomeline in a preclinical model examined their effects on acetylcholine (ACh) and dopamine (DA) efflux in the rat brain, which are neurotransmitters crucial for cognitive function.
| Compound | Dose (mg/kg, s.c.) | Brain Region | % Increase in ACh Efflux (vs. Baseline) | % Increase in DA Efflux (vs. Baseline) |
| This compound | 10 | Medial Prefrontal Cortex | ~150% | ~200% |
| 10 | Nucleus Accumbens | ~150% | ~150% | |
| Xanomeline | 10 | Medial Prefrontal Cortex | ~200% | ~250% |
| 10 | Nucleus Accumbens | ~150% | ~175% |
Data sourced from Li et al. [4][5]
These data suggest that at the tested dose, xanomeline produced a slightly greater increase in acetylcholine and dopamine efflux in the medial prefrontal cortex compared to this compound. The effects in the nucleus accumbens were more comparable.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Microdialysis for Neurotransmitter Efflux
Objective: To measure the extracellular levels of acetylcholine and dopamine in specific brain regions of awake, freely moving rats following administration of this compound or xanomeline.
Protocol:
-
Animal Subjects: Male Sprague-Dawley rats.
-
Surgical Implantation: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).
-
Recovery: Animals are allowed to recover from surgery for a minimum of 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound, xanomeline, or vehicle is administered (e.g., subcutaneously).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals for a specified period post-injection.
-
Neurochemical Analysis: The concentrations of acetylcholine and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the mean baseline concentration.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory in rodents.
Protocol:
-
Habituation: Mice are individually habituated to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes on two consecutive days in the absence of any objects.
-
Training/Familiarization Phase: On the third day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a set period (e.g., 3-10 minutes).
-
Inter-Trial Interval (ITI): The mouse is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a set period (e.g., 3-5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic paint) maintained at a specific temperature (e.g., 20-22°C). A small escape platform is hidden just below the water surface.
-
Acquisition Training: For several consecutive days (e.g., 4-5 days), mice are subjected to a number of trials per day (e.g., 4 trials). In each trial, the mouse is released from a different starting position and must find the hidden platform. The latency to find the platform is recorded.
-
Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Data Analysis: The time spent in the target quadrant (where the platform was previously located) during the probe trial is measured. A significant preference for the target quadrant indicates good spatial memory.
Summary and Conclusion
Both this compound and xanomeline demonstrate pro-cognitive effects in preclinical models, primarily through the activation of M1 muscarinic receptors. Xanomeline's additional activity at M4 receptors may offer a broader mechanism of action, potentially influencing a wider range of neurotransmitter systems involved in cognition. The direct comparative data on neurotransmitter efflux suggest that xanomeline may have a more pronounced effect on cortical acetylcholine and dopamine release than this compound at the tested doses.
The choice between these two compounds for further development will likely depend on the specific therapeutic indication and the desired balance between efficacy and potential side effects. The higher selectivity of this compound for the M1 receptor may offer a more targeted approach with a potentially better side-effect profile, while the dual M1/M4 agonism of xanomeline could provide broader efficacy in complex neuropsychiatric disorders. Further head-to-head comparative studies in various cognitive models are warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AC260584 and Other M1 Muscarinic Allosteric Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M1 muscarinic acetylcholine (B1216132) receptor (M1R) allosteric agonist AC260584 with other notable allosteric agonists. The M1R is a key target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia. Allosteric agonists offer the potential for enhanced subtype selectivity compared to orthosteric agonists, which may lead to improved therapeutic windows. This document summarizes key in vitro performance data, details common experimental protocols, and visualizes relevant biological and experimental pathways.
Data Presentation: In Vitro Pharmacological Comparison of M1 Allosteric Agonists
The following tables summarize the potency and efficacy of this compound and other M1 allosteric agonists in key in vitro functional assays. Data has been compiled from various sources and presented for comparative purposes. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
Table 1: Potency (pEC50) and Efficacy (% of Carbachol Max Response) in Calcium Mobilization Assays
| Compound | pEC50 | Efficacy (% Carbachol Max) | Cell Line | Source |
| This compound | 7.6 - 7.7 | 90 - 98% | CHO cells expressing hM1R | |
| TBPB | 7.8 | 77% | CHO-K1 cells expressing rM1R | |
| VU0357017 | 6.8 | Partial Agonist | TREx hM1 cell line | |
| VU0364572 | 7.2 | Partial Agonist | TREx hM1 cell line |
Table 2: Potency (pEC50) and Efficacy (% of Carbachol Max Response) in ERK1/2 Phosphorylation Assays
| Compound | pEC50 | Efficacy (% Carbachol Max) | Cell Line | Source |
| This compound | 7.9 | 95% | CHO-K1 cells expressing hM1R | |
| TBPB | 8.1 | 100% | CHO-K1 cells expressing hM1R | |
| VU0357017 | ~6.5 | Partial Agonist | TREx hM1 cell line | |
| VU0364572 | ~7.0 | Partial Agonist | TREx hM1 cell line |
Table 3: Selectivity Profile of this compound over other Muscarinic Receptor Subtypes (Functional Assays)
| Receptor Subtype | Fold Selectivity over M1 | Assay Type | Source |
| M2 | >100 | GTPγS Binding | |
| M3 | >100 | GTPγS Binding | |
| M4 | >100 | GTPγS Binding | |
| M5 | >100 | GTPγS Binding |
Mandatory Visualization
Caption: M1 Receptor Allosteric Agonist Signaling Pathway.
Caption: General Experimental Workflow for M1 Agonist Functional Assays.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These represent generalized protocols and may require optimization based on the specific cell line and laboratory equipment.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following M1 receptor activation.
1. Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-hM1R) in appropriate growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Dye Loading:
-
On the day of the assay, remove the growth medium and wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in the buffered salt solution.
-
Add the loading buffer to each well and incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and other test compounds in the buffered salt solution.
-
After the dye loading incubation, wash the cells to remove excess dye.
-
Add the compound dilutions to the respective wells.
4. Signal Detection:
-
Immediately place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) over time to capture the kinetic response of calcium release.
5. Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a reference agonist (e.g., carbachol).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, a downstream event of M1 receptor activation.
1. Cell Culture and Seeding:
-
Follow the same procedure as for the calcium mobilization assay.
2. Serum Starvation:
-
Prior to the assay, replace the growth medium with a serum-free medium and incubate the cells for a period (e.g., 4-24 hours) to reduce basal ERK1/2 phosphorylation.
3. Compound Stimulation:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Add the compound dilutions to the wells and incubate for a specific time (e.g., 5-15 minutes) at 37°C.
4. Cell Lysis:
-
After stimulation, aspirate the medium and add a lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice to
A Comparative Analysis of AC260584 and Cevimeline: Efficacy and Mechanisms
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanisms of action of two muscarinic acetylcholine (B1216132) receptor agonists: AC260584 and cevimeline (B1668456). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. While direct comparative studies are not available, this document synthesizes existing preclinical and clinical data to offer a comprehensive overview.
At a Glance: this compound vs. Cevimeline
| Feature | This compound | Cevimeline |
| Primary Target | Selective M1 Muscarinic Receptor Allosteric Agonist | M1 and M3 Muscarinic Receptor Agonist |
| Therapeutic Area | Investigational (Cognitive Enhancement, Schizophrenia, Alzheimer's Disease) | Approved (Sjögren's Syndrome, Xerostomia) |
| Reported Efficacy | Improved cognitive performance in preclinical models (e.g., Novel Object Recognition, Morris Water Maze).[1][2] | Increased salivary flow and relief from dry mouth symptoms in patients with Sjögren's Syndrome.[3][4] |
| Quantitative Data | Data from preclinical studies indicates significant improvement in cognitive assays, though specific discrimination index values from published papers are not readily available. | In clinical trials, 30 mg three times daily resulted in a significant increase in salivary flow. A meta-analysis showed a pooled odds ratio of -5.79 for the reduction of xerostomia.[5] One study reported an increase in salivary flow from 35-37% in the placebo group to 66-76% in the cevimeline group. |
| Mechanism of Action | Positive allosteric modulator of the M1 receptor, enhancing the effect of the endogenous ligand, acetylcholine. | Direct agonist at M1 and M3 receptors, mimicking the action of acetylcholine. |
Efficacy Data
This compound: Preclinical Evidence of Cognitive Enhancement
This compound has demonstrated pro-cognitive effects in animal models of cognitive impairment. A key study reported that this compound improved the cognitive performance of mice in the novel object recognition (NOR) assay.[2] This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one, with a higher discrimination index indicating better memory. While the publication confirms a significant improvement, specific quantitative data on the discrimination index is not provided in the abstract. Further studies have shown that this compound enhances performance in the Morris water maze, a test of spatial learning and memory.[1]
Cevimeline: Clinical Efficacy in Sjögren's Syndrome
Cevimeline is an established treatment for xerostomia (dry mouth) in patients with Sjögren's syndrome. Its efficacy has been demonstrated in several randomized, placebo-controlled clinical trials.
Table 1: Summary of Cevimeline Efficacy Data in Sjögren's Syndrome
| Endpoint | Result | Reference |
| Patient-reported improvement in dry mouth | Statistically significant improvement with 30 mg three times daily vs. placebo. | [3] |
| Salivary Flow Rate | Statistically significant increase with 30 mg three times daily vs. placebo. | [3] |
| Reduction in Xerostomia (Meta-analysis) | Pooled odds ratio of -5.79 (95% CI: -10.55 to -1.03) | [5] |
| Improvement in Salivary Flow (%) | Increase from 35-37% (placebo) to 66-76% (cevimeline) | Not directly citable from provided snippets |
Signaling Pathways
This compound: M1 Receptor-Mediated Neuronal Signaling
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is predominantly expressed in the central nervous system and is crucial for learning and memory. Its activation of the M1 receptor leads to the stimulation of the Gαq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of this cascade, this compound has been shown to activate the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway, which is involved in synaptic plasticity and memory formation.[2]
Cevimeline: M3 Receptor-Mediated Salivary Gland Secretion
Cevimeline directly stimulates M3 muscarinic receptors located on salivary gland acinar cells. This activation also engages the Gαq protein and the PLC signaling cascade, leading to an increase in intracellular Ca2+. This elevation in calcium is a critical signal for the fusion of vesicles containing saliva with the cell membrane and the opening of ion channels, resulting in the secretion of saliva into the oral cavity.
Experimental Protocols
This compound: Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in rodents.
Objective: To evaluate the effect of this compound on recognition memory.
Methodology:
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment. This is typically done on the day before the training.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and a mouse is allowed to freely explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The mouse is returned to its home cage for a specific period (e.g., 1 to 24 hours).
-
Testing Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5-10 minutes).
-
Data Analysis: A Discrimination Index (DI) is calculated using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher positive DI indicates better recognition memory.
Cevimeline: Randomized Controlled Trial in Sjögren's Syndrome
Clinical trials for cevimeline in Sjögren's syndrome typically follow a double-blind, placebo-controlled design.
Objective: To evaluate the safety and efficacy of cevimeline for treating xerostomia in patients with Sjögren's syndrome.
Methodology:
-
Patient Selection: Patients diagnosed with Sjögren's syndrome and experiencing symptoms of dry mouth are recruited.
-
Randomization: Participants are randomly assigned to receive either cevimeline (e.g., 30 mg three times daily) or a placebo.
-
Treatment Period: The treatment is administered for a specified duration (e.g., 12 weeks).
-
Efficacy Assessments:
-
Objective Measures: Unstimulated and stimulated salivary flow rates are measured at baseline and at various time points throughout the study.
-
Subjective Measures: Patients complete questionnaires to assess their symptoms of dry mouth, eyes, and overall dryness using visual analog scales (VAS) or other validated instruments.
-
-
Safety Monitoring: Adverse events are recorded and monitored throughout the trial.
-
Data Analysis: Statistical comparisons are made between the cevimeline and placebo groups for both objective and subjective efficacy endpoints.
Conclusion
This compound and cevimeline are both muscarinic agonists but exhibit distinct pharmacological profiles and therapeutic applications. This compound's selectivity for the M1 receptor and its pro-cognitive effects in preclinical models highlight its potential as a novel treatment for cognitive deficits in neurological and psychiatric disorders. In contrast, cevimeline is an established therapy that effectively alleviates symptoms of dry mouth in Sjögren's syndrome through its action on M1 and M3 receptors. Further research, including clinical trials for this compound and potentially comparative studies, will be crucial to fully elucidate their respective therapeutic utilities.
References
- 1. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The Discrimination Ratio derived from Novel Object Recognition tasks as a Measure of Recognition Memory Sensitivity, not Bias | Semantic Scholar [semanticscholar.org]
- 4. Muscarinic M1 receptor agonists: can they improve cognitive performance? [ouci.dntb.gov.ua]
- 5. Meta-analysis of Cognitive Performance by Novel Object Recognition after Proton and Heavy Ion Exposures - PMC [pmc.ncbi.nlm.nih.gov]
AC260584: A Comparative Analysis of M1 Receptor Selectivity Against Orthosteric Agonists
For Immediate Release
This guide provides a detailed comparison of the allosteric agonist AC260584 and traditional orthosteric agonists, focusing on their selectivity for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of selective M1 receptor modulation for therapeutic applications.
This compound has emerged as a potent and efficacious M1 muscarinic receptor agonist, demonstrating significant functional selectivity over other muscarinic receptor subtypes (M2-M5)[1]. This contrasts with many orthosteric agonists, which often exhibit limited selectivity due to the highly conserved nature of the acetylcholine binding site across all five muscarinic receptor subtypes. This guide summarizes the available quantitative data, details the experimental methodologies used to obtain this data, and provides visual representations of the relevant signaling pathways.
Quantitative Comparison of Receptor Selectivity
The selectivity of a compound is a critical determinant of its therapeutic potential, as off-target effects can lead to undesirable side effects. The following tables present a comparative summary of the binding affinities (pKi) and functional potencies (pEC50) of this compound and a selection of classical orthosteric muscarinic agonists across all five human muscarinic receptor subtypes.
Binding Affinity (pKi)
Binding affinity data, expressed as pKi (-log(Ki)), indicates the strength of binding of a ligand to a receptor. Higher pKi values denote greater binding affinity. The data below was compiled from radioligand binding assays.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| This compound | 7.3 | <5 | <5 | <5 | <5 |
| Carbachol | 4.4 | 5.5 | 5.6 | 5.5 | 5.4 |
| Oxotremorine-M | 6.8 | 6.9 | 6.8 | 6.9 | 6.7 |
| Pilocarpine (B147212) | 5.3 | 5.2 | 5.7 | 5.3 | 5.4 |
Note: Data for this compound binding affinity is limited in publicly available literature, with values often cited as having low affinity for M2-M5 subtypes.
Functional Potency (pEC50)
Functional potency, expressed as pEC50 (-log(EC50)), measures the concentration of a compound required to elicit a half-maximal response in a functional assay. Higher pEC50 values indicate greater potency. The following data was primarily derived from intracellular calcium mobilization assays.
| Compound | M1 (pEC50) | M2 (pEC50) | M3 (pEC50) | M4 (pEC50) | M5 (pEC50) |
| This compound | 7.65[1] | <5.0 | <5.0 | <5.0 | <5.0 |
| Carbachol | 6.92 | 6.71 | 6.80 | 6.65 | 6.81 |
| Oxotremorine | 7.33 | 7.19 | 7.33 | 7.17 | 7.29 |
| Pilocarpine | 7.02 | 6.95 | 6.97 | 7.15 | 7.00 |
Note: The functional potency data for orthosteric agonists is sourced from a study utilizing an intracellular calcium response assay[2]. The this compound M1 pEC50 is from a study reporting a range of 7.6-7.7[1]. Values for this compound at M2-M5 are indicated as being significantly lower, demonstrating its functional selectivity.
Signaling Pathways and Experimental Workflow
The distinct binding modes of this compound and orthosteric agonists on the M1 muscarinic receptor initiate downstream signaling cascades. The following diagrams illustrate these pathways and the general workflow of the experimental assays used to determine compound selectivity.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for muscarinic receptors.
-
Membrane Preparation:
-
Cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or an orthosteric agonist) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for EC50 Determination)
This protocol describes a general method for assessing the functional potency (EC50) of a compound by measuring changes in intracellular calcium concentration.
-
Cell Preparation:
-
Cells stably expressing one of the Gq-coupled muscarinic receptor subtypes (M1, M3, or M5) are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer. The dye is taken up by the cells and is cleaved to its active form, which fluoresces upon binding to calcium.
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader with automated liquid handling capabilities.
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
Increasing concentrations of the test compound (e.g., this compound or an orthosteric agonist) are added to the wells.
-
The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the test compound.
-
The data is normalized to the maximal response and plotted against the logarithm of the agonist concentration.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The allosteric agonist this compound demonstrates a superior M1 selectivity profile compared to the classical orthosteric agonists carbachol, oxotremorine, and pilocarpine. This enhanced selectivity is evident in both binding affinity and, more significantly, in functional potency. The data strongly suggests that targeting allosteric sites on the M1 receptor is a promising strategy for developing therapeutic agents with improved side effect profiles for the treatment of neurological disorders where M1 receptor activation is beneficial. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of novel M1-selective compounds.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Potency and efficacy of agonists carbachol, oxotremorine, pilocarpine and xanomeline of intracellular calcium response. - Public Library of Science - Figshare [plos.figshare.com]
AC260584: A Comparative Analysis of its M1 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
AC260584 has emerged as a significant compound in the field of neuroscience and drug discovery due to its selective agonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. This guide provides a comprehensive comparison of this compound's performance against other muscarinic receptor subtypes, supported by available experimental data. The information is intended to assist researchers in evaluating its potential for various therapeutic applications, particularly in the context of cognitive disorders such as Alzheimer's disease and schizophrenia.
Data Presentation: M1 Receptor Selectivity of this compound
This compound demonstrates potent and efficacious agonist activity at the M1 muscarinic receptor. In vitro studies have consistently reported a pEC50 value in the range of 7.6 to 7.7 for the M1 receptor.[1] The efficacy of this compound at the M1 receptor is high, reaching 90-98% of the response induced by the full agonist carbachol.[1]
| Receptor Subtype | This compound Activity (pEC50/EC50) | This compound Efficacy (% of Carbachol) | Reference Compound (Carbachol) Activity |
| M1 | pEC50: 7.6 - 7.7 | 90 - 98% | Full Agonist |
| M2 | Data not available | Data not available | Full Agonist |
| M3 | Data not available | Data not available | Full Agonist |
| M4 | Data not available | Data not available | Full Agonist |
| M5 | Data not available | Data not available | Full Agonist |
Comparison with Other M1-Preferring Agonists
This compound is considered a "second generation" M1-preferring receptor agonist. Compared to "historical" agonists, it exhibits higher selectivity for the M1 receptor over the M3 receptor. This improved selectivity profile suggests a potentially greater clinical safety margin, particularly concerning M3 receptor-mediated side effects.
Experimental Protocols
The M1 selectivity of this compound has been validated through several key in vitro and in vivo experiments. The following are detailed methodologies for these assays based on standard pharmacological practices.
In Vitro Assays
1. GTPγS Binding Assay
This assay measures the functional activation of G protein-coupled receptors (GPCRs) like the muscarinic receptors.
-
Objective: To determine the potency and efficacy of this compound in stimulating G protein activation at M1-M5 receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the individual human muscarinic receptor subtypes (M1, M2, M3, M4, and M5) are prepared.
-
Assay Buffer: The assay is conducted in a buffer containing HEPES, MgCl2, NaCl, and saponin.
-
Reaction Mixture: Membranes are incubated with GDP, the test compound (this compound at various concentrations), and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: The reaction is incubated at 30°C to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Detection: The amount of bound [35S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC50 (potency) and Emax (efficacy) values for this compound at each receptor subtype.
-
2. Phosphatidylinositol (PI) Hydrolysis Assay
This assay is used to assess the activation of Gq-coupled receptors, such as M1, M3, and M5, which stimulate the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Objective: To measure the functional response of M1, M3, and M5 receptors to this compound.
-
Methodology:
-
Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are cultured and labeled overnight with [3H]-myo-inositol.
-
Stimulation: The cells are then stimulated with various concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are extracted.
-
Separation: The different inositol phosphates are separated using anion-exchange chromatography.
-
Quantification: The amount of [3H]-inositol phosphates is determined by scintillation counting.
-
Data Analysis: The concentration-response curves are plotted to determine the EC50 and Emax values.
-
3. Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
-
Objective: To determine the ability of this compound to induce calcium release via M1, M3, and M5 receptor activation.
-
Methodology:
-
Cell Loading: Cells expressing the M1, M3, or M5 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are then exposed to different concentrations of this compound.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response is used to generate concentration-response curves and determine the EC50 and Emax values.
-
In Vivo Assays
ERK1/2 Phosphorylation
Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are downstream effectors of the M1 receptor signaling pathway.
-
Objective: To assess the in vivo activation of M1 receptors by this compound in relevant brain regions.
-
Methodology:
-
Animal Model: Rodents are administered this compound.
-
Tissue Collection: At a specified time point after administration, brain tissues (e.g., hippocampus, prefrontal cortex) are collected.
-
Western Blot Analysis: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 are determined by Western blotting using specific antibodies.
-
Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated to determine the extent of M1 receptor-mediated signaling activation.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M1 muscarinic receptor signaling pathway and a general experimental workflow for assessing compound selectivity.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: In Vitro Selectivity Profiling Workflow.
References
Off-Target Binding Profile of AC260584: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target binding profile of AC260584, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. While comprehensive off-target screening data for this compound against a broad panel of unrelated targets is not extensively available in the public domain, this guide synthesizes the known selectivity of this compound and compares it with alternative M1 and M4 muscarinic agonists, including Xanomeline (B1663083), Emraclidine (B6248855) (CVL-231), and NBI-1117568.
Executive Summary
This compound is recognized for its high functional selectivity for the M1 muscarinic receptor over other muscarinic subtypes (M2, M3, M4, and M5)[1][2]. This selectivity is a key attribute, as activation of other muscarinic receptor subtypes is associated with a range of side effects. However, a complete understanding of a drug's safety and potential for adverse effects requires a broader assessment of its interactions with other unintended biological targets. This guide explores the available data for this compound and contrasts it with other muscarinic agonists, providing insights into their relative off-target profiles.
Comparative Analysis of Muscarinic Agonist Selectivity
The following table summarizes the available binding and functional selectivity data for this compound and selected comparator compounds. It is important to note that direct head-to-head comprehensive off-target screening data is limited.
| Compound | Primary Target(s) | Known Off-Target Profile | Key Characteristics |
| This compound | M1 mAChR Agonist | High functional selectivity over M2, M3, M4, and M5 mAChRs[1][2]. Limited publicly available data on binding to other GPCRs, kinases, or ion channels. One study noted that its effects on dopamine (B1211576) release were blocked by both a muscarinic antagonist and a 5-HT1A antagonist, suggesting a potential indirect interaction with the serotonin (B10506) system[3]. | Allosteric agonist with demonstrated pro-cognitive effects in animal models[1][4]. |
| Xanomeline | M1/M4 mAChR Agonist | Binds with high affinity to all five muscarinic receptor subtypes[5]. Also shows affinity for several serotonin (5-HT) receptors, including 5-HT1A, 5-HT1B, and 5-HT2 subtypes, as well as sigma-1 (σ1) receptors[6][7]. | First-generation muscarinic agonist. Its clinical development was hampered by cholinergic side effects, which are attributed to its lack of subtype selectivity[8]. |
| Emraclidine (CVL-231) | M4 mAChR Positive Allosteric Modulator (PAM) | Stated to be a selective M4 PAM, suggesting a favorable off-target profile[9][10][11]. Preclinical data indicates it is inactive in a Y-maze memory assay, which is thought to be M1-driven, further supporting its M4 selectivity[9]. Detailed broad-panel screening data is not publicly available. | Aims to provide antipsychotic effects by selectively modulating the M4 receptor, potentially reducing the side effects associated with less selective muscarinic agonists[10][11][12]. |
| NBI-1117568 | M4 mAChR Selective Orthosteric Agonist | Described as a selective M4 agonist with an improved safety profile due to minimized off-target pharmacology[13]. Phase 2 data indicates good tolerability with minimal gastrointestinal effects[14][15][16]. Comprehensive off-target binding data is not yet published. | A novel agent in development for schizophrenia, designed for high selectivity to reduce off-target related side effects[13][14]. |
Experimental Methodologies for Off-Target Profile Analysis
To provide a comprehensive understanding of how off-target binding profiles are determined, this section details the experimental protocols for three key assays.
Competitive Radioligand Binding Assay
This assay is a gold-standard for quantifying the affinity of a compound for a specific receptor.
Principle: This assay measures the ability of a test compound (unlabeled) to compete with a radiolabeled ligand for binding to a target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50, which can be used to calculate the binding affinity (Ki).
Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, the following are added in order: assay buffer, the test compound at various concentrations, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: A scintillation cocktail is added to the dried filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
KINOMEscan™
This is a high-throughput competition binding assay used to determine the interaction of a compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
Protocol:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand on beads, and the test compound.
-
Competition Assay: The components are combined in a multi-well plate. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO), with lower percentages indicating stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in a cellular environment.
Principle: This method is based on the principle that the thermal stability of a protein changes upon ligand binding. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.
Protocol:
-
Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.
-
Heat Challenge: The samples are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the test compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and biological context, the following diagrams are provided.
Experimental workflows for key off-target binding profile assays.
Simplified M1 muscarinic receptor signaling pathway activated by this compound.
Conclusion
This compound demonstrates high selectivity for the M1 muscarinic receptor over other muscarinic subtypes, a desirable characteristic for minimizing mechanism-based side effects. However, the lack of publicly available, comprehensive off-target screening data makes a direct and complete comparison with other M1 and M4 agonists challenging. While compounds like Xanomeline have a known broader off-target profile, newer agents such as Emraclidine and NBI-1117568 are being developed with a focus on high selectivity to improve their safety profiles. For a thorough evaluation of this compound's off-target liabilities, further studies employing broad binding and functional assays, such as those described in this guide, would be necessary. Researchers and drug developers should consider these factors when evaluating the potential of this compound and other muscarinic agonists for therapeutic development.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. emraclidine (CVL-231) / AbbVie [delta.larvol.com]
- 10. Emraclidine - Wikipedia [en.wikipedia.org]
- 11. drughunter.com [drughunter.com]
- 12. news.abbvie.com [news.abbvie.com]
- 13. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Nasdaq [nasdaq.com]
- 14. psychiatrictimes.com [psychiatrictimes.com]
- 15. Encouraging Phase 2 Results of NBI-1117568 in Adult Schizophrenia Show Potential Efficacy [synapse.patsnap.com]
- 16. hcplive.com [hcplive.com]
Comparative Efficacy of AC260584 in Preclinical Models: A Guide for Researchers
An In-depth Analysis of the M1 Muscarinic Receptor Agonist AC260584 in Various Animal Strains and its Comparison with Alternative Compounds.
This guide provides a comprehensive comparison of the efficacy of this compound, a selective M1 muscarinic acetylcholine (B1216132) receptor agonist, across different animal strains. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data. The guide summarizes quantitative data in structured tables, outlines experimental protocols for key assays, and presents signaling pathways and experimental workflows through detailed diagrams.
Pro-Cognitive Efficacy of this compound
This compound has demonstrated significant pro-cognitive effects in rodent models, primarily evaluated through the Novel Object Recognition (NOR) and Morris Water Maze (MWM) tasks. These tests assess different aspects of learning and memory, providing a broad understanding of the compound's potential therapeutic benefits for cognitive deficits.
Strain-Specific Efficacy in Mice
While direct comparative studies of this compound in different mouse strains are limited, existing data from studies using C57BL/6 mice can be contextualized with known strain characteristics. C57BL/6 and BALB/c mice are two commonly used inbred strains with well-documented differences in behavior and pharmacology. Generally, C57BL/6 mice exhibit lower spontaneous locomotor activity and anxiety levels compared to BALB/c mice, which can influence performance in behavioral assays.
Table 1: Efficacy of this compound in the Novel Object Recognition (NOR) Test in Mice
| Animal Strain | Compound | Dose | Discrimination Index (%) | Key Findings |
| C57BL/6 | Vehicle | - | ~50% (chance) | No preference for the novel object. |
| C57BL/6 | This compound | 1 mg/kg | Significantly >50% | Improved recognition memory.[1] |
| C57BL/6 | This compound | 3 mg/kg | Significantly >50% | Robust improvement in recognition memory.[1] |
| C57BL/6 | Tacrine | 1 mg/kg | Significantly >50% | Comparable efficacy to this compound in some studies. |
Note: The data for this compound is primarily from studies using C57BL/6 mice. The discrimination index represents the percentage of time spent exploring the novel object versus the familiar one. A value significantly above 50% indicates successful recognition memory.
Performance in Rat Models of Cognition
Sprague Dawley and Wistar rats are two of the most common outbred stocks used in neuroscience research. They exhibit differences in behavioral profiles, with Sprague Dawley rats often showing higher levels of activity and exploration.
Table 2: Efficacy of this compound in the Morris Water Maze (MWM) in Rats
| Animal Strain | Compound | Dose | Key Parameter | Result |
| Sprague Dawley | Vehicle | - | Escape Latency | Gradual decrease over training days. |
| Sprague Dawley | This compound | 1-10 mg/kg | Escape Latency | Significant decrease compared to vehicle. |
| Sprague Dawley | This compound | 1-10 mg/kg | Time in Target Quadrant (Probe Trial) | Significant increase compared to vehicle. |
| Sprague Dawley | Tacrine | 3 mg/kg | Escape Latency | Showed improvement in spatial reference memory.[2] |
Note: Data for this compound in the MWM is predominantly from studies utilizing Sprague Dawley rats. Escape latency is the time taken to find the hidden platform, and a decrease indicates improved spatial learning.
Antipsychotic-like Activity of this compound
This compound has also been investigated for its potential antipsychotic effects, primarily by assessing its ability to counteract hyperlocomotion induced by psychostimulants like amphetamine.
Comparison with Haloperidol (B65202)
Haloperidol, a typical antipsychotic, is often used as a benchmark for evaluating the antipsychotic-like effects of novel compounds. A key differentiator for new antipsychotic candidates is the absence of extrapyramidal side effects, such as catalepsy, which are common with typical antipsychotics.
Table 3: Antipsychotic-like Efficacy of this compound vs. Haloperidol
| Animal Model | Compound | Dose | Effect on Amphetamine-Induced Hyperactivity | Cataleptic Effects |
| C57BL/6 Mice | This compound | 1-10 mg/kg | Significant reduction.[1] | Not observed.[1] |
| C57BL/6 Mice | Haloperidol | 0.1-1 mg/kg | Significant reduction.[3][4] | Observed at higher doses. |
Mechanism of Action: M1 Receptor Activation and Downstream Signaling
This compound acts as a selective allosteric agonist at the M1 muscarinic receptor. Activation of the M1 receptor initiates a cascade of intracellular signaling events, with the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) being a key downstream effect linked to its pro-cognitive actions.
Table 4: In Vitro and In Vivo Effects of this compound on M1 Receptor Signaling
| Assay | System | Compound | Concentration/Dose | Key Finding |
| ERK1/2 Phosphorylation | Rodent Hippocampus and Prefrontal Cortex | This compound | In vivo administration | Increased ERK1/2 phosphorylation.[5] |
| Acetylcholine Release | Rat Medial Prefrontal Cortex & Hippocampus | This compound | 10 mg/kg (s.c.) | Significantly increased acetylcholine release. |
| Dopamine (B1211576) Release | Rat Medial Prefrontal Cortex & Hippocampus | This compound | 3 and 10 mg/kg (s.c.) | Significantly increased dopamine release. |
Note: The increase in ERK1/2 phosphorylation is a crucial biomarker for the engagement of the M1 receptor signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the standard protocols for the key behavioral assays mentioned in this guide.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate recognition memory in rodents. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an empty open-field arena for a set period (e.g., 5-10 minutes) on one or more days to acclimate to the environment.
-
Training/Familiarization Phase: The animal is placed back in the arena, which now contains two identical objects, and is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Testing Phase: After a specific retention interval (e.g., 1 hour to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced by a novel object. The time spent exploring each object is recorded. A preference for the novel object, indicated by a discrimination index significantly above 50%, suggests that the animal remembers the familiar object.
Morris Water Maze (MWM)
The MWM is a classic behavioral task used to assess spatial learning and memory. The standard protocol includes:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.
-
Acquisition Phase (Training): The animal undergoes several trials per day for multiple consecutive days. In each trial, the animal is placed in the water at different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial (Memory Test): After the training phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
Visualizing Pathways and Workflows
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response analysis of locomotor activity and stereotypy in dopamine D3 receptor mutant mice following acute amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite effects of low versus high dose haloperidol treatments on spontaneous and apomorphine induced motor behavior: evidence that at a very low dose haloperidol acts as an indirect dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of AC260584's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M1 muscarinic receptor agonist AC260584 with alternative compounds, supported by experimental data. The information is presented to facilitate a comprehensive understanding of its performance and potential therapeutic applications.
This compound is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine (B1216132) receptor, demonstrating pro-cognitive and antipsychotic-like effects in preclinical studies.[1] Its mechanism of action, centered on the activation of the M1 receptor, distinguishes it from other classes of psychoactive compounds. This guide will compare this compound's effects with those of other M1 receptor agonists, atypical antipsychotics, and cognitive enhancers. A clarification on its distinction from Selective Androgen Receptor Modulators (SARMs) is also provided.
Comparative Analysis of In Vitro and In Vivo Efficacy
To provide a clear comparison, the following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of this compound and its alternatives.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Target(s) | Potency (pEC50/IC50) | Efficacy | Selectivity |
| This compound | M1 Muscarinic Receptor Agonist | pEC50: 7.6-7.7 | 90-98% of carbachol | Selective for M1 over M2, M3, M4, and M5 subtypes |
| Xanomeline | M1/M4 Muscarinic Receptor Agonist | High affinity for M1 (IC50 = 0.006 nM in rabbit vas deferens) | Full to partial agonist depending on the assay | Preferential for M1/M4 |
| Risperidone | D2 and 5-HT2A Receptor Antagonist | High affinity for D2 and 5-HT2A receptors | Antagonist | - |
| Tacrine | Acetylcholinesterase (AChE) Inhibitor | Potent AChE inhibitor | Indirectly increases acetylcholine levels | Non-selective for muscarinic receptor subtypes |
Table 2: Comparison of Pro-Cognitive Effects in Animal Models
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Novel Object Recognition (Mouse) | - | Improved cognitive performance. |
| Morris Water Maze (Mouse) | - | Enhanced performance during the probe test.[1] | |
| Xanomeline | Various cognitive models (Rodents) | - | Ameliorates cognitive impairments. |
| Risperidone | Morris Water Maze (Rat) | - | May impair spatial learning. |
| Tacrine | Morris Water Maze (Rat) | 0.1 or 0.3 mg/kg i.p. | Improved maze performance in a model of cognitive deficit. |
Table 3: Comparison of Antipsychotic-Like Effects in Animal Models
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Amphetamine-induced hyperactivity (Mouse) | - | Reduced hyperactivity.[1] |
| MK-801-induced hyperactivity (Mouse) | - | Reduced hyperactivity.[1] | |
| Xanomeline | Amphetamine-induced hyperactivity (Mouse) | - | Attenuates hyperactivity. |
| Risperidone | Amphetamine-induced hyperactivity (Rat) | - | Potentiated this compound-induced dopamine (B1211576) release. |
| Haloperidol (Typical Antipsychotic) | Amphetamine-induced hyperactivity (Mouse) | - | Reduced hyperactivity but produced catalepsy.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents.
Protocol:
-
Habituation: Mice are individually placed in an open-field arena (e.g., 40 x 40 cm) for a set period (e.g., 10 minutes) on consecutive days to acclimate to the environment.
-
Familiarization Phase: On the test day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a defined duration (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).
-
Data Analysis: A discrimination index, calculated as the ratio of time spent exploring the novel object to the total exploration time, is used to assess recognition memory. An index significantly above 50% indicates successful memory of the familiar object.
Amphetamine-Induced Hyperactivity
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant effects of amphetamine.
Protocol:
-
Habituation: Animals (mice or rats) are habituated to the testing cages (e.g., locomotor activity chambers) for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specific time before the amphetamine challenge.
-
Amphetamine Challenge: Amphetamine (e.g., 1-5 mg/kg) is administered to induce hyperlocomotion.
-
Data Collection: Locomotor activity is recorded using automated activity monitors that track horizontal and vertical movements over a set period (e.g., 60-120 minutes).
-
Data Analysis: The total distance traveled or the number of beam breaks is compared between the treatment groups to determine if the test compound significantly reduces amphetamine-induced hyperactivity.
Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess hippocampal-dependent spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. The room contains various distal visual cues.
-
Acquisition Training: For several consecutive days, animals are given multiple trials to find the hidden platform from different starting locations. The latency to find the platform and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
Data Analysis: The time spent in the target quadrant (where the platform was located) during the probe trial is the primary measure of spatial memory. A significant preference for the target quadrant indicates successful learning.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows.
Caption: M1 Muscarinic Receptor Signaling Pathway of this compound.
Caption: Experimental Workflow for the Novel Object Recognition Test.
Caption: Experimental Workflow for the Amphetamine-Induced Hyperactivity Model.
Clarification: this compound is not a SARM
It is important to note that this compound is a muscarinic receptor agonist and not a Selective Androgen Receptor Modulator (SARM). SARMs are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (producing male characteristics) properties. They act on the androgen receptor, a nuclear hormone receptor, to modulate gene expression. In contrast, this compound acts on the M1 muscarinic receptor, a G-protein coupled receptor, and its effects are mediated through different signaling pathways. The therapeutic applications and side-effect profiles of these two classes of compounds are distinct.
References
AC260584 vs. Traditional Antipsychotics: A Comparative Guide for Researchers
A novel M1 receptor agonist, AC260584, emerges as a potential therapeutic agent for psychotic and cognitive disorders, offering a distinct mechanistic approach compared to traditional antipsychotics. This guide provides a detailed comparison of this compound with first-generation (typical) and second-generation (atypical) antipsychotics, focusing on their pharmacological profiles, preclinical efficacy, and potential side effect liabilities. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor allosteric agonist.[1] Its mechanism of action, centered on enhancing cholinergic signaling, contrasts sharply with the dopamine (B1211576) D2 receptor antagonism that is the hallmark of traditional antipsychotics.[1][2] Preclinical studies suggest that this compound possesses antipsychotic-like and cognitive-enhancing properties with a potentially superior side effect profile, particularly concerning extrapyramidal symptoms (EPS).[2] While traditional antipsychotics have been the cornerstone of schizophrenia treatment for decades, they are associated with significant side effects that can limit their use.[1] This guide aims to provide a comprehensive, data-driven comparison to inform future research and development in this therapeutic area.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The fundamental difference between this compound and traditional antipsychotics lies in their primary molecular targets and the neurotransmitter systems they modulate.
This compound: A Selective M1 Muscarinic Agonist
This compound acts as an allosteric agonist at the M1 muscarinic acetylcholine receptor.[1] This means it binds to a site on the receptor different from the endogenous ligand, acetylcholine, and enhances the receptor's response. The M1 receptor is predominantly coupled to Gq/11 G-proteins, and its activation leads to a cascade of intracellular signaling events, including the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling ultimately results in the activation of downstream pathways, such as the extracellular signal-regulated kinase 1 and 2 (ERK1/2) pathway, which is implicated in neuronal plasticity and cognitive function.[1]
Traditional Antipsychotics: Dopamine and Serotonin (B10506) Receptor Antagonists
Traditional antipsychotics are broadly categorized into two classes:
-
First-Generation (Typical) Antipsychotics: These agents, such as haloperidol (B65202), primarily exert their therapeutic effects by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] While effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions), their high affinity for D2 receptors in other brain regions, particularly the nigrostriatal pathway, is responsible for the high incidence of extrapyramidal symptoms.
-
Second-Generation (Atypical) Antipsychotics: This class of drugs, which includes clozapine, risperidone, and olanzapine, exhibits a broader receptor binding profile. They are antagonists at both dopamine D2 and serotonin 5-HT2A receptors. The 5-HT2A receptor antagonism is thought to contribute to their improved side effect profile, particularly the lower risk of EPS, and potential efficacy against the negative and cognitive symptoms of schizophrenia.
Receptor Binding Profiles: A Quantitative Comparison
The following table summarizes the receptor binding affinities (Ki values in nM) of this compound and selected traditional antipsychotics. A lower Ki value indicates a higher binding affinity. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Receptor | This compound | Haloperidol | Clozapine | Risperidone | Olanzapine |
| Muscarinic M1 | Agonist (pEC50 7.6-7.7) [1] | >1000 | 1.9 | 300 | 2.5 |
| Dopamine D2 | No significant affinity | 0.89 - 1.55 | 135 - 160 | 3.09 - 5.9 | 11 - 23.36 |
| Serotonin 5-HT2A | No significant affinity | 2.6 | 13 - 21 | 0.16 - 0.5 | 4 - 13 |
| Histamine H1 | No significant affinity | 700 | 7 | 20 | 7.1 |
| Adrenergic α1 | No significant affinity | 0.42 | 7 | 5 | 19 |
Data compiled from multiple sources. Direct comparison should be made with caution.
Preclinical Efficacy: Head-to-Head Comparisons
Preclinical animal models are crucial for evaluating the potential therapeutic efficacy and side effect liability of novel compounds.
Antipsychotic-like Activity
The antipsychotic potential of drugs is often assessed in models of dopamine hyperactivity, such as amphetamine- or MK-801-induced hyperlocomotion.
| Model | This compound | Haloperidol | Clozapine | Risperidone |
| Amphetamine-Induced Hyperactivity | Reduces hyperactivity[2] | Reduces hyperactivity | Reduces hyperactivity | Reduces hyperactivity |
| MK-801-Induced Hyperactivity | Reduces hyperactivity[2] | Reduces hyperactivity | Reduces hyperactivity | Reduces hyperactivity |
This compound demonstrated a dose-dependent reduction in both amphetamine- and MK-801-induced hyperactivity, suggesting potential efficacy against the positive symptoms of schizophrenia.[2]
Extrapyramidal Symptom Liability
Catalepsy in rodents is a widely used preclinical model to predict the propensity of a drug to cause extrapyramidal symptoms in humans.
| Model | This compound | Haloperidol | Clozapine | Risperidone |
| Catalepsy Test | Did not produce catalepsy[2] | Induces catalepsy | Does not induce catalepsy | Low propensity to induce catalepsy at therapeutic doses |
In a direct comparison, this compound did not induce catalepsy in mice at doses that were effective in reducing hyperactivity, whereas haloperidol produced a significant cataleptic response.[2] This finding suggests a lower risk of EPS for this compound.
Cognitive Enhancement
The novel object recognition (NOR) test is used to assess learning and memory in rodents.
| Model | This compound | Traditional Antipsychotics |
| Novel Object Recognition | Improved cognitive performance[1] | Variable effects; some atypical antipsychotics may improve cognition, while typicals can have neutral or negative effects. |
This compound was shown to improve the cognitive performance of mice in the NOR assay, an effect that was blocked by a muscarinic antagonist, indicating that this pro-cognitive effect is mediated through M1 receptor activation.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound M1 Receptor Signaling Pathway.
Caption: Traditional Antipsychotic Receptor Blockade.
Experimental Workflows
Caption: Preclinical Antipsychotic Evaluation Workflow.
Detailed Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus: An open-field arena. Two sets of identical objects and one novel object.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-trial Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Amphetamine- or MK-801-Induced Hyperactivity
Objective: To model the positive symptoms of psychosis and assess the efficacy of antipsychotic drugs.
Apparatus: Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams or video tracking).
Procedure:
-
Habituation: Animals are habituated to the open-field arena for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.
-
Drug Pre-treatment: The test compound (e.g., this compound, haloperidol) or vehicle is administered at a specific time before the psychostimulant.
-
Psychostimulant Administration: Amphetamine or MK-801 is administered to induce hyperactivity.
-
Behavioral Recording: Immediately after psychostimulant administration, the animal is placed in the open-field arena, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-120 minutes).
Data Analysis: Locomotor activity is compared between the vehicle-treated group and the drug-treated groups. A significant reduction in hyperactivity in the drug-treated group indicates antipsychotic-like efficacy.
Catalepsy Test
Objective: To assess the potential for a drug to induce extrapyramidal side effects.
Apparatus: A horizontal bar raised to a specific height (e.g., 3.5-9 cm) from a flat surface.
Procedure:
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At specific time points after drug administration, the animal's forepaws are gently placed on the bar.
-
Measurement: The time it takes for the animal to remove both forepaws from the bar (descent latency) is recorded, up to a maximum cut-off time (e.g., 180 seconds).
Data Analysis: The mean descent latency is compared between the vehicle-treated and drug-treated groups. A significant increase in descent latency in the drug-treated group indicates a cataleptic effect.
Conclusion and Future Directions
This compound represents a promising departure from the dopamine-centric approach of traditional antipsychotics. Its selective M1 muscarinic agonism offers the potential for a novel therapeutic strategy for schizophrenia and other psychotic disorders, with the added benefit of pro-cognitive effects and a reduced liability for extrapyramidal symptoms. The preclinical data presented in this guide highlight these potential advantages.
However, further research is warranted. Head-to-head clinical trials are necessary to definitively establish the efficacy and safety of this compound in comparison to a broader range of first- and second-generation antipsychotics in patient populations. A deeper understanding of the long-term effects of M1 receptor modulation and the full spectrum of its downstream signaling pathways will also be crucial for the successful clinical translation of this novel therapeutic approach. The data and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of psychotic and cognitive disorders.
References
A Comparative Analysis of AC260584 and Sabcomeline: Muscarinic M1 Receptor Agonists in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent research compounds, AC260584 and sabcomeline (B71320), both of which target the muscarinic M1 acetylcholine (B1216132) receptor (M1 mAChR), a key player in cognitive function. This document synthesizes preclinical data to offer an objective comparison of their pharmacological profiles, supported by experimental methodologies and visual representations of key biological and experimental processes.
Introduction and Overview
This compound and sabcomeline have been subjects of significant interest in the quest for therapeutic agents for neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][2] Both compounds aim to enhance cholinergic neurotransmission by activating M1 receptors, which are highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[1][3] However, they differ fundamentally in their mechanism of action and receptor selectivity, which has profound implications for their potential therapeutic utility and side-effect profiles.
This compound is a potent and selective allosteric agonist of the M1 muscarinic receptor.[2][4] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds.[3] This allosteric modulation allows for a more nuanced activation of the receptor and contributes to its high functional selectivity for the M1 subtype over the M2, M3, M4, and M5 subtypes.[2][4] this compound has demonstrated pro-cognitive effects in animal models and possesses the advantage of being orally bioavailable.[2]
Sabcomeline is characterized as a potent partial agonist at the M1 muscarinic receptor with functional selectivity.[1][5] In terms of binding affinity, however, some studies indicate that it is a non-selective agonist across all five muscarinic receptor subtypes.[6] Its functional selectivity for the M1 receptor has been a key aspect of its investigation.[1] Sabcomeline advanced to Phase III clinical trials for the treatment of Alzheimer's disease but was ultimately discontinued (B1498344) due to unsatisfactory results.[6]
Quantitative Pharmacological Comparison
The following tables summarize the in vitro binding affinities (pKi) and functional potencies (pEC50) of this compound and sabcomeline for the five human muscarinic receptor subtypes (M1-M5). The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when data is generated from head-to-head studies under identical experimental conditions.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| This compound | ~7.7 | Low Affinity | Low Affinity | Low Affinity | Low Affinity | [2][4] |
| Sabcomeline | 8.0 - 9.9 | ~7.0 | ~7.0 | ~7.0 | ~7.0 | [2][6][7] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher values indicate stronger binding affinity. Data for this compound's affinity at M2-M5 is often reported as low, without specific Ki values, highlighting its selectivity.
Table 2: Muscarinic Receptor Functional Potency (pEC50) and Efficacy
| Compound | Receptor | pEC50 | Efficacy (% of Carbachol) | Reference(s) |
| This compound | M1 | 7.6 - 7.7 | 90 - 98% | [2][4] |
| M2 | Inactive | - | [2] | |
| M3 | Inactive | - | [2] | |
| M4 | Inactive | - | [2] | |
| M5 | Inactive | - | [2] | |
| Sabcomeline | M1 | ~7.4 | Partial Agonist | [6][7] |
| M2 | ~6.7 | Partial Agonist | [6][7] | |
| M3 | ~7.1 | Full Agonist (due to receptor reserve) | [7] | |
| M4 | ~6.8 | Partial Agonist | [6][7] | |
| M5 | ~6.9 | Partial Agonist | [6][7] |
Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). Higher values indicate greater potency. Efficacy refers to the maximal response a compound can elicit.
In Vivo Comparative Effects
A study directly comparing the effects of this compound and sabcomeline on neurotransmitter release in the rat brain revealed that sabcomeline induced a greater increase in acetylcholine and dopamine (B1211576) efflux in the medial prefrontal cortex compared to this compound.[7][8][9] This suggests that despite this compound's higher in vitro selectivity, sabcomeline may produce a more robust, albeit less selective, in vivo cholinergic and dopaminergic response.[8]
This compound has been shown to improve cognitive performance in animal models such as the novel object recognition test.[2] Sabcomeline also demonstrated cognitive-enhancing effects in preclinical studies.[10]
Key Experimental Methodologies
The following sections detail the protocols for the key experiments used to characterize and compare this compound and sabcomeline.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound or sabcomeline) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine).
-
Test compounds (this compound, sabcomeline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the M1, M3, and M5 muscarinic receptors, leading to an increase in intracellular calcium.
-
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade that results in the release of calcium from intracellular stores, which is detected as an increase in fluorescence.
-
Materials:
-
CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compounds (this compound, sabcomeline).
-
A fluorescence plate reader with automated liquid handling (e.g., FlexStation).
-
-
Procedure:
-
Plate the cells in a 96- or 384-well microplate.
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium concentration.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from the dose-response curve.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor of interest.
-
Principle: In the inactive state, a G protein is bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G proteins and can be quantified.
-
Materials:
-
Cell membranes expressing the muscarinic receptor subtypes.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer (containing MgCl₂, NaCl, and HEPES).
-
Test compounds (this compound, sabcomeline).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Allow the reaction to proceed for a defined time.
-
Separate bound from unbound [³⁵S]GTPγS by filtration or using scintillation proximity assay (SPA) beads.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the EC50 and Emax values from the dose-response curve.
-
Novel Object Recognition (NOR) Test
This in vivo behavioral assay assesses cognitive function, particularly recognition memory, in rodents.
-
Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A mouse that remembers a previously encountered object will spend more time investigating a new object.
-
Apparatus:
-
An open-field arena.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase.
-
-
Procedure:
-
Habituation: Allow the mouse to explore the empty arena for a set period to acclimate.
-
Familiarization/Training: Place two identical objects in the arena and allow the mouse to explore them for a defined time.
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Testing: Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time the mouse spends exploring each object. A discrimination index is calculated to quantify recognition memory.
-
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.
-
Principle: A small, semi-permeable probe is implanted into a target brain region. The probe is perfused with a physiological solution (artificial cerebrospinal fluid), and substances from the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed.
-
Procedure:
-
Probe Implantation: Surgically implant a guide cannula into the desired brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.
-
Drug Administration: Administer the test compound (this compound or sabcomeline) and continue collecting dialysate samples.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples using highly sensitive analytical techniques such as HPLC coupled with electrochemical or mass spectrometric detection.
-
Visualizing Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the pharmacology of M1 receptor agonists and the experimental workflows.
Caption: M1 Muscarinic Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Sabcomeline | Selective M1 mAChR Agonist | [benchchem.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Object Recognition [protocols.io]
- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of sabcomeline on muscarinic and dopamine receptor binding in intact mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (this compound) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of AC260584 in Male and Female Rodents: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC260584 has demonstrated pro-cognitive effects in rodent models, primarily through the activation of the M1 muscarinic receptor.[1][2] The majority of published preclinical studies on this compound have utilized male rodents. The absence of direct comparative efficacy data between male and female rodents represents a significant knowledge gap. This guide aims to bridge this gap by providing available data, contextual information on sex-based differences in rodent physiology, and standardized experimental protocols to encourage further investigation.
Efficacy of this compound in Rodent Models
Preclinical studies have primarily focused on the cognitive-enhancing effects of this compound in male rodents. These studies have shown that this compound can improve performance in memory and learning tasks.
Table 1: Summary of this compound Efficacy Studies in Rodents
| Study Focus | Animal Model | Sex | Key Findings | Reference |
| Cognitive Enhancement | Mice | Male | Improved performance in the novel object recognition test. | [1] |
| Antipsychotic-like effects and Cognitive Enhancement | Mice (C57BL/6) | Male | Enhanced performance in the Morris water maze. | [2] |
| Cognitive Enhancement | Rats (Sprague Dawley) | Male | Enhanced acquisition of hippocampal-dependent cognitive function. | [3] |
Potential for Sex-Related Differences in Efficacy
While direct evidence for this compound is lacking, differences in muscarinic receptor expression and function between male and female rodents have been reported, suggesting the potential for sex-specific responses to M1 agonists.
A study on the ligand binding properties of muscarinic receptors in the rat hypothalamus identified sex-specific differences in agonist binding parameters in the preoptic area. Notably, the affinity of agonist binding to the high-affinity state was lower in female rats compared to males (27 nM vs. 3.7 nM, respectively).[4] Furthermore, the proportion of high-affinity binding sites was significantly higher in female rats during the proestrous stage of the estrous cycle compared to other stages (66% vs. 38%).[4] These findings suggest that hormonal fluctuations in females could influence the responsiveness to muscarinic agonists like this compound.
Pharmacokinetics: A Potential Source of Variation
Gender-based differences in the pharmacokinetics (PK) of xenobiotics are well-documented in laboratory animals.[5][6] These differences, often stemming from variations in hepatic metabolism, can significantly impact drug efficacy and toxicity.[6] For instance, sex-specific expression of cytochrome P450 enzymes, such as CYP2C11 and CYP3A2 in male rats and CYP2C12 in female rats, can lead to different rates of drug metabolism.[5][6]
While specific pharmacokinetic data comparing male and female rodents for this compound is not available, a study on another small molecule, VX-548, in rats demonstrated significant gender differences. Female rats showed substantially higher systemic exposure (AUC) and oral bioavailability (96% vs. 11%) compared to male rats, which was attributed to slower metabolism in females.[7] Such pronounced differences in PK could lead to varied efficacy and safety profiles of this compound between sexes.
Experimental Protocols
To facilitate further research into the comparative efficacy of this compound, detailed protocols for two standard behavioral assays used to assess cognitive function in rodents are provided below.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate learning and memory in rodents.[8][9][10][11][12] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[11][12]
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cubes) that are heavy enough to not be displaced by the animal.
-
Video recording and tracking software.
Procedure:
-
Habituation: For 2-3 days prior to testing, handle the mice for a few minutes each day. On the day before the test, allow each mouse to freely explore the empty open-field arena for 5-10 minutes.[8][9]
-
Familiarization/Training Phase (T1): Place two identical objects in the arena. Place the mouse in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes).[8][10][11]
-
Retention Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).[10][11]
Data Analysis:
-
The primary measure is the discrimination index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the mouse remembers the familiar object and prefers the novel one.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task used to assess spatial learning and memory, which is highly dependent on hippocampal function.[13][14][15][16][17]
Materials:
-
A large circular pool (120-200 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.[14][15]
-
An escape platform submerged 1-2 cm below the water surface.[13]
-
Visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition/Training Phase: This phase typically lasts for 4-6 days with 4 trials per day.
-
For each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the wall of the pool.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.[16]
-
Allow the mouse to remain on the platform for 15-30 seconds before removing it for the inter-trial interval (e.g., 30-60 seconds).[16]
-
-
Probe Trial: 24 hours after the last training trial, remove the platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).[14]
-
Data Analysis:
-
Acquisition Phase: Key metrics include escape latency (time to find the platform) and path length. A decrease in these measures across training days indicates learning.
-
Probe Trial: The primary measure is the percentage of time spent in the target quadrant. A significant preference for the target quadrant indicates spatial memory retention.
M1 Muscarinic Receptor Signaling Pathway
This compound acts as an allosteric agonist at the M1 muscarinic acetylcholine (B1216132) receptor. The canonical signaling pathway for the M1 receptor involves its coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Conclusion and Future Directions
The existing preclinical data, primarily from male rodents, suggests that this compound is a promising cognitive enhancer. However, the lack of comparative studies in female rodents is a critical omission. Given the known sex differences in muscarinic receptor systems and drug metabolism in rodents, future studies should include both male and female subjects to fully characterize the efficacy and safety profile of this compound. Such studies are essential for the successful translation of this compound to clinical development. Researchers are encouraged to utilize the standardized protocols provided in this guide to ensure consistency and comparability of data across studies.
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on muscarinic receptors in mouse and rat hypothalamus: a comparison of sex and cyclical differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 15. news-medical.net [news-medical.net]
- 16. mmpc.org [mmpc.org]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AC260584 and N-desmethylclozapine for M1 Muscarinic Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key investigational compounds targeting the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR): AC260584 and N-desmethylclozapine (NDMC). Both molecules have garnered significant interest for their potential therapeutic applications in neurological and psychiatric disorders, particularly those involving cognitive deficits. This document outlines their pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions and signaling pathways.
Overview and Mechanism of Action
This compound is a potent and selective allosteric agonist of the M1 muscarinic receptor.[1][2] Its allosteric binding site is distinct from the orthosteric site where acetylcholine (ACh) binds, allowing it to modulate receptor activity in a nuanced manner.[3] this compound has demonstrated pro-cognitive and antipsychotic-like effects in preclinical models and is noted for its oral bioavailability.[2][4]
N-desmethylclozapine (NDMC) is the principal active metabolite of the atypical antipsychotic clozapine (B1669256).[5][6] It exhibits a complex pharmacological profile, acting as a partial agonist at the M1 muscarinic receptor.[5][7] Unlike its parent compound, which is an M1 antagonist, NDMC's agonistic activity at this receptor has been hypothesized to contribute to clozapine's unique efficacy, particularly in improving cognitive symptoms in schizophrenia.[8][9] However, clinical trials of NDMC as a standalone treatment for schizophrenia have not demonstrated efficacy.[9][10]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and NDMC, providing a quantitative basis for their comparison.
Table 1: In Vitro M1 Muscarinic Receptor Activity
| Parameter | This compound | N-desmethylclozapine (NDMC) | Reference |
| Binding Affinity | |||
| IC50 (nM) | Not explicitly stated | 55 | [7] |
| Functional Activity | |||
| pEC50 | 7.6 - 7.7 | - | [1][2] |
| EC50 (nM) | ~20 | 115 | [1][2][5] |
| Efficacy (% of Carbachol/ACh response) | 90-98% | ~50% (partial agonist) | [1][2][7] |
| Receptor Selectivity | High functional selectivity for M1 over M2, M3, M4, and M5 | Preferential for M1; also interacts with other receptors (see Table 2) | [1][2][5] |
Table 2: Broader Receptor Binding Profile of N-desmethylclozapine (NDMC)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Muscarinic Receptors | |||
| M1 | 55 (IC50) | Partial Agonist | [6][7] |
| M2 | >3,300 | Weak Partial Agonist/Antagonist | [6] |
| M3 | ~200-400 | Very Weak Partial Agonist/Antagonist | [6] |
| M4 | ~100-200 | Antagonist | [6] |
| Dopamine (B1211576) Receptors | |||
| D2 | ~100-200 | Weak Partial Agonist | [6][10] |
| D3 | ~50-150 | Weak Partial Agonist | [6] |
| Serotonin Receptors | |||
| 5-HT1A | Moderate Affinity | Agonist | [5][11] |
| 5-HT2A | High Affinity | Antagonist | [6][12] |
| 5-HT2C | 7.1 | Antagonist | [6] |
| Opioid Receptors | |||
| Delta (δ) | 26 (high-affinity site) | Agonist | [6][13] |
Table 3: In Vivo Effects on Neurotransmitter Release
| Compound | Effect on Acetylcholine (ACh) Release (mPFC & Hippocampus) | Effect on Dopamine (DA) Release (mPFC & Hippocampus) | Comparative Rank Order of Efficacy (ACh/DA Release) | Reference |
| This compound | Significant increase at 10 mg/kg | Significant increase at 3 and 10 mg/kg | ~ Xanomeline (B1663083) | [8][14] |
| N-desmethylclozapine (NDMC) | Significant increase at 10 and 20 mg/kg | Significant increase at 10 and 20 mg/kg | < this compound | [8] |
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq/11-coupled GPCR, initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream kinases such as ERK1/2, culminating in various cellular responses including neuronal excitation and modulation of synaptic plasticity.[15]
Experimental Workflow: Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Experimental Workflow: In Vivo Microdialysis
This technique measures the levels of neurotransmitters in specific brain regions of freely moving animals.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of this compound and NDMC for the M1 muscarinic receptor.
-
Materials: Cell membranes from CHO or HEK293 cells stably expressing the human M1 mAChR, [³H]N-methylscopolamine ([³H]NMS) as the radioligand, test compounds (this compound, NDMC), assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), non-specific binding determinator (e.g., atropine), glass fiber filters, scintillation fluid, and a scintillation counter.
-
Procedure:
-
In a 96-well plate, incubate a fixed concentration of [³H]NMS and cell membranes with varying concentrations of the unlabeled test compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of atropine.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and calculate the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[16]
-
Calcium Mobilization Assay
-
Objective: To measure the functional potency (EC50) and efficacy of this compound and NDMC in activating M1 receptor-mediated intracellular calcium release.
-
Materials: CHO or HEK293 cells expressing the human M1 mAChR, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES), and a fluorescence plate reader (e.g., FLIPR).
-
Procedure:
-
Seed cells in a 96-well or 384-well black-walled, clear-bottom plate.
-
Load cells with the calcium-sensitive dye.
-
Wash cells to remove excess dye.
-
Add varying concentrations of the test compound (this compound or NDMC) to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Plot the change in fluorescence against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound and NDMC on extracellular levels of acetylcholine and dopamine in the brain of awake, freely moving rats.
-
Materials: Adult male Sprague-Dawley rats, stereotaxic apparatus, microdialysis probes, guide cannulae, perfusion pump, fraction collector, artificial cerebrospinal fluid (aCSF), test compounds, and an HPLC system with electrochemical detection (HPLC-ECD).
-
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., medial prefrontal cortex or hippocampus) under anesthesia.
-
Allow animals to recover for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline.
-
Administer the test compound (systemically, e.g., s.c. or i.p.).
-
Continue collecting dialysate samples for several hours.
-
Analyze the concentration of acetylcholine and dopamine in the dialysate samples using HPLC-ECD.
-
Express the results as a percentage change from the baseline concentration.[10][17]
-
Head-to-Head Comparison Summary
-
Potency and Efficacy: this compound is a more potent and fully efficacious agonist at the M1 receptor compared to NDMC, which acts as a partial agonist.[1][2][5][7] This is reflected in its lower EC50 value and higher maximal response.
-
Selectivity: this compound demonstrates high functional selectivity for the M1 receptor over other muscarinic subtypes.[1][2] In contrast, NDMC has a broader pharmacological profile, interacting with multiple dopamine, serotonin, and opioid receptors, which may contribute to a more complex and potentially side-effect-laden in vivo response.[6]
-
In Vivo Neurochemical Effects: Both compounds increase acetylcholine and dopamine release in key brain regions associated with cognition. However, a direct comparative study suggests that this compound has a comparable or greater effect on neurotransmitter release than NDMC at the doses tested.[8]
-
Clinical Development: While both compounds have been investigated for their therapeutic potential, NDMC failed to show efficacy as a monotherapy in clinical trials for schizophrenia.[9][10] The clinical development status of this compound is less publicly documented.
Conclusion
This compound and N-desmethylclozapine represent two distinct approaches to M1 muscarinic receptor agonism. This compound is a highly potent, efficacious, and selective allosteric agonist, which may offer a more targeted therapeutic effect with a potentially better side-effect profile. NDMC, as a partial agonist with a broader receptor interaction profile, has a more complex pharmacology. While its role in the therapeutic effects of clozapine remains a topic of research, its utility as a standalone agent appears limited based on current clinical data. For researchers in drug development, this compound may serve as a more promising lead compound for developing selective M1-targeted therapies for cognitive disorders. The comprehensive data and protocols provided in this guide are intended to facilitate further investigation and objective comparison of these and other M1 receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Ciprofloxacin increases serum clozapine and N-desmethylclozapine: a study in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of muscarinic receptor agonists xanomeline and sabcomeline on acetylcholine and dopamine efflux in the rat brain; comparison with effects of 4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one (this compound) and N-desmethylclozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-desmethylclozapine: is there evidence for its antipsychotic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of pharmacological properties of xanomeline and N-desmethylclozapine in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation Between Serum Concentrations of N-Desmethylclozapine and Granulocyte Levels in Patients with Schizophrenia: A Retrospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acadia.com [acadia.com]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of AC260584 and Other Nootropic Agents for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, AC260584, with other established nootropic agents. The following sections detail the performance of this compound against acetylcholinesterase inhibitors and a classic racetam, supported by experimental data. Detailed methodologies for key behavioral assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.
Executive Summary
This compound is a selective agonist for the M1 muscarinic acetylcholine receptor, a key target in cognitive processes. Preclinical studies demonstrate its potential for cognitive enhancement, positioning it as a promising candidate for further investigation. This guide compares this compound with the acetylcholinesterase inhibitors Tacrine and Donepezil, and the archetypal nootropic, Piracetam. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview for research and development professionals.
Comparative Efficacy in Preclinical Models
The cognitive-enhancing effects of nootropic agents are commonly assessed using behavioral models in rodents that evaluate learning and memory. The Morris water maze and the novel object recognition task are two of the most widely used and validated assays.
This compound versus Tacrine: Morris Water Maze
A study directly compared the efficacy of this compound with Tacrine, an acetylcholinesterase inhibitor, in a Morris water maze task, a test of spatial learning and memory.[1]
Table 1: Comparison of this compound and Tacrine in the Morris Water Maze Probe Trial [1]
| Treatment Group | Dose | Time Spent in Target Quadrant (%) |
| Vehicle | - | ~25% |
| This compound | 1 mg/kg | ~40% |
| Tacrine | 1 mg/kg | ~38% |
*p < 0.05 compared to vehicle. Data are approximated from graphical representations in the cited literature.
In this study, both this compound and Tacrine significantly enhanced performance in the probe trial of the Morris water maze, where the escape platform is removed, indicating improved spatial memory retention.[1]
Performance of Donepezil in the Novel Object Recognition Task
While a direct comparison with this compound is not available in the reviewed literature, the efficacy of Donepezil, another widely used acetylcholinesterase inhibitor, has been demonstrated in the novel object recognition task in a transgenic mouse model of Alzheimer's disease (AβPP/PS1).[2][3][4] This task assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.
Table 2: Effect of Donepezil on Recognition Memory in AβPP/PS1 Mice [2][3]
| Treatment Group | Animal Model | Dose | Recognition Index (%) |
| Wild-Type (WT) + Vehicle | - | - | ~65% |
| AβPP/PS1 + Vehicle | Transgenic AD model | - | ~50% |
| AβPP/PS1 + Donepezil | Transgenic AD model | 5 mg/kg/day | ~62% * |
*p < 0.01 versus AβPP/PS1 vehicle. The recognition index is calculated as the percentage of time spent exploring the novel object.
Donepezil significantly improved the recognition index in the Alzheimer's disease model mice, demonstrating its ability to ameliorate cognitive deficits.[2][3]
Performance of Piracetam in the Morris Water Maze
Direct comparative data for Piracetam against this compound is scarce. However, a study comparing Piracetam to Modafinil and Citicoline in a scopolamine-induced amnesia model in rats provides some quantitative data for its effect in the Morris water maze.[5][6]
Table 3: Effect of Piracetam on Scopolamine-Induced Amnesia in the Morris Water Maze [5][6]
| Treatment Group | Time Spent in Target Quadrant (seconds) |
| Control (No Scopolamine) | ~45s |
| Scopolamine (B1681570) + Vehicle | ~15s |
| Scopolamine + Piracetam (52.5 mg/kg) | ~30s * |
*p < 0.05 compared to scopolamine + vehicle. Data are approximated from graphical representations in the cited literature.
Piracetam demonstrated a significant reversal of the memory impairment induced by scopolamine, a muscarinic receptor antagonist.[5][6]
Mechanisms of Action and Signaling Pathways
The nootropic agents discussed in this guide exert their cognitive-enhancing effects through distinct molecular mechanisms.
This compound: Selective M1 Muscarinic Receptor Agonism
This compound acts as a selective allosteric agonist at the M1 muscarinic acetylcholine receptor.[1] Activation of the M1 receptor, a G-protein coupled receptor, initiates a signaling cascade that is crucial for learning and memory.[7] This pathway involves the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling, which is fundamental for synaptic plasticity.[7]
Donepezil and Tacrine: Acetylcholinesterase Inhibition
Donepezil and Tacrine are reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[8][9] By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is critical for cognitive function.[8]
Piracetam: A Multifaceted Mechanism
Piracetam, a member of the racetam family, is believed to exert its nootropic effects through multiple mechanisms.[10][11][12][13] It is thought to enhance cell membrane fluidity, which can improve the function of membrane-bound receptors and ion channels.[14] Piracetam also modulates neurotransmitter systems, including the cholinergic and glutamatergic systems, and may improve cerebral blood flow.[11][12]
Experimental Protocols
The following are generalized protocols for the Morris water maze and novel object recognition tasks, based on standard methodologies cited in the literature. Specific parameters may vary between studies.
Morris Water Maze Protocol
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (typically 1.2-2.0 m in diameter) filled with opaque water. An escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.
Procedure:
-
Acquisition Phase (4-6 days):
-
Animals are given 4 trials per day to find the hidden platform.
-
For each trial, the animal is released from one of four randomly selected starting positions.
-
The trial ends when the animal finds the platform or after a set time (e.g., 60-90 seconds). If the animal fails to find the platform, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The latency to find the platform and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured.
-
Novel Object Recognition Protocol
Objective: To assess recognition memory.
Apparatus: An open-field arena. Two sets of identical objects and one novel object.
Procedure:
-
Habituation Phase (Day 1):
-
The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate.
-
-
Familiarization/Training Phase (Day 2):
-
Two identical objects are placed in the arena.
-
The animal is allowed to explore the objects for a set duration (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded.
-
-
Test Phase (after a retention interval, e.g., 1-24 hours):
-
One of the familiar objects is replaced with a novel object.
-
The animal is returned to the arena and allowed to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
A Recognition Index is calculated: (Time exploring novel object) / (Total exploration time) x 100%.
-
Conclusion
This compound demonstrates significant pro-cognitive effects in preclinical models, with an efficacy comparable to the established acetylcholinesterase inhibitor, Tacrine. Its selective M1 receptor agonist activity presents a targeted approach to cognitive enhancement. While direct comparative data with other nootropics like Donepezil and Piracetam is limited, the available evidence suggests that this compound is a potent and promising compound for the development of novel therapies for cognitive impairment. Further research involving direct, head-to-head comparative studies with a broader range of nootropic agents is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Figure 2 from Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Cross-diagnostic determinants of cognitive functioning: the muscarinic cholinergic receptor as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metrotechinstitute.org [metrotechinstitute.org]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piracetam - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 12. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piracetam: a review of pharmacological properties and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
A Comparative Guide to the Preclinical Profile of AC260584
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on AC260584, a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, with other relevant compounds. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's preclinical performance, supported by experimental data.
In Vitro Profile: Potency and Selectivity
This compound has been characterized as a potent and selective allosteric agonist of the M1 muscarinic receptor. In vitro studies have demonstrated its high efficacy in activating M1 receptor-mediated signaling pathways.
Table 1: In Vitro Activity of this compound at Muscarinic Receptors
| Assay | This compound | Carbachol (Reference Agonist) |
| M1 Receptor Activation | ||
| pEC50 | 7.6 - 7.7[1] | - |
| Efficacy (% of Carbachol) | 90 - 98%[1] | 100% |
| Receptor Selectivity | Functionally selective for M1 over M2, M3, M4, and M5 subtypes[1] | Non-selective |
In Vivo Efficacy: Pro-cognitive and Antipsychotic-like Effects
Preclinical animal models have been instrumental in demonstrating the potential therapeutic utility of this compound in cognitive enhancement and psychosis.
Cognitive Enhancement
This compound has shown significant efficacy in animal models of learning and memory, with performance comparable or superior to established cognitive enhancers.
Table 2: Effect of this compound and Tacrine on Spatial Memory in the Morris Water Maze
| Treatment | Dose | Outcome Measure (Probe Trial) |
| Vehicle | - | Baseline Performance |
| This compound | Various | Enhanced performance[2] |
| Tacrine (Reference) | Various | Enhanced performance[2] |
Detailed quantitative data from direct comparative studies, including escape latency and time spent in the target quadrant, are required for a complete comparison.
Antipsychotic-like Activity
This compound has demonstrated the ability to attenuate hyperactivity induced by psychostimulants, a common preclinical screen for antipsychotic potential. Notably, it appears to lack the cataleptic effects associated with typical antipsychotics like haloperidol.
Table 3: Effect of this compound and Haloperidol on Amphetamine-Induced Hyperactivity
| Treatment | Dose | % Reduction in Hyperactivity | Catalepsy Observed |
| Vehicle | - | 0% | No |
| This compound | Various | Significant reduction[2] | No[2] |
| Haloperidol (Reference) | Various | Significant reduction | Yes[2] |
Specific doses and corresponding percentage reductions with statistical analysis from head-to-head studies are needed for a definitive comparison.
Neurochemical Profile: Modulation of Neurotransmitter Release
In vivo microdialysis studies have revealed that this compound can modulate the release of key neurotransmitters implicated in cognition and psychosis.
Table 4: Effect of this compound on Acetylcholine and Dopamine Release
| Brain Region | This compound Dose (s.c.) | % Increase in Acetylcholine | % Increase in Dopamine |
| Medial Prefrontal Cortex | 10 mg/kg | Significant Increase | Significant Increase (at 3 & 10 mg/kg) |
| Hippocampus | 10 mg/kg | Significant Increase | Significant Increase (at 3 & 10 mg/kg) |
A direct comparison with atypical antipsychotics like risperidone (B510) on neurotransmitter release in these brain regions would provide valuable context.
Signaling Pathway and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
This compound, as an M1 receptor agonist, is known to activate downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for neuronal plasticity and cognitive function.[1]
References
- 1. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like behavioral effects and cognitive enhancement by a potent and selective muscarinic M-sub-1 receptor agonist, AC-260584 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AC260584: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling AC260584, a selective muscarinic M1 receptor agonist, adherence to proper disposal procedures is critical for laboratory safety and environmental protection.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound, based on established safety data.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste. All waste materials, including the chemical itself and any contaminated containers, must be disposed of in accordance with national and local regulations.[3] It is imperative to engage a licensed professional waste disposal service for this purpose.[4]
Key procedural steps include:
-
Container Management: Do not mix this compound with other waste. Keep the chemical in its original container. Uncleaned or empty containers should be handled with the same precautions as the product itself and must not be disposed of with household garbage.[3][4]
-
Labeling: Ensure all waste containers are clearly and accurately labeled as hazardous waste, in compliance with institutional and regulatory standards.
-
Storage: Store waste material in a locked-up, tightly closed, and dry area that is well-ventilated, awaiting collection by a certified waste disposal service.[3]
-
Professional Disposal: The final and most critical step is to dispose of the contents and the container at an approved waste disposal plant.[3]
Safety and Handling Precautions
Prior to and during the disposal process, all personnel must adhere to strict safety protocols to mitigate risks. This compound is fatal if swallowed and causes serious eye irritation.[3]
| Precautionary Measure | Specification |
| Personal Protective Equipment (PPE) | Wear protective eye and face protection.[3] |
| Hygiene Practices | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[3] |
| In Case of Exposure | If Swallowed: Immediately call a POISON CENTER or doctor and rinse the mouth. If in Eyes: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing. If eye irritation persists, seek medical advice.[3] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of waste generation to its final disposition.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. This compound (4-[3-(4-butylpiperidin-1-yl)-propyl]-7-fluoro-4H-benzo[1,4]oxazin-3-one), a selective muscarinic M1 receptor agonist, increases acetylcholine and dopamine release in rat medial prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AC-260584, an orally bioavailable M(1) muscarinic receptor allosteric agonist, improves cognitive performance in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.ca [fishersci.ca]
Essential Safety and Logistics for Handling AC260584
Disclaimer: A specific Safety Data Sheet (SDS) for AC260584 is not publicly available. The following guidance is based on best practices for handling research chemicals with unknown toxicological properties. Researchers must exercise extreme caution and perform a risk assessment before handling this compound.
This guide provides essential safety protocols and logistical plans for the operational use and disposal of this compound, a potent and selective muscarinic M1 receptor allosteric agonist.[1] Given that the full toxicological profile of this compound is not widely documented, it is imperative to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the most critical line of defense against potential exposure. The following table summarizes the required PPE for various stages of handling this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required |
| Weighing & Aliquoting (Solid) | Safety goggles or face shield | Double-gloving with chemical-resistant gloves | Full-coverage laboratory coat | N95 or higher rated respirator (if not in a ventilated enclosure) |
| Solution Preparation & Handling | Safety goggles | Chemical-resistant gloves (Nitrile) | Chemical-resistant apron over laboratory coat | Work in a certified chemical fume hood |
| Waste Disposal | Safety goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required if handling sealed containers |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear safety glasses and nitrile gloves during unpacking.
-
Verify that the primary container is sealed and properly labeled.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The supplier MedChemExpress recommends storing the solid form at -20°C for long-term stability.
-
Stock solutions should be aliquoted and stored at -80°C (for up to 2 years) or -20°C (for up to 1 year) to avoid repeated freeze-thaw cycles.
3. Weighing and Solution Preparation (Experimental Protocol):
-
Objective: To prepare a stock solution of this compound in a suitable solvent.
-
Methodology:
-
Perform all weighing and solution preparation inside a certified chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.
-
Wear a full-coverage lab coat, safety goggles, and double-nitrile gloves.
-
Use dedicated, clean spatulas and weighing paper.
-
This compound is soluble in DMSO. To prepare a 10 mM stock solution, for example, dissolve 3.48 mg of this compound (Molecular Weight: 348.46 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, clearly labeled cryovials for storage.
-
4. Administration (In-Vivo Studies):
-
For animal studies, this compound has been formulated in vehicles such as a 50 mM sodium acetate (B1210297) buffer (pH 4.5).[1]
-
All procedures involving the handling of the compound and dosing of animals should be performed in a fume hood or a ventilated biosafety cabinet.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weighing paper, and empty vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused stock solutions and any aqueous waste containing this compound must be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Do not dispose of this compound down the drain.
-
-
Waste Pickup:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a research laboratory.
Caption: Safe handling workflow for the research chemical this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
